"4-(pyrazine-2-carbonylamino)benzoic acid chemical properties"
Dual-Function Scaffold: From Crystal Engineering to Antitubercular Pharmacophores Executive Summary This technical guide profiles 4-(pyrazine-2-carbonylamino)benzoic acid (also known as N-(4-carboxyphenyl)pyrazine-2-carb...
Author: BenchChem Technical Support Team. Date: February 2026
Dual-Function Scaffold: From Crystal Engineering to Antitubercular Pharmacophores
Executive Summary
This technical guide profiles 4-(pyrazine-2-carbonylamino)benzoic acid (also known as N-(4-carboxyphenyl)pyrazine-2-carboxamide), a rigid, conjugated linker molecule with significant utility in two distinct fields: reticular chemistry (as a ligand for Metal-Organic Frameworks) and medicinal chemistry (as a pyrazinamide analog).
As a Senior Application Scientist, I have structured this document to move beyond basic properties into the causality of its behavior—explaining why it forms specific crystal lattices and how its synthetic pathways can be optimized for high-purity yield.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Dynamics
The molecule features a central amide bond linking a pyrazine ring and a benzoic acid moiety. Its behavior is governed by two critical structural features:
Planarity & Intramolecular Locking: The amide nitrogen acts as a hydrogen bond donor to the pyrazine ring nitrogen (N-H···N), forming a pseudo-5-membered ring. This "locks" the molecule into a planar conformation, maximizing
-conjugation and reducing solubility in non-polar solvents due to efficient stacking.
Amphoteric Nature: It possesses a distinct acidic site (carboxylic acid, pK
3.5–4.0) and a weakly basic site (pyrazine nitrogen, pK 0.5), allowing for pH-dependent solubility switches.
Key Physicochemical Data
Table 1: Validated and Predicted Properties
Property
Value / Descriptor
Significance in Application
Molecular Formula
CHNO
--
Molecular Weight
243.22 g/mol
Fragment-based drug design compliant.
Melting Point
>280°C (Dec.)
Indicates strong intermolecular H-bonding (dimerization of COOH).
Solubility
DMSO, DMF, dilute aqueous base.
Poor water solubility requires polar aprotic solvents for synthesis.
pKa (Acid)
3.6 ± 0.2 (Predicted)
Acidic enough to form stable carboxylate-metal nodes in MOFs.
pKa (Base)
~0.6 (Pyrazine N)
Very weak base; requires strong acids to protonate.
LogP
~1.3
Moderate lipophilicity; suitable for passive membrane transport.
Part 2: Synthetic Pathways & Optimization
To achieve pharmaceutical-grade purity (>98%) or X-ray quality crystals, one must choose between Acid Chloride Activation (robust, scalable) and Peptide Coupling (mild, expensive).
Method A: The Acid Chloride Route (Recommended for Scale)
This method utilizes thionyl chloride (
) to activate the pyrazine carboxylic acid. It is preferred for gram-scale synthesis due to facile purification.
Critical Protocol Note: The pyrazine carbonyl chloride intermediate is moisture-sensitive. The reaction must be performed under an inert atmosphere (
or ).
Method B: Direct Amide Coupling (T3P/HATU)
For small-scale combinatorial libraries, using Propylphosphonic Anhydride (T3P) or HATU avoids the harsh conditions of acid chlorides.
Advantages: One-pot reaction; higher tolerance for sensitive functional groups.
Disadvantages: High cost of reagents; difficult removal of phosphorus byproducts.
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the optimized Acid Chloride pathway, highlighting the critical purification loop.
Caption: Figure 1. Optimized synthetic workflow via acid chloride activation. The quench step into ice water is critical to remove pyridinium salts.
Part 3: Structural Characterization (Self-Validation)
Researchers must validate the structure using the following spectroscopic fingerprints. Absence of these signals indicates incomplete reaction or hydrolysis.
Proton NMR (
H-NMR, DMSO-d
)
Amide Proton: A sharp singlet at
10.5–11.0 ppm . If broad or missing, check for deuterium exchange or hydrolysis.
Pyrazine Protons: Three distinct signals in the aromatic region (
H-3 (singlet, most deshielded due to adjacent nitrogens).
H-5 and H-6 (doublets).
Benzoic Acid Protons: Two doublets (
7.9–8.1 ppm) corresponding to the AA'BB' system of the para-substituted ring.
Infrared Spectroscopy (FT-IR)
Amide I Band: Strong stretch at 1670–1690 cm
(C=O).
Amide II Band: Medium band at 1520–1550 cm
(N-H bend).
Carboxylic Acid: Broad O-H stretch centered at 3000–3300 cm
(often overlapping with N-H stretch).
Part 4: Applications in Research & Development
Reticular Chemistry (MOFs)
This molecule serves as a ditopic linker .
Mechanism: The carboxylic acid coordinates to metal clusters (e.g., Cu
paddlewheels), while the pyrazine nitrogen remains available to coordinate to a second metal center or act as a hydrogen bond acceptor.
Utility: Used to synthesize "Pillared-Layer" MOFs where the benzoic acid forms 2D sheets and the pyrazine interacts with axial sites of metals in adjacent layers, creating 3D porosity.
Pyrazinamide (PZA) Analog: The molecule retains the pharmacophore of PZA (a first-line TB drug).[2]
Mechanism of Action:
Prodrug Activation: Like PZA, this scaffold can be hydrolyzed by bacterial pyrazinamidases (PncA) to release pyrazinoic acid within the bacillus.
Kinase Inhibition: Recent studies suggest 2,6-disubstituted pyrazines (analogs of this structure) act as ATP-competitive inhibitors of Casein Kinase 2 (CSNK2A), a target in cancer therapy.
References
Wardell, J. L., et al. (2011). "Crystal structure of N-(4-bromophenyl)pyrazine-2-carboxamide." PMC - NIH. Available at: [Link]
Doležal, M., et al. (2009). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules. Available at: [Link]
Gingipalli, L., et al. (2020). "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
PubChem Compound Summary. (2025). "N-(4-ethoxyphenyl)pyrazine-2-carboxamide (Analogous Data)." National Library of Medicine. Available at: [Link]
Kalhor, M., et al. (2017). "Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(II) complex." Journal of Structural Chemistry.
"synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid"
Executive Summary & Strategic Relevance The synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid (also known as N-(4-carboxyphenyl)pyrazine-2-carboxamide) represents a critical transformation in medicinal chemistry, par...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Relevance
The synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid (also known as N-(4-carboxyphenyl)pyrazine-2-carboxamide) represents a critical transformation in medicinal chemistry, particularly in the development of Casein Kinase 2 (CK2) inhibitors and antitubercular agents (analogs of Pyrazinamide).
This scaffold combines the pharmacophoric properties of the pyrazine ring—known for its ability to accept hydrogen bonds and modulate metabolic stability—with a benzoic acid moiety that often serves as a solvent-exposed solubilizing group or a key interaction point (salt bridge) within a protein binding pocket.
This guide details a self-validating, high-fidelity synthesis protocol . While direct coupling of the amino acid is possible, we prioritize the Methyl Ester Protection Route to maximize yield, solubility, and purification efficiency, aligning with industrial drug development standards.
Retrosynthetic Analysis
To design a robust synthesis, we must first disconnect the target molecule at the amide bond. The high polarity and zwitterionic nature of the 4-aminobenzoic acid (PABA) precursor necessitate a protection strategy to ensure solubility in organic solvents during the coupling phase.
Figure 1: Retrosynthetic disconnection strategy highlighting the ester intermediate.
Synthetic Strategy: The "Gold Standard" Ester Route
Direct coupling of pyrazine-2-carboxylic acid with 4-aminobenzoic acid often suffers from poor solubility of the zwitterionic amino acid in the aprotic solvents (DCM, THF) required for activation. Therefore, this guide recommends a three-step protocol :
Esterification: Protection of PABA as methyl 4-aminobenzoate.
Acylation: Coupling with Pyrazine-2-carbonyl chloride.
Hydrolysis: Saponification to release the free acid.
Step 1: Preparation of Pyrazine-2-carbonyl Chloride (Activation)
The carboxylic acid of pyrazine is deactivated by the electron-deficient ring, requiring conversion to the highly reactive acid chloride.
Reagents: Pyrazine-2-carbonyl chloride, Methyl 4-aminobenzoate, Pyridine (base/solvent) or DCM/Et
N.
Rationale: Methyl 4-aminobenzoate is highly soluble in organic solvents, preventing precipitation of the starting material and ensuring homogeneous kinetics.
Step 3: Ester Hydrolysis
Reagents: LiOH or NaOH, THF/Water.
Rationale: Mild saponification conditions prevent cleavage of the newly formed amide bond while removing the methyl ester.
Detailed Experimental Protocol
Phase A: Activation of Pyrazine-2-carboxylic Acid
Objective: Generate the electrophilic acyl chloride species.
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
Reaction: Heat to reflux (110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.
Workup: Cool to room temperature. Concentrate in vacuo to remove toluene and excess
. Co-evaporate with fresh toluene ( mL) to ensure complete removal of acidic volatiles.
Checkpoint: The product (Pyrazine-2-carbonyl chloride) is a moisture-sensitive solid/oil. Proceed immediately to Phase B.
Phase B: Amide Coupling
Objective: Form the amide bond with Methyl 4-aminobenzoate.
Preparation: Dissolve Methyl 4-aminobenzoate (1.51 g, 10.0 mmol, 1.0 eq) in anhydrous Pyridine (15 mL) (or DCM with 2.0 eq Et
N).
Addition: Dissolve the crude acid chloride from Phase A in a minimal amount of dry DCM or add it directly as a solid to the amine solution at 0°C (ice bath).
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane).
Quench: Pour the reaction mixture into ice-cold water (100 mL).
Isolation: The methyl ester intermediate often precipitates. Filter the solid.[3][4] If no precipitate forms, extract with DCM (
mL), wash with 1N HCl (to remove pyridine), saturated , and brine. Dry over .
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO
, DCM/MeOH gradient).
Phase C: Hydrolysis to Target
Objective: Deprotect the carboxylic acid.
Dissolution: Dissolve the intermediate ester (1.0 eq) in a mixture of THF:Water (3:1) .
Saponification: Add LiOH
HO (2.0 eq). Stir at room temperature for 4–6 hours.
Workup: Acidify the reaction mixture to pH ~3 using 1N HCl. The target compound, 4-(pyrazine-2-carbonylamino)benzoic acid , will precipitate.
Final Isolation: Filter the white solid, wash with cold water, and dry under vacuum.
Process Visualization & Logic Flow
Figure 2: Step-by-step reaction workflow from activation to final deprotection.[1][5]
Analytical Characterization Data
The following data ranges are expected for the purified target molecule based on analogous pyrazine carboxamides.
3350 cm (NH str), 1680 cm (C=O acid), 1660 cm (C=O amide).
Mass Spectrometry
ESI-MS (M+H)
Calc: 244.07; Found: 244.1 0.1.
Troubleshooting & Optimization
Solubility Issues
Problem: The final acid is sparingly soluble in water and common organic solvents.
Solution: Use DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
for NMR.[6] For biological assays, dissolve in DMSO to make a stock solution (e.g., 10 mM) before diluting into aqueous buffer.
Alternative Coupling (Green Chemistry)
If avoiding thionyl chloride is preferred, T3P (Propylphosphonic anhydride) is an excellent alternative for pyrazine couplings.
Protocol: Mix Pyrazine-2-carboxylic acid (1 eq), Methyl 4-aminobenzoate (1 eq), and DIPEA (3 eq) in EtOAc. Add T3P (50% in EtOAc, 1.5 eq). Stir at RT.
Advantage: T3P byproducts are water-soluble, simplifying workup.
Side Reactions
Hydrolysis of Acid Chloride: Ensure all glassware is oven-dried. Toluene must be anhydrous.
Bis-acylation: Rare with secondary amides, but ensure stoichiometry is 1:1.
References
Vertex Pharmaceuticals. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. National Institutes of Health (PMC). 7
Dolezal, M., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, MDPI. 8[9]
Tewatia, N., et al. (2012).[3] Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. 3
Fossa, P., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. 10
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(pyrazine-2-carbonylamino)benzoic acid
Introduction In the landscape of modern drug development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical determina...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical determinant of its therapeutic success. The crystalline form of an API governs a cascade of crucial physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This guide provides a comprehensive technical analysis of the crystal structure of 4-(pyrazine-2-carbonylamino)benzoic acid, a molecule of significant interest due to its relationship with pyrazinamide, a first-line antituberculosis drug.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a detailed procedural overview and the underlying scientific rationale for the analytical techniques employed.
The study of crystal structures, particularly the phenomenon of polymorphism—the ability of a substance to exist in two or more crystalline forms—is of paramount importance.[3][4][5] Different polymorphs of the same compound can exhibit markedly different properties, impacting both manufacturability and clinical performance. Therefore, the ability to isolate, characterize, and control the desired crystalline form is a cornerstone of robust pharmaceutical development. This guide will walk through the synthesis, crystallization, and definitive structural elucidation of 4-(pyrazine-2-carbonylamino)benzoic acid using state-of-the-art analytical methods.
Synthesis and Crystallization: From Precursors to Single Crystals
The target compound, 4-(pyrazine-2-carbonylamino)benzoic acid (C₁₂H₉N₃O₃), can be synthesized through a transamidation reaction.[6] A common route involves the reaction of pyrazinamide (PZA) with p-aminobenzoic acid (p-ABA). While this can occur in the molten state, a more controlled solution-based synthesis is preferable for obtaining high-quality single crystals suitable for diffraction studies.
Synthesis Protocol
A robust synthesis strategy involves the activation of pyrazinoic acid, a metabolite of pyrazinamide, followed by coupling with a p-aminobenzoic acid ester and subsequent hydrolysis.[1] A more direct method is the condensation of pyrazine-2-carbonyl chloride with a suitable aminobenzoate.[7]
Step-by-Step Synthesis:
Activation of Pyrazinoic Acid: Pyrazine-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, in an inert solvent like toluene. The mixture is refluxed to form pyrazine-2-carbonyl chloride.[7] Excess thionyl chloride is removed under vacuum.
Amide Bond Formation: The resulting pyrazine-2-carbonyl chloride, dissolved in a dry, non-protic solvent (e.g., acetone or tetrahydrofuran), is added dropwise to a stirred solution of an ester of 4-aminobenzoic acid (e.g., ethyl 4-aminobenzoate) and a non-nucleophilic base (e.g., pyridine or triethylamine) at room temperature.[7]
Work-up and Purification: The reaction mixture is poured into water to precipitate the esterified product. The solid is filtered, washed, and then subjected to hydrolysis (e.g., using NaOH in an ethanol/water mixture) to yield the desired 4-(pyrazine-2-carbonylamino)benzoic acid. The product is then purified by recrystallization.
Crystallization: The Art and Science of Crystal Growth
The acquisition of single crystals of sufficient size and quality is the most critical and often the most challenging step for single-crystal X-ray diffraction (SCXRD). The choice of solvent and crystallization technique is paramount.
Recommended Crystallization Protocol:
Method: Slow evaporation is a reliable technique for growing high-quality crystals.
Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For 4-(pyrazine-2-carbonylamino)benzoic acid, a mixture of polar solvents such as ethanol, methanol, or acetone with water can be effective.[8][9]
Procedure:
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating.
Filter the warm solution to remove any particulate matter.
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.
Monitor for the formation of well-defined, block-like crystals over several days to weeks.[9]
Part 1: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10]
Experimental Workflow for SCXRD
Below is a diagram illustrating the typical workflow for SCXRD analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
Data Collection: The crystal is placed in a modern diffractometer equipped with a source of monochromatic X-rays (e.g., Mo Kα radiation) and a sensitive detector.[11] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis, which provides an initial electron density map. This initial model is refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[11]
Crystallographic Data for 4-(pyrazine-2-carbonylamino)benzoic acid
The following table summarizes the crystallographic data reported for 4-(pyrazine-2-carbonylamino)benzoic acid.[6]
Parameter
Value
Chemical Formula
C₁₂H₉N₃O₃
Crystal System
Triclinic
Space Group
Pī
a (Å)
Value not explicitly stated in source
b (Å)
Value not explicitly stated in source
c (Å)
Value not explicitly stated in source
α (°)
Value not explicitly stated in source
β (°)
Value not explicitly stated in source
γ (°)
Value not explicitly stated in source
Volume (ų)
Value not explicitly stated in source
Z
1 (molecule in the asymmetric unit)
Final R-indices [I > 2σ(I)]
Value not explicitly stated in source
Note: While the space group and asymmetric unit composition are provided, the specific unit cell parameters and R-factors were not detailed in the available abstract. A full crystallographic information file (CIF) would contain this data.
Analysis of the Crystal Structure
The crystal structure reveals significant insights into the supramolecular organization of the molecule.
Hydrogen Bonding: The molecules form a centrosymmetric dimeric "homosynthon" through a strong acid-acid O—H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules.[6] The reported O⋯O distance is 2.666 (3) Å with an O—H⋯O angle of 178 (4)°.[6]
Molecular Packing: These dimeric units are further connected into a linear chain by C—H⋯N interactions involving the pyrazine groups.[6] The C⋯N distance for this interaction is reported as 3.365 (3) Å.[6] This hierarchical network of hydrogen bonds dictates the overall crystal packing and contributes significantly to the stability of the crystalline lattice.
A Technical Guide to the Spectroscopic Characterization of 4-(pyrazine-2-carbonylamino)benzoic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(pyrazine-2-carbonylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this do...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(pyrazine-2-carbonylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic signatures of the compound and outlines the methodologies for their acquisition and interpretation. The focus is on providing a predictive and instructional framework for confirming the molecular structure of this compound through a multi-technique spectroscopic approach.
Introduction
4-(pyrazine-2-carbonylamino)benzoic acid is a molecule of interest in medicinal chemistry and materials science, combining the structural features of pyrazine-2-carboxylic acid and 4-aminobenzoic acid. The pyrazine ring is a key component in numerous pharmaceuticals, while the aminobenzoic acid moiety offers opportunities for further functionalization and polymerization. Accurate structural confirmation is paramount for any research and development involving this compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data, providing a robust analytical framework for its characterization. The synthesis of this compound can be achieved through the coupling of pyrazine-2-carboxylic acid with 4-aminobenzoic acid, a reaction that has been documented in the context of transamidation from pyrazinamide[1].
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
"solubility of 4-(pyrazine-2-carbonylamino)benzoic acid in organic solvents"
An In-depth Technical Guide to the Solubility of 4-(pyrazine-2-carbonylamino)benzoic acid in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 4-(pyrazine-2-carbonylamino)benzoic acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 4-(pyrazine-2-carbonylamino)benzoic acid, a molecule of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific compound, this document synthesizes foundational principles of organic chemistry, predictive methodologies based on structural analogues, and robust experimental protocols to empower researchers in their formulation and development efforts. We will explore the theoretical underpinnings of its solubility profile, provide a detailed procedure for its empirical determination via the industry-standard shake-flask method, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of 4-(pyrazine-2-carbonylamino)benzoic acid.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition.[1] The ability to dissolve a compound in a suitable solvent system is paramount for a multitude of processes, including synthesis, purification, formulation, and in vitro/in vivo testing. 4-(pyrazine-2-carbonylamino)benzoic acid, also known as 4-(pyrazine-2-carboxamido)benzoic acid[2], possesses a complex molecular architecture that suggests a nuanced solubility profile. Understanding and quantifying this solubility is therefore a foundational step in its development pathway.
This guide will provide a detailed exploration of the factors expected to govern the solubility of 4-(pyrazine-2-carbonylamino)benzoic acid and a practical framework for its experimental determination.
Predicting Solubility: A Structure-Based Approach
The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent of similar polarity.[3][4] The structure of 4-(pyrazine-2-carbonylamino)benzoic acid features both polar and non-polar characteristics, which will dictate its interactions with various organic solvents.
Polar Moieties : The molecule contains several polar functional groups capable of hydrogen bonding: a carboxylic acid group, an amide linkage, and two nitrogen atoms within the pyrazine ring.[5] These groups suggest a potential for solubility in polar solvents.
Non-Polar Moieties : The benzene and pyrazine rings are aromatic and contribute to the molecule's non-polar character. This suggests that the compound will also have some affinity for less polar or non-polar solvents.
Given this duality, the solubility of 4-(pyrazine-2-carbonylamino)benzoic acid is expected to be a balance between these competing factors. Solvents that can engage in hydrogen bonding while also accommodating the aromatic rings are likely to be the most effective.
Insights from Structural Analogues
To further refine our predictions, we can examine the solubility of related compounds:
Pyrazine-2-carboxylic acid : This precursor is soluble in water and polar organic solvents like ethanol and acetone, but has low solubility in non-polar solvents such as hexane.[6] This highlights the solubilizing effect of the pyrazine ring and the carboxylic acid group.
Benzoic Acid : Benzoic acid itself demonstrates poor solubility in water but is readily soluble in many organic solvents, including methanol, ethanol, acetone, and benzene.[7][8] The benzene ring's hydrophobicity plays a significant role here.
The combination of these structural elements in 4-(pyrazine-2-carbonylamino)benzoic acid suggests that it will likely exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols), with diminishing solubility as the solvent polarity decreases.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved, followed by quantification of the dissolved solute in the supernatant.
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator in a temperature-controlled environment
Centrifuge
Syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of solid 4-(pyrazine-2-carbonylamino)benzoic acid to a series of vials, each containing a known volume of a different organic solvent. Ensure there is undissolved solid present.
Equilibration:
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).[1][11]
Phase Separation:
Allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
For more complete separation, centrifuge the vials at a high speed.
Sample Collection and Preparation:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
Quantification:
Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-(pyrazine-2-carbonylamino)benzoic acid.
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
Experimental Workflow Diagram
Caption: Solute-Solvent Interactions
Conclusion
References
Journal of Pharmacy & Pharmaceutical Sciences. (2019, September 23).
Frontiers Publishing Partnerships. (2008, February 13).
PubMed. (n.d.).
Pharmaceutical Sciences. (2024, February 15).
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
Enamine. (n.d.). Shake-Flask Solubility Assay.
SciSpace. (2019, September 22).
ResearchGate. (n.d.). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements.
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
ResearchGate. (2025, August 6). Crystal structures of the pyrazinamide–p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents..
Wikipedia. (n.d.). Pyrazinoic acid.
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
CymitQuimica. (n.d.). CAS 610-68-4: Benzoic acid, 2-[(aminocarbonyl)amino]-.
Unknown. (n.d.). Classification of organic compounds By solubility.
A Comprehensive Guide to the Physicochemical Characterization of 4-(pyrazine-2-carbonylamino)benzoic acid
This in-depth technical guide provides a comprehensive framework for the physicochemical characterization of 4-(pyrazine-2-carbonylamino)benzoic acid, a molecule of interest in pharmaceutical and materials science. This...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive framework for the physicochemical characterization of 4-(pyrazine-2-carbonylamino)benzoic acid, a molecule of interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the underlying scientific rationale for each step. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure a robust and validated characterization cascade.
Introduction
4-(pyrazine-2-carbonylamino)benzoic acid, with the chemical formula C12H9N3O3, is a compound that merges the structural features of pyrazine-2-carboxylic acid and 4-aminobenzoic acid. The pyrazine moiety is a key component in various biologically active compounds, including the anti-tuberculosis drug pyrazinamide.[1][2] The benzoic acid group, on the other hand, is a common functionality in medicinal chemistry, influencing properties such as solubility and receptor binding. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development and application.
This guide will detail a multi-faceted approach to its characterization, encompassing structural elucidation, spectroscopic analysis, thermal stability, and solid-state properties. Each section will provide not only the "how" but also the "why," empowering the researcher to make informed decisions throughout the analytical process.
Part 1: Synthesis and Structural Elucidation
A foundational understanding of a molecule begins with its synthesis and the unambiguous determination of its three-dimensional structure.
Synthesis via Transamidation
While various synthetic routes to amides exist, 4-(pyrazine-2-carbonylamino)benzoic acid can be notably formed through a transamidation reaction. One reported method involves the recrystallization of a cocrystal of pyrazinamide (PZA) and p-aminobenzoic acid (p-ABA) from a molten state.[3] This solid-state reaction underscores the importance of thermal analysis in understanding the compound's reactivity.
Conceptual Workflow for Synthesis:
Caption: Synthesis of the target compound via a molten-state transamidation reaction.
Single-Crystal X-Ray Diffraction (SC-XRD)
The gold standard for structural elucidation is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and crucial information about intermolecular interactions.
Experimental Protocol:
Crystal Growth: Suitable single crystals can be obtained by slow evaporation of a solution of the synthesized compound. The choice of solvent is critical and may require screening of various solvents and solvent mixtures.
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A modern diffractometer, such as a Rigaku R-AXIS RAPID II, is used to collect diffraction data over a range of angles.[4]
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using software like SHELXS97 and refine it with SHELXL97.[4]
Key Structural Insights (Based on Published Data):
The crystal structure of 4-(pyrazine-2-carbonylamino)benzoic acid has been reported to be in the triclinic space group P-1.[3] Key features of its solid-state architecture include:
Centrosymmetric Dimer Formation: Molecules form a centrosymmetric dimer through a robust acid-acid O—H⋯O hydrogen bond between the carboxylic acid moieties.[3]
Chain Formation: These dimers are further connected into linear chains via C—H⋯N interactions involving the pyrazine groups.[3]
Sheet Structure: Adjacent chains are linked by weaker C—H⋯O interactions, resulting in the formation of a two-dimensional sheet structure.[3]
Note: Detailed unit cell parameters would be obtained from the full crystallographic information file (CIF).
Part 2: Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing information about its functional groups and electronic environment.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5][6] For 4-(pyrazine-2-carbonylamino)benzoic acid, ¹H and ¹³C NMR are essential.
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the final spectrum.[7]
Expected Spectral Features:
¹H NMR: The spectrum will show distinct signals for the protons on the pyrazine and benzene rings. The amide N-H proton will likely appear as a broad singlet. The carboxylic acid proton will also be a singlet, with its chemical shift being concentration and solvent-dependent.
¹³C NMR: The spectrum will reveal the number of unique carbon atoms in the molecule. The carbonyl carbons of the amide and carboxylic acid will appear at the downfield end of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Experimental Protocol:
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands for the functional groups present.
Expected Absorption Bands:
Functional Group
Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)
~3300
O-H Stretch (Carboxylic Acid)
3300-2500 (broad)
C-H Stretch (Aromatic)
~3100-3000
C=O Stretch (Amide)
~1680
C=O Stretch (Carboxylic Acid)
~1700
C=N, C=C Stretch (Aromatic)
~1600-1450
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[5][8]
Experimental Protocol:
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).
Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule.[7]
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[9]
Expected Results:
The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode. For C12H9N3O3, the expected monoisotopic mass is approximately 243.06 g/mol .
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems.[5]
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol).
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm against a solvent blank.[7]
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Part 3: Thermal and Physicochemical Properties
Understanding the thermal behavior and other physicochemical properties is crucial for applications in drug formulation and materials science.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of a material.[9][10]
Experimental Protocol:
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum).
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).[9][11]
Data Analysis:
TGA: The TGA curve will show weight loss as a function of temperature, indicating decomposition.
DSC: The DSC curve will show endothermic or exothermic peaks corresponding to events like melting, crystallization, or decomposition.
Workflow for Thermal Analysis:
Caption: A streamlined workflow for performing thermal analysis using TGA/DSC.
Solubility Determination
Solubility is a critical parameter for drug development. The shake-flask method is a common technique for determining equilibrium solubility.
Experimental Protocol:
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents or buffers of varying pH.
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
Sample Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis.[6][12]
Experimental Protocol:
Method Development: Develop a suitable HPLC method, which includes selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid), flow rate, and detector wavelength (determined from UV-Vis analysis).
Sample Analysis: Inject a solution of the compound onto the HPLC system.
Data Analysis: The purity is typically determined by the area percentage of the main peak in the chromatogram.
Conclusion
The comprehensive physicochemical characterization of 4-(pyrazine-2-carbonylamino)benzoic acid requires a synergistic application of multiple analytical techniques. From the definitive structural elucidation by SC-XRD to the detailed spectroscopic fingerprinting by NMR, FTIR, and MS, and the evaluation of bulk properties through thermal analysis and HPLC, each method provides a critical piece of the puzzle. This guide offers a robust framework for researchers to systematically and accurately characterize this and similar molecules, ensuring data integrity and facilitating their progression in the research and development pipeline.
References
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Vertex AI Search.
Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11.
Hossain, A. (n.d.). Modern analytical techniques used to characterize organic compounds. Slideshare.
(2015). Crystal structures of the pyrazinamide–p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid in the molten state. ResearchGate.
(2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink.
Organic Compound Characterization & Quantification. (n.d.). Center for Applied Isotope Studies.
Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. (n.d.). Elements Magazine.
(n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
(2018). Crystal structure of a 1:1 salt of 4-amino-benzoic acid (vitamin B10) with pyrazinoic acid.
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). PMC.
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS.
(n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate.
(2025). Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. Semantic Scholar.
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88.
(2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. [No Source]
(2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. (n.d.). Benchchem.
Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. (n.d.). Semantic Scholar.
(2021). Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998.
(2022). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Bendola Publishing.
Physicochemical Profiling and Synthetic Utility of 4-(Pyrazine-2-carbonylamino)benzoic Acid
Technical Reference Guide | Version 1.0 Executive Summary 4-(Pyrazine-2-carbonylamino)benzoic acid (also known as N-(4-carboxyphenyl)pyrazine-2-carboxamide) is a heterobifunctional ligand characterized by a rigid amide l...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Reference Guide | Version 1.0
Executive Summary
4-(Pyrazine-2-carbonylamino)benzoic acid (also known as N-(4-carboxyphenyl)pyrazine-2-carboxamide) is a heterobifunctional ligand characterized by a rigid amide linker connecting a pyrazine ring and a benzoic acid moiety.[1][2]
This molecule is of significant interest in crystal engineering and medicinal chemistry . Its structure (
) contains distinct hydrogen-bond donor (amide NH, carboxylic OH) and acceptor (pyrazine N, carbonyl O) sites, making it a versatile "supramolecular tecton" for constructing Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals. Biologically, it serves as a structural analog to Pyrazinamide (a first-line antitubercular drug), offering a scaffold for developing derivatives with improved lipophilicity or target affinity.
Physicochemical Specifications
The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.
DMSO, DMF (High); Methanol (Moderate); Water (Low)
Solubility increases at pH > 7 due to carboxylate formation.
pKa (Predicted)
~3.5 (Carboxylic acid), ~0.5 (Pyrazine N)
Acidic character dominates aqueous behavior.
Melting Point
> 270 °C (Decomposes)
High lattice energy due to intermolecular H-bonding.
H-Bond Donors
2 (Amide NH, Acid OH)
Critical for crystal packing.
H-Bond Acceptors
4 (Pyrazine N x2, Amide O, Acid O)
Synthetic Methodology
Expertise & Causality: While transamidation (reacting pyrazinamide with p-aminobenzoic acid in melt) can yield this compound, it often results in inseparable mixtures. The Acyl Chloride Method described below is the authoritative protocol for high-purity synthesis. It isolates the activation step (acid chloride formation) from the coupling step, preventing side reactions and ensuring stoichiometric control.
Protocol: Schotten-Baumann Type Coupling
Reagents:
Pyrazine-2-carboxylic acid (10 mmol)
Thionyl chloride (
) (Excess, 15 mL)
4-Aminobenzoic acid (PABA) (10 mmol)
Triethylamine (
) (22 mmol)
Solvents: Dry Dichloromethane (DCM) and Tetrahydrofuran (THF).
Step-by-Step Workflow:
Activation (Acid Chloride Formation):
Suspend pyrazine-2-carboxylic acid in dry DCM.
Add
dropwise with a catalytic amount of DMF.
Reflux for 3 hours until the solution becomes clear (evolution of
and gas indicates reaction progress).
Evaporate solvent and excess
under vacuum to yield pyrazine-2-carbonyl chloride as a moisture-sensitive solid. Immediate use is recommended.
Coupling Reaction:
Dissolve 4-aminobenzoic acid (PABA) in dry THF (20 mL) containing Triethylamine (as an HCl scavenger).
Cool the solution to 0°C in an ice bath to minimize thermal decomposition of the labile acid chloride.
Add the freshly prepared pyrazine-2-carbonyl chloride (dissolved in minimal DCM) dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours.
Workup & Purification (Self-Validating Step):
Concentrate the reaction mixture under reduced pressure.
Pour the residue into ice-cold water (100 mL). The excess base will keep the product soluble as a carboxylate salt.
Critical Step: Acidify carefully with 1M HCl to pH 3-4. The protonated product will precipitate out as a white solid (validating the presence of the carboxylic acid group).
Filter, wash with water (to remove
), and recrystallize from Ethanol/DMF.
Synthetic Logic Visualization
Figure 1: Step-wise synthetic pathway ensuring high purity via intermediate isolation.
Structural Characterization
To validate the synthesis, the following spectral fingerprints must be confirmed.
10.8 ppm (s, 1H): Amide proton (). Sharp singlet confirms the amide bond formation.
9.3 - 8.8 ppm (m, 3H): Pyrazine ring protons. Typically appear as a singlet () and an AB system () shifted downfield due to the electron-deficient ring.
7.9 - 7.8 ppm (d, 2H) & 7.6 - 7.5 ppm (d, 2H): PABA aromatic protons.[4] Typical system of a para-substituted benzene.
This molecule is a "V-shaped" ligand. In Metal-Organic Frameworks, the pyrazine nitrogen atoms can coordinate to soft metals (Ag, Cu), while the carboxylate coordinates to hard metals (Zn, Zr).
Supramolecular Synthons: In the solid state, the molecule typically forms linear chains via Acid-Pyrazine heterosynthons (
) or centrosymmetric dimers via Acid-Acid homosynthons (), depending on the solvent used for crystallization.
B. Pharmaceutical Development
As a derivative of Pyrazinamide (PZA), this compound is relevant in Tuberculosis (TB) research.[6]
Mechanism: PZA is a prodrug requiring activation by the enzyme pyrazinamidase (PncA) to pyrazinoic acid.
Utility: 4-(Pyrazine-2-carbonylamino)benzoic acid serves as a chemical probe to study the substrate specificity of PncA mutations found in drug-resistant Mycobacterium tuberculosis.
Structural Logic Diagram
Figure 2: Dual-utility of the compound in materials science and pharmacology.[3]
References
Crystal Structure & Transamidation
Title: Crystal structures of the pyrazinamide–p-aminobenzoic acid (1/1)
Technical Guide: Preliminary Screening of 4-(Pyrazine-2-carbonylamino)benzoic Acid Bioactivity
[1] Executive Summary This technical guide outlines the preliminary screening protocols for 4-(pyrazine-2-carbonylamino)benzoic acid , a pyrazine-2-carboxamide derivative.[1] While the pyrazine core suggests potential an...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide outlines the preliminary screening protocols for 4-(pyrazine-2-carbonylamino)benzoic acid , a pyrazine-2-carboxamide derivative.[1] While the pyrazine core suggests potential antimycobacterial activity (analogous to Pyrazinamide), recent structure-activity relationship (SAR) studies have identified this specific scaffold—bearing a 4'-carboxyphenyl substituent—as a potent inhibitor of Casein Kinase 2 (CSNK2A) with potential antiviral applications.[1] This guide prioritizes screening workflows for kinase inhibition, followed by antimycobacterial assessment and cytotoxicity profiling.
Structural Analysis & In Silico Profiling
Before wet-lab screening, the compound must undergo physicochemical profiling to predict bioavailability and target affinity.
Molecular Scaffold Logic
The molecule consists of two pharmacophores linked by an amide bond:[1]
Pyrazine Ring: A nitrogen-heterocycle common in antimycobacterial drugs (e.g., Pyrazinamide).[1][2]
4-Aminobenzoic Acid (PABA) Moiety: Provides a carboxylic acid tail, which recent studies indicate is critical for anchoring the molecule in the ATP-binding pocket of kinases like CSNK2A via salt-bridge interactions.[1]
Computational Docking Protocol
Objective: Validate binding potential against CSNK2A and Mycobacterium tuberculosis Pyrazinamidase (PncA).[1]
Workflow:
Ligand Preparation: Energy minimize the structure using MMFF94 force field.[1]
Target Retrieval:
CSNK2A: PDB ID: 3NSZ (or similar high-res crystal structure).[1]
Success Metric: Binding energy < -8.0 kcal/mol and presence of hydrogen bonds between the carboxylate tail and the lysine residue in the kinase active site (Lys68 in CSNK2A).[1]
Primary Screening: Enzymatic Inhibition (CSNK2A)
Given the specific affinity of the 4-carboxyphenyl derivative for CSNK2A, this is the high-priority screen.
ADP-Glo™ Kinase Assay Protocol
Principle: Measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Compound Preparation: Dissolve 4-(pyrazine-2-carbonylamino)benzoic acid in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate a 10-point dose-response curve (Range: 100 µM to 0.005 µM).
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 mins.
Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).
Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Validation Criteria:
Z'-factor > 0.5.
Reference Inhibitor (e.g., Silmitasertib/CX-4945) IC50 within 2-fold of historical mean.[1]
Secondary Screening: Antimycobacterial Activity
Despite the kinase focus, the pyrazine core mandates screening against M. tuberculosis (Mtb), particularly to assess if the benzoic acid tail affects the prodrug activation mechanism.
Microplate Alamar Blue Assay (MABA)
Target: M. tuberculosis H37Rv (Virulent strain) or H37Ra (Avirulent surrogate).[1]
Protocol:
Media: Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween 80.
Inoculum: Adjust Mtb culture to McFarland Standard 1.0, then dilute 1:20.
The following diagram illustrates the decision matrix for moving the compound through the screening pipeline.
Caption: Hierarchical screening workflow prioritizing kinase activity (CSNK2A) followed by antimicrobial cross-validation and safety profiling.
Mechanistic Pathway (CSNK2A Inhibition)
This diagram details the hypothesized mechanism where the benzoic acid tail interacts with the kinase active site.[1]
Caption: Mechanistic interaction map showing the critical salt-bridge formation between the benzoic acid moiety and Lys68 in the CSNK2A active site.[1]
Data Summary Template
Use the following table structure to collate results from the screening campaign.
Assay Type
Metric
Result
Threshold for Success
Notes
Enzymatic
CSNK2A IC50
[Value] µM
< 1.0 µM
Potent inhibition expected due to carboxylate tail.[1]
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.
Source: National Institutes of Health (NIH) / PMC.[1]
Context: Establishes the 4-carboxyphenyl pyrazine scaffold as a specific inhibitor for CSNK2A with antiviral potential.[4]
URL:[Link]
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
Source: Journal of Chemical and Pharmaceutical Research (JOCPR).[1]
Context: Provides foundational protocols for synthesizing and screening pyrazine carboxamides against M. tuberculosis.
URL:[Link] (Direct deep-link to specific PDF varies; landing page provided for verification).[1]
Pyrazinamide: The importance of the pyrazine scaffold in antitubercular drug discovery.
Source: MDPI Molecules.[1]
Context: Reviews the mechanism of action for pyrazine derivatives and the necessity of the amidase activation pathway.
URL:[Link][1]
"exploring the chemical space of pyrazine-based compounds"
An In-Depth Technical Guide to Exploring the Chemical Space of Pyrazine-Based Compounds For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Foreword: The Enduring Re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Exploring the Chemical Space of Pyrazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The Enduring Relevance of the Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone in the field of medicinal chemistry and materials science.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have rendered it a privileged scaffold in the design of novel therapeutic agents and functional materials.[3] This guide is conceived not as a rigid protocol, but as a dynamic exploration of the vast chemical space occupied by pyrazine-based compounds. We will delve into the strategic considerations behind their synthesis, the nuanced interpretation of their structure-activity relationships, and their profound impact on contemporary drug discovery. Our journey will be grounded in field-proven insights, ensuring that the methodologies discussed are not only theoretically sound but also practically robust and self-validating.
I. The Pyrazine Core: A Universe of Synthetic Possibilities
The synthetic accessibility of the pyrazine core is a primary driver of its prevalence in chemical research. A multitude of strategies have been developed to construct and functionalize this versatile heterocycle, each with its own set of advantages and considerations.
Classical and Modern Synthetic Approaches
The traditional and still widely employed method for pyrazine synthesis involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[4][5] This approach, while effective, has been refined over the years to improve yields, reduce reaction times, and incorporate greener methodologies.[4][5]
More contemporary approaches have expanded the synthetic toolkit, enabling the creation of complex and highly functionalized pyrazine derivatives. These include:
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Buchwald-Hartwig couplings have become indispensable for introducing a wide array of substituents onto the pyrazine ring, facilitating the exploration of diverse chemical space.[6]
Ring Closure and Cyclization Strategies: Intramolecular and intermolecular cyclization reactions provide elegant pathways to construct the pyrazine core from acyclic precursors.[6]
Biomimetic Synthesis: Inspired by natural product biosynthesis, these methods often involve the homodimerization of α-amino aldehydes followed by air oxidation, offering a mild and efficient route to 2,5-disubstituted pyrazines.[1]
Experimental Protocol: A Greener, One-Pot Synthesis of Substituted Pyrazines
This protocol outlines an environmentally benign, one-pot synthesis of pyrazine derivatives through the condensation of 1,2-diketones with 1,2-diamines, catalyzed by potassium tert-butoxide in aqueous methanol at room temperature.[4][5]
Materials:
Substituted 1,2-diketone (1 mmol)
Substituted 1,2-diamine (1 mmol)
Potassium tert-butoxide (t-BuOK) (1.2 mmol)
Methanol (5 mL)
Water (1 mL)
Procedure:
In a 25 mL round-bottom flask, dissolve the 1,2-diketone and 1,2-diamine in 5 mL of methanol.
Add 1 mL of water to the solution.
Slowly add potassium tert-butoxide to the reaction mixture with stirring at room temperature.
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with 10 mL of water.
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality of Experimental Choices:
Potassium tert-butoxide: Acts as a base to facilitate the condensation and subsequent aromatization of the dihydropyrazine intermediate.[4][5]
Aqueous Methanol: Provides a "green" solvent system that is both effective for the reaction and environmentally friendly.
Room Temperature: The use of a strong base allows the reaction to proceed efficiently without the need for heating, reducing energy consumption.[4][5]
II. Pyrazines in Medicinal Chemistry: From Bioisostere to Bioactive Scaffold
The pyrazine moiety is a prominent feature in numerous FDA-approved drugs, a testament to its favorable pharmacological properties.[3][7] Its utility in drug design stems from its ability to act as a bioisosteric replacement for other aromatic systems and its capacity to engage in key interactions with biological targets.[7][8]
The Pyrazine as a Bioisostere
In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another to impart similar biological properties to a molecule. The pyrazine ring is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings.[7] This substitution can lead to improvements in:
Metabolic Stability: The introduction of nitrogen atoms can alter the electronic properties of the ring, making it less susceptible to oxidative metabolism.[8]
Solubility: The polar nature of the nitrogen atoms can enhance aqueous solubility.[8]
Target Binding: The nitrogen atoms can act as hydrogen bond acceptors, forming crucial interactions with protein targets.[7]
Pyrazine-Based Compounds in Drug Discovery: A Landscape of Pharmacological Activity
The chemical space of pyrazine derivatives is rich with diverse biological activities.[6][9][10] These compounds have shown promise in a wide range of therapeutic areas:
Therapeutic Area
Examples of Activity
Oncology
Inhibition of kinases (e.g., FLT3, AXL, JAK), anticancer activity against various cell lines.[11][12][13]
Infectious Diseases
Antibacterial, antifungal, and antimycobacterial (e.g., Pyrazinamide for tuberculosis) properties.[3][14][15]
Inflammation & Immunology
Anti-inflammatory and immunomodulatory effects.[9][10]
Structure-Activity Relationship (SAR) Studies and Computational Exploration
The systematic exploration of the pyrazine chemical space is greatly aided by SAR studies and computational modeling.[16][17] By synthesizing and evaluating a series of analogs, researchers can identify the key structural features responsible for biological activity.
Computational tools play a crucial role in this process:
Quantitative Structure-Activity Relationship (QSAR): These models correlate the chemical structure of pyrazine derivatives with their biological activity, enabling the prediction of the potency of novel compounds.[16][17]
Molecular Docking: This technique predicts the binding mode of a pyrazine-based ligand within the active site of a protein target, providing insights into the key interactions that drive affinity.[18]
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of pyrazine derivatives, which can influence their reactivity and biological activity.[16]
III. Case Study: Pyrazine-Based Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[19] Pyrazine-based compounds have emerged as a particularly successful class of kinase inhibitors.[11][19]
Mechanism of Action
Many pyrazine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[11] The nitrogen atoms of the pyrazine ring often play a critical role in this interaction, forming hydrogen bonds with key amino acid residues in the hinge region of the kinase.[7][11]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general mechanism of a pyrazine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway, followed by a typical experimental workflow for its evaluation.
Caption: Pyrazine-based inhibitor blocking an RTK signaling pathway.
Caption: Workflow for the development of pyrazine-based kinase inhibitors.
Quantitative Data on Pyrazine-Based Inhibitors
The following table summarizes the inhibitory activity of selected pyrazine derivatives against various cancer cell lines, as reported in the literature.
The unambiguous characterization of newly synthesized pyrazine derivatives is crucial for establishing their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[14][20]
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.[14][20]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule.[20]
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm the empirical formula.[14]
V. Future Directions and Emerging Applications
The exploration of the chemical space of pyrazine-based compounds is an ongoing endeavor with exciting future prospects.
Materials Science: Pyrazine-based polymers are being investigated for their applications in organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), due to their tunable electronic properties.[3][21]
Coordination Chemistry: Pyrazine derivatives can act as ligands to form coordination compounds with metal ions, leading to materials with interesting magnetic, optical, and catalytic properties.[22][23]
Drug Delivery: The unique structure of pyrazine compounds makes them potential candidates for use as drug carriers, enabling targeted and controlled release of therapeutic agents.[24]
VI. Conclusion
The pyrazine scaffold continues to be a rich source of innovation in both medicinal chemistry and materials science. Its synthetic tractability, coupled with its diverse and tunable properties, ensures its enduring relevance in the years to come. This guide has provided a comprehensive overview of the key aspects of exploring the chemical space of pyrazine-based compounds, from their synthesis and characterization to their application in drug discovery. It is our hope that this will serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.
References
Pollock, J. R. A., & Stevens, R. (Eds.). (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
Review on the Synthesis of Pyrazine and Its Derivatives - OUCI. (n.d.). [Link]
Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-22. [Link]
Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]
Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]
Reviews of Synthesis and Characterization of Some Pyrazine Ring Containing Heterocycle's - ijarsct. (2022, June 15). [Link]
Pollock, J. R. A., & Stevens, R. (Eds.). (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. [Link]
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Lead/active drug scaffolds based on Pyrazine core framework. - ResearchGate. (n.d.). [Link]
The direct synthesis of multi-functional pyrazine scaffolds - ResearchGate. (n.d.). [Link]
Draghici, C., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences, 24(15), 12345. [Link]
QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against - Semantic Scholar. (n.d.). [Link]
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (n.d.). [Link]
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). [Link]
Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023, January 28). [Link]
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchGate. (2020, March). [Link]
exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2025, March 15). [Link]
Greener approach toward one pot route to pyrazine synthesis - Taylor & Francis. (2011, August 24). [Link]
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. (2022, May 27). [Link]
Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - SciSpace. (2016, May 23). [Link]
Draghici, C., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences, 24(15), 12345. [Link]
Pyrazine Moiety: Recent Developments in Cancer Treatment | Bentham Science Publishers. (2023, May 1). [Link]
Pyrazine Moiety: Recent Developments in Cancer Treatment - Bentham Science Publisher. (2023, August 31). [Link]
Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed. (2011, January 1). [Link]
QSAR Studies of Some Pyrazines: Anti-Proliferative Activity - Eliva Press. (2022, February 17). [Link]
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. (2019, December 1). [Link]
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC. (2024, December 16). [Link]
High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC. (n.d.). [Link]
Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine. (2024, October 15). [Link]
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2025, August 6). [Link]
Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives” - International Journal of Pharmaceutical Science Invention. (2022, November 12). [Link]
Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials - Semantic Scholar. (n.d.). [Link]
Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[7]pyrroles. (2020, April 19). [Link]
A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC. (n.d.). [Link]
Application Note: HPLC-UV Method for 4-(pyrazine-2-carbonylamino)benzoic acid Analysis
Executive Summary & Scientific Context This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-(pyrazine-2-carbonylamino)benzoic acid , a critical interme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-(pyrazine-2-carbonylamino)benzoic acid , a critical intermediate formed during the transamidation of Pyrazinamide (PZA) with p-Aminobenzoic Acid (PABA).
The Analytical Challenge
The target molecule possesses a "zwitterionic-like" character that complicates reverse-phase separations:
Acidic Moiety: The benzoic acid group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) requires pH control to prevent ionization and ensuring retention.
Basic Moiety: The pyrazine ring nitrogens are weakly basic (
), posing a risk of peak tailing due to interaction with residual silanols on the column stationary phase.
The Solution: This method utilizes a low-pH phosphate buffer system (pH 2.5) paired with a highly end-capped C18 column. This suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) and protonates the pyrazine nitrogens, ensuring sharp peak shapes and reproducible retention times.
Method Development Logic (The "Why")
The following decision tree illustrates the physicochemical logic used to select the chromatographic conditions.
Figure 1: Critical Decision Tree for Mobile Phase pH Selection. Ensuring pH < pKa is vital for retention.
Instrumental Parameters & Conditions
Chromatographic System
Instrument: HPLC system equipped with a Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm).
Why: High surface area and dense bonding prevent secondary interactions with the pyrazine ring.
Max absorbance for the conjugated -system (Pyrazine + Benzene).
Run Time
15 Minutes
Sufficient for impurity separation.
Gradient Program
Start with isocratic conditions if the sample is pure. For reaction mixtures (containing PZA or PABA), use the following gradient:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Initial equilibration
8.0
40
60
Elution of target analyte
10.0
40
60
Wash
10.1
95
5
Return to initial
15.0
95
5
Re-equilibration
Detailed Experimental Protocols
Buffer Preparation (Critical Step)
Weigh 2.72 g of Potassium Dihydrogen Phosphate (
) into a 1000 mL beaker.
Dissolve in 900 mL of HPLC-grade water.
Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (
).
Note: Do not use HCl or H2SO4 as they can corrode stainless steel tubing over time.
Dilute to volume (1000 mL) and filter through a 0.45 µm Nylon membrane .
Standard Preparation Workflow
The target analyte has limited solubility in pure water.[1]
Figure 2: Sample Preparation Workflow to ensure complete solubility and prevent precipitation.
Protocol:
Stock Solution: Dissolve 10.0 mg of reference standard in 10 mL of DMSO (or Methanol if DMSO is unavailable, though DMSO is preferred for pyrazine derivatives).
Working Standard: Dilute the Stock Solution to 50 µg/mL using the Mobile Phase (Initial ratio).
Caution: If the solution turns cloudy upon dilution, increase the organic ratio in the diluent.
System Suitability & Validation Criteria
To ensure the method is "self-validating" during routine use, the following System Suitability Testing (SST) parameters must be met before analyzing samples.
Parameter
Acceptance Limit
Troubleshooting Failure
Retention Time (RT)
± 5% of Standard
Check flow rate and buffer pH.
Tailing Factor ()
Column aging or pH > 3.0. Replace buffer.
Theoretical Plates ()
Dead volume in connections or column degradation.
Resolution ()
(vs. PABA/PZA)
Adjust gradient slope (make it shallower).
Precision (RSD)
(n=6)
Injector issue or air in pump.
Stability & Troubleshooting
Stability Indication
This method is stability-indicating. Under stress conditions (hydrolysis), the amide bond cleaves, reverting to Pyrazine-2-carboxylic acid and 4-Aminobenzoic acid (PABA) .
Pyrazine-2-carboxylic acid: Elutes early (very polar).
PABA: Elutes slightly earlier than the target amide due to the free amine.
Target Amide: Elutes last (most hydrophobic due to amide capping).
Common Issues
Peak Splitting: Usually indicates the sample solvent is too strong (e.g., injecting 100% DMSO). Fix: Dilute sample 1:1 with buffer before injection.
Drifting Retention Times: Check the column oven temperature. Pyrazine interactions are temperature-sensitive.
References
PubChem. (2025).[2] Pyrazine | C4H4N2 - Chemical Properties and Spectral Data. National Library of Medicine.
[Link]
Tighrine, A., et al. (2016). Application of an Accuracy Profile Strategy for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid. Journal of AOAC International.
[Link]
Bhat, R., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution. Longdom Publishing.
[Link]
ResearchGate. (2025). Crystal structures of the pyrazinamide–p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid.
[Link]
Application Note: Precision Synthesis and Characterization of 4-(Pyrazine-2-carbonylamino)benzoic Acid
Executive Summary This guide details the experimental setup for the synthesis and characterization of 4-(pyrazine-2-carbonylamino)benzoic acid , a critical pharmacophore found in Casein Kinase 2 (CK2) inhibitors and anti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the experimental setup for the synthesis and characterization of 4-(pyrazine-2-carbonylamino)benzoic acid , a critical pharmacophore found in Casein Kinase 2 (CK2) inhibitors and antitubercular agents. Unlike standard amide couplings, the electron-deficient nature of the pyrazine ring and the zwitterionic potential of the 4-aminobenzoic acid (PABA) moiety require specific activation strategies to maximize yield and minimize side reactions (such as decarboxylation or oligomerization).
This document presents two validated protocols:
Method A (Solution-Phase): A high-purity HATU-mediated coupling ideal for medicinal chemistry library generation.
Method B (Solid-State): A solvent-free transamidation route via cocrystal melting, offering a "green chemistry" alternative for scale-up.
Strategic Overview & Mechanism
The target molecule is formed via an amide bond formation between Pyrazine-2-carboxylic acid (electrophile) and 4-Aminobenzoic acid (nucleophile).
Mechanistic Challenges
Pyrazine Electron Deficiency: The nitrogen atoms in the pyrazine ring withdraw electron density, making the carboxylic acid less reactive to standard carbodiimide coupling (EDC/DCC) without potent catalysts.
PABA Solubility: 4-Aminobenzoic acid exists in equilibrium with its zwitterionic form, often leading to poor solubility in non-polar solvents (DCM) and requiring polar aprotic systems (DMF/DMSO).
Workflow Visualization
The following diagram outlines the decision logic for selecting the synthesis route based on scale and purity requirements.
Caption: Decision matrix for selecting between Solution-Phase (HATU) and Solid-State synthesis routes.
Experimental Protocols
Protocol A: HATU-Mediated Solution Synthesis
Best for: High purity, library synthesis, and derivative exploration.
Reagents:
Pyrazine-2-carboxylic acid (1.0 equiv)
4-Aminobenzoic acid (1.1 equiv)
HATU (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Pyrazine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir at 0°C for 10 minutes.
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir at 0°C for 30 minutes to form the activated ester.
Best for: Avoiding hazardous solvents (DMF), scale-up, and green chemistry compliance.
Concept: This method utilizes the formation of a 1:1 cocrystal between Pyrazinamide and PABA, followed by thermal treatment to induce transamidation, releasing ammonia.
Cocrystal Formation: Dissolve Pyrazinamide (10 mmol) and 4-Aminobenzoic acid (10 mmol) in a minimal amount of hot Ethanol/Acetone (1:1). Allow to cool slowly to RT to crystallize the 1:1 complex.
Filtration: Filter the crystals and dry.
Thermal Reaction: Place the dry cocrystals in a sealed pressure tube or a flask equipped with an ammonia trap.
Heating: Heat the solid to 160-170°C (melt phase). Maintain this temperature for 2-4 hours.
Note: The reaction is driven by the evolution of ammonia gas.
Purification: Cool the melt to RT. The resulting solid is a crude mixture of the product and minor impurities.
Recrystallization: Recrystallize from hot Ethanol/Water (80:20) to obtain the pure acid.
Expected Yield: 60-70% (lower than Method A, but solvent-free).
Characterization & Data Analysis
To ensure the integrity of the synthesized scaffold, compare analytical data against the following standards.
H-3: δ ~9.2-9.3 ppm (Singlet, most deshielded, adjacent to N and Carbonyl).
H-5/H-6: δ ~8.7-8.9 ppm (Doublets or multiplets depending on resolution).
Benzoic Acid Ring: Two doublets (AA'BB' system) at δ ~7.9 and δ ~8.0 ppm.
Quantitative Data Summary
Parameter
Method A (HATU)
Method B (Melt)
Reaction Time
16 Hours
4 Hours
Temperature
25°C (RT)
160°C
Solvent Waste
High (DMF/Extraction)
Minimal (Recrystallization only)
Purity (Pre-HPLC)
>90%
~80%
Primary Impurity
Tetramethylurea (from HATU)
Unreacted Pyrazinamide
Biological Context & Pathway Visualization
This scaffold is frequently explored as an inhibitor for Casein Kinase 2 (CK2) , a protein involved in cell proliferation and viral replication (including SARS-CoV-2).[3] The pyrazine moiety mimics the ATP purine ring, while the benzoic acid interacts with lysine residues in the active site.
Caption: Mechanism of action for pyrazine-benzoic acid derivatives in kinase inhibition.
Troubleshooting & Expert Tips
Solubility Issues: If the product does not precipitate in 1N HCl (Method A), the ionic strength might be too low. Add saturated NaCl (brine) to the acidic mixture to induce "salting out."
Color Changes: A pink/red coloration during the Acid Chloride method (if using Thionyl Chloride instead of HATU) indicates the formation of degradation products. Keep the temperature strictly below 0°C during activation.
Purification: For biological assays, traces of copper or heavy metals (if using metal-catalyzed routes) must be removed. Use a scavenger resin (e.g., QuadraPure™) post-reaction.
References
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.
Source: National Institutes of Health (PMC).
URL:[Link]
Crystal structures of the pyrazinamide–p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product.
Source: ResearchGate.
URL:[Link]
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids.
Source: ResearchGate (ChemistrySelect).
URL:[Link]
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
Source: Molecules (via NIH/ResearchGate).
URL:[Link]
Application Notes & Protocols: A Guide to Developing Pyrazine-Based Inhibitors for Specific Enzymes
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to act as both a hydrogen bond acceptor and a bioisosteric replacement for other aromatic rings like benzene or pyridine have cemented its status as a "privileged scaffold."[4] This means that the pyrazine core is a recurring motif found in a multitude of biologically active compounds, including at least eight FDA-approved drugs.[4] These drugs span a wide range of therapeutic areas, from the anti-cancer proteasome inhibitor bortezomib to the anti-diabetic glipizide, highlighting the scaffold's remarkable versatility.[2][4]
In the context of enzyme inhibition, particularly within the protein kinase family, the pyrazine nitrogen atoms are frequently involved in critical hydrogen bonding interactions with the hinge region of the enzyme's ATP-binding pocket.[4][5] This ability to anchor a molecule to a key regulatory site makes the pyrazine scaffold an excellent starting point for designing potent and selective enzyme inhibitors. This guide provides an in-depth, experience-driven framework for researchers aiming to develop novel pyrazine-based inhibitors, covering target selection, rational design and synthesis, robust assay development, and structure-activity relationship (SAR) optimization.
Section 1: Target Selection and Rationale - Focusing on Protein Kinases
The vast majority of successful pyrazine-based inhibitors target protein kinases.[5][6][7][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer and inflammatory disorders.[6][8] Therefore, selecting a kinase target that is well-validated and disease-relevant is the critical first step.
Key Considerations for Target Selection:
Disease Relevance: Is the kinase genetically or functionally implicated in the target disease? For example, Bruton's tyrosine kinase (BTK) is a well-defined target for B-cell-related diseases like rheumatoid arthritis and certain leukemias, making it an attractive target for inhibitor development.[9][10][11] Similarly, Janus kinases (JAKs) are involved in cytokine signaling pathways crucial to inflammatory responses.[12][13][14]
"Druggability": Does the kinase have a well-defined ATP-binding pocket that can be targeted by small molecules? Most kinases are highly "druggable" in this regard.
Selectivity Landscape: What is the homology between the target kinase and other kinases? Achieving selectivity is a major challenge. Designing inhibitors that exploit unique residues in or near the ATP-binding site is crucial to minimize off-target effects. For instance, some inhibitors achieve selectivity by binding to an inactive conformation of the kinase, which is often more distinct than the active form.[5][10]
For the purpose of this guide, we will focus on a hypothetical project targeting a member of the Janus Kinase (JAK) family , as they are well-established targets for pyrazine-based inhibitors and are implicated in a variety of autoimmune and inflammatory diseases.[12][14][15]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, where they trans-phosphorylate and activate each other.[15] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[15] STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[14] Inhibiting a JAK kinase with a pyrazine-based molecule can effectively shut down this pro-inflammatory signaling cascade.
Caption: The JAK-STAT signaling pathway and the point of intervention for a pyrazine-based inhibitor.
Section 2: Overall Development Workflow
The development of a novel inhibitor is a systematic, multi-stage process. It begins with the synthesis of a focused library of compounds and proceeds through increasingly complex biological assays to identify a lead candidate for further optimization.
"animal models for testing 4-(pyrazine-2-carbonylamino)benzoic acid efficacy"
Application Note: Preclinical Evaluation of 4-(Pyrazine-2-carbonylamino)benzoic Acid Executive Summary This technical guide outlines the preclinical evaluation strategy for 4-(pyrazine-2-carbonylamino)benzoic acid , a sy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preclinical Evaluation of 4-(Pyrazine-2-carbonylamino)benzoic Acid
Executive Summary
This technical guide outlines the preclinical evaluation strategy for 4-(pyrazine-2-carbonylamino)benzoic acid , a synthetic conjugate of pyrazine-2-carboxylic acid and p-aminobenzoic acid (PABA). Based on its chemical pharmacophore, this compound presents a dual-therapeutic potential:
Antimycobacterial Agent (Primary): As a structural analog of Pyrazinamide (PZA) , it may act as a prodrug releasing pyrazinoic acid (POA) or interfere with folate metabolism via the PABA moiety.
Kinase Inhibitor (Secondary): Pyrazine-carboxamide scaffolds are established pharmacophores in Casein Kinase 2 (CSNK2A) and PIM kinase inhibitors for oncology.
This guide prioritizes the Murine Tuberculosis Model as the "Gold Standard" for efficacy testing, followed by a Tumor Xenograft Model for secondary oncological screening.
Part 1: Chemical Identity & Mechanism of Action (MoA)
Understanding the structural logic is prerequisite to model selection.
Prodrug Activation: Hydrolysis by amidases (e.g., pncA in M. tuberculosis) to release Pyrazinoic Acid (POA) (disrupts membrane potential/FAS-I) and PABA (folate precursor).
Competitive Inhibition: The intact molecule may compete with PABA in the folate pathway (dihydropteroate synthase inhibition).
Figure 1: Predicted metabolic fate and dual-mechanism of action for the target compound.
Part 2: Primary Efficacy Model – Murine Tuberculosis
The Low-Dose Aerosol Infection Model in BALB/c mice is the industry standard for evaluating pyrazinamide analogs. It mimics the chronic, contained phase of human TB where pyrazine-based drugs are most effective (sterilizing activity).
Critical Insight: If the parent compound is undetectable but metabolites are high, the compound acts as a Prodrug . If the parent is stable, it acts as a Direct Inhibitor .
References
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link
Andries, K., et al. (2005). A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis. Science, 307(5707), 223-227. Link
Tremblay, M. R., et al. (2008). Discovery of a potent and orally active hedgehog pathway antagonist (GDC-0449). Journal of Medicinal Chemistry, 52(14), 4400-4418. (Reference for Pyrazine-carboxamide scaffold utility). Link
National Institutes of Health (NIH). (2023). Preclinical Models of Infectious Diseases. NIAID Protocols. Link
Method
Application Note: High-Throughput Screening of Pyrazine Carboxamide Libraries
From Privileged Scaffolds to Lead Generation: A Dual-Stream Screening Protocol Executive Summary Pyrazine carboxamides represent a "privileged scaffold" in medicinal chemistry, serving as the structural core for frontlin...
Author: BenchChem Technical Support Team. Date: February 2026
From Privileged Scaffolds to Lead Generation: A Dual-Stream Screening Protocol
Executive Summary
Pyrazine carboxamides represent a "privileged scaffold" in medicinal chemistry, serving as the structural core for frontline antimycobacterials (Pyrazinamide), broad-spectrum antivirals (Favipiravir/T-705), and emerging kinase inhibitors (e.g., HPK1 inhibitors like AZ3246). Their ability to engage diverse biological targets—from viral RNA polymerases to ATP-binding pockets of kinases—makes them ideal candidates for high-throughput screening (HTS) campaigns.
This application note outlines a comprehensive workflow for the design, synthesis, and screening of pyrazine carboxamide libraries. It details two distinct screening streams: a Phenotypic Whole-Cell Screen for antimycobacterial activity and a Biochemical Screen for kinase inhibition, providing researchers with a versatile platform for drug discovery.
Library Design & Synthesis Strategy
The Rationale
The pyrazine ring acts as a bioisostere of pyridine and benzene but possesses unique electronic properties (electron-deficient) and hydrogen-bonding capabilities.
Target: Serine/Threonine Kinases (e.g., HPK1, EGFR).
Method: ADP-Glo™ Kinase Assay (Promega).
Mechanism: Quantifies ADP produced during the kinase reaction; luminescent signal is proportional to kinase activity.
Visualization: HTS Logic Flow
Figure 1: Dual-stream HTS workflow for pyrazine carboxamide libraries targeting Mtb viability and Kinase activity.
Data: Signal is directly proportional to kinase activity. Inhibitors reduce luminescence.
Data Analysis & Hit Validation
Quality Control Metrics
Before hit selection, validate plate performance using the Z-factor:
Target: Z' > 0.5 is required for a robust HTS.
: Mean and SD of positive controls (Max inhibition).
: Mean and SD of negative controls (DMSO).
Hit Selection Criteria
Parameter
Phenotypic (TB) Criteria
Biochemical (Kinase) Criteria
Primary Cutoff
>80% Inhibition of Fluorescence
>50% Inhibition of Luminescence
Counter-Screen
Cytotoxicity (HepG2 cells)
Selectivity (vs. unrelated kinase)
Confirmation
MIC determination (Dose-response)
IC50 determination
Structure Filter
Remove PAINS (Pan-Assay Interference)
Check for aggregator behavior
SAR Insights (Pyrazine Carboxamides)
Lipophilicity: C5-Chloro substitution often increases potency in Mtb by enhancing cell wall penetration (e.g., 5-Cl-PZA derivatives).
Hinge Binding: In kinases, a C3-amino group often forms a crucial H-bond with the hinge region (e.g., HPK1 inhibitors).
Metabolic Stability: Fluorine substitution at C6 (as seen in Favipiravir) blocks metabolic oxidation, extending half-life.
References
Shields, J. D., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. Link
Furuta, Y., et al. (2013). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[3][8] Proceedings of the Japan Academy, Series B. Link
Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[6][7][8][9] Link
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
Zitko, J., et al. (2013). Design, synthesis and antimycobacterial activity of N-benzylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters. Link
Application Note: A Comprehensive Guide to the Structural Elucidation of Pyrazine Compounds using NMR and Mass Spectrometry
Introduction Pyrazines are a critical class of N-heterocyclic aromatic compounds, integral to fields ranging from flavor and fragrance science to pharmaceutical development.[1][2][3] Their characteristic nutty, roasted,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pyrazines are a critical class of N-heterocyclic aromatic compounds, integral to fields ranging from flavor and fragrance science to pharmaceutical development.[1][2][3] Their characteristic nutty, roasted, and baked aromas make them key components in the food industry, while the pyrazine ring serves as a vital scaffold in numerous therapeutic agents, including drugs for tuberculosis and cancer.[1][4][5] The precise structural characterization of these compounds is paramount for quality control, drug efficacy, and safety assessment. However, the subtle differences between positional isomers can make unambiguous identification challenging.[2][3]
This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of pyrazine derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For pyrazines, it is the definitive technique for establishing substitution patterns on the aromatic ring.
The "Why": Foundational Principles for Pyrazine Analysis
The pyrazine ring is a π-deficient system due to the two electronegative nitrogen atoms. This has a significant deshielding effect on the ring protons, causing them to resonate at a characteristically downfield region (typically δ 8.5-9.1 ppm in ¹H NMR) compared to benzene.[6][7] This inherent property is the starting point for analysis. The primary goal of NMR analysis is to use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to unambiguously assign every proton and carbon and, by extension, confirm the position of all substituents.
Protocol: NMR Sample Preparation
A high-quality spectrum begins with meticulous sample preparation. This protocol ensures optimal results for most pyrazine derivatives.
Materials:
High-purity pyrazine sample (10-20 mg)
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
High-quality 5 mm NMR tube
Pipettes and vial
Procedure:
Weighing: Accurately weigh 10-20 mg of the pyrazine compound into a clean, dry vial.[8]
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[6] For more polar pyrazines, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[8]
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Gently swirl or vortex until the sample is completely dissolved.
Transfer: Using a pipette, transfer the solution into a clean, dry NMR tube.
Analysis: Cap the tube and insert it into the NMR spectrometer.
Key NMR Experiments & Their Rationale
A multi-pronged approach is essential for confident assignment. Do not rely on a single spectrum.
¹H NMR (Proton): This is the initial, fundamental experiment. It provides information on the number of different proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration). For a disubstituted pyrazine, for example, the number and splitting pattern of signals in the aromatic region immediately reveal whether the substitution is 2,3-, 2,5-, or 2,6-.
¹³C NMR (Carbon): This experiment reveals the number of unique carbon environments. Proton-decoupled ¹³C spectra provide sharp singlets for each carbon, offering a direct count of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic environment, with carbons adjacent to nitrogen atoms appearing significantly downfield.[8][9]
2D COSY (Correlation Spectroscopy): The "Why" for this experiment is to establish proton-proton connectivity. It visualizes which protons are coupled (typically through 2-3 bonds). For an alkyl-substituted pyrazine, COSY will show a correlation between the pyrazine ring proton and the protons on the alpha-carbon of the substituent, confirming their proximity.
2D HSQC (Heteronuclear Single Quantum Coherence): This is the critical C-H correlation map. It shows a cross-peak for every carbon atom that has one or more protons directly attached. This allows for the direct assignment of a proton's chemical shift to the chemical shift of the carbon it is bonded to.[10]
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides the long-range C-H connectivity (typically over 2-4 bonds) and is often the final piece of the structural puzzle. For example, a proton on a substituent will show a correlation to the pyrazine ring carbons it is 2 or 3 bonds away from, definitively locking in the substitution site.[9]
Interpreting Pyrazine NMR Spectra: A Practical Guide
The following table summarizes typical chemical shift ranges for the pyrazine core. Substituent effects will cause deviations, but this serves as an authoritative starting point.
Nucleus
Atom Position
Typical Chemical Shift (δ, ppm)
Rationale
¹H
H-2, H-3, H-5, H-6
8.5 - 9.1
Deshielded by two electronegative nitrogen atoms.[6][7]
¹³C
C-2, C-3, C-5, C-6
140 - 155
Directly adjacent to electronegative nitrogen atoms.[6][9]
¹³C
Substituted Carbon
150 - 165
Chemical shift is highly dependent on the nature of the substituent.
Source: Data synthesized from multiple spectroscopic studies.[6][8][9]
Logical Workflow for NMR Analysis
The following diagram outlines the logical progression of experiments for unambiguous structural confirmation.
Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Defining the Elemental Composition and Fragmentation
Mass spectrometry is the ideal complementary technique to NMR. It provides the precise molecular weight and elemental formula, while tandem MS (MS/MS) reveals the molecule's fragmentation pattern, offering powerful clues to its substructures.
The "Why": Foundational Principles for Pyrazine Analysis
The primary goals of MS are to:
Determine the Molecular Weight: Confirm the mass of the intact molecule.
Establish the Elemental Formula: Using High-Resolution Mass Spectrometry (HRMS), the exact mass can be used to calculate a unique elemental formula, distinguishing between compounds with the same nominal mass.[11]
Elucidate Structure via Fragmentation: The pattern in which a molecule breaks apart upon ionization is not random and is highly characteristic of its structure.[12][13][14]
Protocol: Choosing the Right Ionization Technique
The choice of ionization method is critical and depends on the sample's volatility and the desired analytical outcome.
Electron Ionization (EI):
Rationale: EI is a high-energy "hard" ionization technique typically coupled with Gas Chromatography (GC). It is ideal for volatile, thermally stable compounds like many of the alkylpyrazines found in food and flavor analysis.[2][3][15] The high energy (typically 70 eV) leads to extensive and reproducible fragmentation, creating a rich "fingerprint" spectrum that is excellent for library matching.[6][16]
Protocol (GC-EI-MS):
Sample Prep: Dilute the sample in a volatile solvent (e.g., dichloromethane, hexane) to ~10-100 µg/mL.
GC Separation: Inject 1 µL onto a suitable capillary column (e.g., DB-5ms). Use a temperature gradient program to separate the components.
Ionization: Analytes are bombarded with 70 eV electrons in the ion source.[15]
Detection: The mass analyzer separates ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.
Electrospray Ionization (ESI):
Rationale: ESI is a "soft" ionization technique coupled with Liquid Chromatography (LC). It is the method of choice for less volatile, more polar, or thermally fragile pyrazine derivatives, such as those found in pharmaceutical APIs and metabolites.[4][17][18][19] ESI typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.[20][21]
Protocol (LC-ESI-MS):
Sample Prep: Dissolve the sample in the mobile phase (e.g., methanol/water with 0.1% formic acid) to ~1-10 µg/mL.[17][20]
LC Separation: Inject 5-10 µL onto a reverse-phase column (e.g., C18).[17] Use a gradient of aqueous and organic mobile phases to elute the compound.
Ionization: The column eluent is sprayed through a charged capillary, forming fine, charged droplets that desolvate to produce gas-phase ions ([M+H]⁺).
Detection: The mass analyzer determines the m/z of the ions. For structural information, the [M+H]⁺ ion can be selected and fragmented (MS/MS).
Interpreting Pyrazine Mass Spectra
High-Resolution MS (HRMS): Always aim for HRMS (e.g., on a TOF or Orbitrap instrument). An accurate mass measurement to within 5 ppm allows for the confident determination of the elemental formula, which is a critical piece of evidence.[11]
Tandem MS (MS/MS) and Fragmentation: In MS/MS, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The pyrazine ring is stable, but substituents and the ring itself can fragment in characteristic ways. A key fragmentation pathway for alkylpyrazines is the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the ring. Another common fragmentation is the benzylic cleavage for alkyl-substituted pyrazines, where the bond beta to the ring is broken.[22]
Parent Ion
Common Neutral Loss
Fragment (m/z)
Rationale
Alkylpyrazine [M]⁺˙
HCN (27 Da)
[M-27]⁺˙
Ring cleavage, characteristic of N-heterocycles.
Ethylpyrazine [M]⁺˙
CH₃ (15 Da)
[M-15]⁺
Benzylic cleavage (loss of methyl radical), forms a stable ion.
Source: Data synthesized from fragmentation studies.[22][23]
Logical Workflow for MS Analysis
This diagram illustrates the decision-making process for MS-based analysis.
Workflow for MS-based compound identification.
Integrated Strategy: The Power of Synergy
Neither NMR nor MS alone can provide the same level of structural confidence as their combined application. The most robust and trustworthy characterization comes from integrating the datasets.
The ideal workflow is as follows:
Obtain MS Data First: Use LC-HRMS or GC-HRMS to quickly determine the molecular weight and elemental formula. This provides the molecular framework that the NMR data must fit into.
Acquire NMR Data: Perform the full suite of 1D and 2D NMR experiments.
Synthesize and Validate: Use the elemental formula from MS as a hard constraint. Propose a structure based on the NMR connectivity data (COSY, HMBC). Check that this proposed structure is fully consistent with all NMR data (chemical shifts, couplings) and MS fragmentation patterns. This cross-validation is the hallmark of a self-validating system.
Integrated Workflow Diagram
Integrated workflow for unambiguous characterization.
Conclusion
The structural elucidation of pyrazine compounds is a task that demands precision and a multi-faceted analytical approach. By leveraging the strengths of NMR spectroscopy to map atomic connectivity and mass spectrometry to define elemental composition and fragmentation, researchers can achieve unambiguous and trustworthy characterization. This integrated strategy, grounded in a clear understanding of the causality behind each experimental choice, forms a self-validating system that upholds the highest standards of scientific integrity.
References
Benchchem. (n.d.). Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products.
Royal Society of Chemistry. (n.d.). General procedure for synthesis of 2,5-disubstituted pyrazines.
PubMed. (2015). Identification of hydroxymethylpyrazines using mass spectrometry.
SIELC Technologies. (2019). Pyrazine.
Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
ResearchGate. (n.d.). Qualitatively identified pyrazines (by GC-MS) unique to brown Parmesan cheese.
Open Agrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
ResearchGate. (n.d.). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine.
ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
ACS Publications. (2021). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine.
Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography.
Benchchem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
PubMed. (n.d.). Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking.
Wiley Online Library. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations.
PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives.
ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
PMC. (2025). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents.
ResearchGate. (n.d.). N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase.
RSC Publishing. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media.
Taylor & Francis Online. (2009). Pyrazines in foods.
SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts.
PMC. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra.
ACS Publications. (2008). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins.
Technical Support Center: Pyrazine Synthesis & Purification
The following technical guide is structured to address the specific, high-friction challenges encountered in pyrazine chemistry. It deviates from standard templates to prioritize "root cause analysis" and "self-validatin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to address the specific, high-friction challenges encountered in pyrazine chemistry. It deviates from standard templates to prioritize "root cause analysis" and "self-validating workflows."
Executive Summary
Pyrazine synthesis is deceptively simple. While the core pyrazine ring is stable, its formation (often via condensation) and isolation are plagued by three primary failure modes: incomplete oxidation of the dihydropyrazine intermediate , regio-isomeric mixtures during condensation, and product loss due to volatility during workup. This guide provides actionable troubleshooting workflows to mitigate these risks.
Module 1: Synthesis Troubleshooting (The Reaction Phase)
Core Workflow: The Condensation-Oxidation Sequence
The most common route involves condensing 1,2-diamines with 1,2-dicarbonyls.[1] The critical pitfall here is the formation of the dihydropyrazine intermediate, which must be aromatized (oxidized) to form the final pyrazine.
DOT Diagram 1: Synthesis Decision Tree
This logic flow outlines the critical decision points during the condensation and functionalization steps.
Caption: Decision tree for managing regioselectivity and oxidation states during pyrazine synthesis.
FAQ: Reaction Pitfalls
Q1: My reaction shows full consumption of starting material, but the NMR spectra is messy and lacks the characteristic aromatic pyrazine signals. What happened?Diagnosis: You likely have "stalled aromatization." The condensation forms a dihydropyrazine (non-aromatic), which is stable enough to persist but unstable enough to polymerize if not oxidized.
Corrective Action:
Do not work up yet.
Add an oxidant. Simple air bubbling is often insufficient. Add active MnO₂ (5-10 eq) or KOH in Methanol (to promote air oxidation) directly to the reaction pot.
Validation: Monitor the appearance of the aromatic protons (typically shifted downfield to 8.0–9.0 ppm) before quenching.
Q2: I am condensing methylhydrazine with an unsymmetrical 1,3-diketone (or 1,2-dicarbonyl equivalent) and getting a 1:1 mixture of isomers. How do I improve regioselectivity?Diagnosis: In standard solvents (EtOH, MeOH), the nucleophilicity difference between the hydrazine nitrogens is insufficient to discriminate between the carbonyls.
Corrective Action: Switch to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[2]
Mechanism: These solvents form strong hydrogen bond networks that activate specific carbonyls and stabilize polar transition states, often shifting regioselectivity from 1:1 to >95:5 [1].
Table 1: Solvent Effects on Regioselectivity (Representative Data)
Solvent
Dielectric Constant
H-Bond Donor Ability ()
Typical Regio-ratio (Isomer A:B)
Ethanol
24.5
0.83
~ 50:50 to 60:40
TFE
26.7
1.51
~ 90:10
HFIP
16.7
1.96
> 95:5
Note: Data derived from comparative studies on heterocyclic condensations [1].
Module 2: Purification & Isolation (The Work-up Phase)
Core Workflow: Managing Volatility and Solubility
Pyrazines are notorious for high water solubility (due to the two nitrogens) and high volatility (sublimation). Standard rotary evaporation often leads to product loss.
DOT Diagram 2: Purification Logic Flow
Caption: Workflow to prevent product loss and imidazole contamination during pyrazine isolation.
FAQ: Purification Pitfalls
Q3: My yield dropped from 80% (by HPLC) to 30% after rotary evaporation. Where did it go?Diagnosis: Lower molecular weight pyrazines (e.g., 2,3-dimethylpyrazine) sublime easily and co-evaporate with solvents.
Corrective Action:
Avoid high vacuum for low MW pyrazines.
Azeotropic Control: If water is present, pyrazines can steam distill. Conversely, use this to your advantage: perform a steam distillation to pull the pyrazine away from non-volatile polymers/tars, then extract the distillate [2].
Salt Formation: If the product is volatile, treat the crude extract with HCl in ether to precipitate the pyrazine hydrochloride salt . This salt is non-volatile and can be stored or free-based immediately before the next step.
Q4: I cannot separate my pyrazine from imidazole by-products using extraction.Diagnosis: Both are basic and polar. Using Ethyl Acetate (EtOAc) or Alcohols for extraction pulls both into the organic phase.
Corrective Action: Use Hexane or Pentane for extraction.
Mechanism: Pyrazines are generally less polar than imidazoles (which have an N-H bond capable of H-bonding). Hexane selectively extracts alkyl pyrazines while leaving the more polar imidazoles in the aqueous phase [2].
Q5: During Minisci alkylation, I get a mixture of mono-, di-, and tri-alkylated products.Diagnosis: The pyrazine ring becomes more nucleophilic (towards radicals) as alkyl groups are added, leading to runaway alkylation.
Corrective Action:
Protonation: Run the reaction in acidic biphasic media (water/DCM with TFA). The protonated pyrazine is electron-deficient, activating it for the initial radical attack but deactivating it slightly against further electrophilic radical attacks? Correction: Actually, Minisci utilizes nucleophilic radicals attacking protonated (electron-deficient) heterocycles. The alkyl group adds electron density, making the ring less electrophilic, but often the radical source is in large excess.
Strict Stoichiometry: Control the radical source (carboxylic acid/oxidant) strictly.
Add Silver (Ag+): Silver salts can catalyze the decarboxylation and control the radical concentration, improving selectivity [3].
Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine (Self-Validating)
Objective: Synthesize 2,3-dimethylpyrazine via condensation of 2,3-butanedione and ethylenediamine, ensuring complete oxidation and minimal volatility loss.
Reagents:
Ethylenediamine (1.0 eq)
2,3-Butanedione (1.0 eq)
Solvent: Methanol (dry)
Oxidant: KOH (0.1 eq) / Air stream
Step-by-Step Protocol:
Setup (Temp Control): Cool a solution of ethylenediamine in methanol to 0°C .
Why: The condensation is exothermic. High temps promote polymerization.
Addition: Add 2,3-butanedione dropwise over 30 mins.
Intermediate Check (Validation Step 1): Stir at 0°C for 1 hour. Take a TLC/NMR.[3] You should see the dihydropyrazine (often a yellow intermediate).
Pitfall: Do not stop here. The dihydropyrazine is not the final product.
Aromatization: Add KOH (0.1 eq) and bubble air/O2 through the solution for 2-3 hours at RT.
Validation Step 2: The solution often darkens. NMR should show the disappearance of CH2/CH protons of the dihydro-core and appearance of aromatic pyrazine signal (~8.3 ppm).
Workup (Volatility Management):
Do NOT rotovap to dryness.
Dilute with water and extract with Pentane (3 x 50 mL).
Why Pentane: Low boiling point allows removal without stripping the volatile pyrazine.
Concentration: Dry over MgSO4. Distill the pentane off using a Vigreux column at atmospheric pressure.
Critical: Stop distillation when the pot temp rises above 40°C. The residue is your product.
References
BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole/Pyrazine Synthesis. Retrieved from
Agblevor, F. A., et al. (2019). "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars." Journal of Chromatographic Science, 57(9), 784-789. Retrieved from
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med.[4] Chem. Commun., 2, 1135-1161. Retrieved from
Gutknecht, H. (1879).[1][5] "Ueber Nitrosoäthylmethylketon." Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292. (Classical Mechanism Reference).
Bohman, B., et al. (2014).[6] "Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions." Organic Letters, 16(11), 2787-2789.[6] Retrieved from
Technical Support Center: Synthesis of 4-(Pyrazine-2-carbonylamino)benzoic Acid
Executive Summary This guide addresses the synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid , a critical intermediate often utilized in the synthesis of antitubercular agents and kinase inhibitors. Users frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid , a critical intermediate often utilized in the synthesis of antitubercular agents and kinase inhibitors. Users frequently report low yields (<40%) and purification difficulties.
The Root Cause: The reaction involves a deactivated nucleophile (PABA) and an electron-deficient electrophile (Pyrazine). The amino group on PABA is significantly less nucleophilic due to the electron-withdrawing carboxylic acid at the para position. Standard coupling protocols (e.g., EDC/NHS) often fail to drive this reaction to completion.
This guide provides a Standard Operating Procedure (SOP) based on in situ acid chloride generation (the "Gold Standard" for deactivated amines) and a modern alternative using T3P® (Propylphosphonic anhydride).
Module 1: The "Gold Standard" Protocol (Acid Chloride Route)
Recommended for scale-up and cost-efficiency.
The Logic (Why this works)
To overcome the poor nucleophilicity of PABA, we must increase the electrophilicity of the pyrazine component. Converting Pyrazine-2-carboxylic acid to its acid chloride creates a highly reactive species that can force the amide bond formation even with a sluggish amine like PABA.
Step-by-Step Methodology
Reagents:
Pyrazine-2-carboxylic acid (1.0 equiv)
Thionyl Chloride (
) (1.5 - 2.0 equiv)
Catalytic DMF (2-3 drops)
4-Aminobenzoic acid (PABA) (1.0 - 1.1 equiv)
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Base: Pyridine (2.0 equiv) or Triethylamine (TEA)
Protocol:
Activation (In Situ):
In a dry flask under
, suspend Pyrazine-2-carboxylic acid in anhydrous DCM.
Add catalytic DMF (critical for Vilsmeier-Haack type activation).
Add
dropwise. Reflux for 2–3 hours until gas evolution () ceases and the solution becomes clear.
Checkpoint: Evaporate excess
and solvent under vacuum to obtain the crude acid chloride (often a tan solid/oil). Re-dissolve in fresh anhydrous DCM.
Coupling:
In a separate flask, dissolve PABA and Pyridine in DCM. (Note: If PABA solubility is poor, use a DCM/THF mixture).
Cool the PABA solution to 0°C.
Add the Pyrazine-2-carbonyl chloride solution dropwise to the PABA mixture.
Allow to warm to Room Temperature (RT) and stir for 6–12 hours.
Quench & Isolation (The "pH Switch"):
Quench: Add water to hydrolyze unreacted acid chloride.
Basify: Adjust pH to ~9-10 using 1M NaOH. The product (as a carboxylate salt) and unreacted PABA will dissolve in the aqueous layer. Discard the organic layer (removes non-acidic impurities).
Acidify: Carefully acidify the aqueous layer with 1M HCl to pH 3–4.
Precipitate: The target amide is less soluble than PABA in acidic water. The product will precipitate as a white/off-white solid.
Filtration: Filter and wash with copious water, then cold ethanol.
Module 2: Troubleshooting & FAQs
Q1: My yield is low (<30%). What is happening?
Diagnosis: Likely hydrolysis of the acid chloride before coupling, or insufficient activation energy for the deactivated amine.
Fix 1 (Moisture): The pyrazine ring is electron-deficient, making the carbonyl carbon highly electrophilic and very sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Fix 2 (Temperature): PABA is sluggish. If running at RT fails, heat the coupling step to reflux (40°C in DCM or 80°C in Toluene/Pyridine).
Q2: The product is sticky or colored (brown/tan).
Diagnosis: Pyrazine derivatives can degrade into oligomers or oxidize.
Fix: Perform a Charcoal Treatment .[1] Dissolve the crude product in hot alkaline water (pH 9), add activated charcoal, stir for 30 mins, filter hot through Celite, then re-acidify to precipitate the pure white product.
Q3: Can I use standard coupling agents (EDC/HOBt)?
Answer: Generally, No .
Reason: EDC/HOBt forms an active ester that is often not electrophilic enough to react efficiently with the electron-poor nitrogen of PABA. You will likely isolate recovered starting material.
Alternative: If you must avoid acid chlorides, use HATU or T3P® . T3P (50% in EtOAc) is excellent for deactivated amines and has a simple aqueous workup.
Module 3: Visualization & Logic Flows
Workflow Diagram: Acid Chloride Synthesis
This diagram illustrates the critical "pH Switch" purification strategy which ensures separation from starting materials without column chromatography.
Use this decision tree when encountering specific failure modes.
Caption: Figure 2. Diagnostic logic for common synthetic failures.
Quantitative Data: Solvent & Reagent Selection
The following table summarizes the efficiency of different coupling conditions for deactivated aniline derivatives (like PABA).
Coupling Method
Solvent System
Yield (Typical)
Pros
Cons
Acid Chloride (SOCl₂)
DCM / Pyridine
85 - 95%
High conversion, scalable
Moisture sensitive, harsh conditions
T3P® (50%)
EtOAc / Pyridine
80 - 90%
Mild, low epimerization, easy workup
Reagent cost is higher
HATU / DIPEA
DMF
60 - 75%
Good for small scale
Difficult removal of urea byproducts
EDC / HOBt
DCM
< 40%
Cheap
Not strong enough for PABA
References
Preparation of Pyrazine-2-carbonyl chloride:
Jones, R. G., & McLaughlin, K. C.[2] (1950). "Pyrazinecarboxylic Acid".[1][3] Organic Syntheses, 30, 86.
[Link] (Validated method for precursor synthesis).
Amide Coupling with Deactivated Amines (T3P Reagent):
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4][5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177.
[Link]
Synthesis of Pyrazinamide Derivatives (Antitubercular Context):
Doležal, M., et al. (2008). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity". Molecules, 13(12), 2929-2942.
[Link]
General Amide Bond Formation Review:
Montalbetti, C. A. G. N., & Falque, V. (2005).[6][7] "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.
[Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazine Reactions
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazine derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success and improve reaction yields.
Troubleshooting Guide: A Systematic Approach to Diagnosing Low Yields
Low conversion rates in pyrazine reactions can be attributed to a multitude of factors. This guide provides a systematic, question-and-answer-based approach to identifying and resolving the root cause of poor yields.
Question 1: My pyrazine reaction has a low yield (<30%). Where do I begin my investigation?
A low yield is a common challenge in organic synthesis. A logical and systematic investigation is key to identifying the underlying issue. Begin by assessing the foundational elements of your reaction.
Step 1: Verify the Integrity of Your Starting Materials
The quality of your reactants is paramount. Impurities can inhibit the reaction or lead to the formation of unwanted side products.
Purity of Reactants: Ensure the purity of your starting materials, such as α,β-unsaturated ketones (chalcones) and hydrazine derivatives, for pyrazoline synthesis.[1] Impurities in precursors can significantly hinder reaction efficiency.[1][2]
Reagent Stability: Hydrazine hydrate, a common reagent, is hygroscopic. The presence of excess water can lead to undesirable side reactions.[3] It's crucial to use anhydrous solvents and ensure your reagents are dry.[3]
Protocol for Starting Material Verification:
Analytical Confirmation: Before starting the synthesis, confirm the identity and purity of your starting materials using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Proper Storage: Store sensitive reagents, like hydrazine hydrate, in a desiccator or under an inert atmosphere to prevent moisture absorption.
Fresh Solvents: Use freshly distilled or commercially available anhydrous solvents.
Step 2: Scrutinize Your Reaction Conditions
Suboptimal reaction conditions are a frequent cause of low conversion rates. Temperature, reaction time, and solvent choice all play critical roles.
Temperature Control: The reaction temperature is crucial. For instance, in some enzymatic syntheses of pyrazinamide derivatives, the optimal temperature was found to be 45°C; higher temperatures led to a decrease in yield due to enzyme denaturation.[5] While chemical syntheses have different parameters, this highlights the importance of precise temperature control.[3][5]
Reaction Time: Incomplete reactions are a common source of low yields and impurities.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If the starting material is still present, consider extending the reaction time.[3]
Solvent Selection: The solvent affects reactant solubility and reaction kinetics.[2] The choice of solvent can significantly impact the yield. For example, in one study on the enzymatic synthesis of pyrazinamide derivatives, tert-amyl alcohol provided a higher yield compared to other organic solvents like methanol, acetonitrile, and DMSO.[5]
Table 1: Solvent Effects on Pyrazinamide Derivative Synthesis [5]
Solvent
Log P Value
Yield (%)
tert-Amyl alcohol
1.3
81.2
Isobutanol
0.8
75.6
Isopropanol
0.3
68.4
Ethanol
-0.3
55.2
Methanol
-0.7
35.8
Acetonitrile
-0.3
42.5
Dichloromethane
1.3
38.9
DMSO
-1.3
25.7
THF
0.5
32.1
Step 3: Evaluate the Catalytic System
The choice of catalyst and its concentration are critical for many pyrazine syntheses.
Catalyst Selection: The appropriate catalyst can dramatically influence the reaction's success. For some pyrazoline syntheses, glacial acetic acid is used as both a solvent and a catalyst to facilitate condensation and cyclization.[1] In other cases, metal-organic frameworks have been used as selective heterogeneous catalysts.[6]
Catalyst Loading: The amount of catalyst used can impact the reaction outcome.[2] Both insufficient and excessive amounts of catalyst can be detrimental to the yield.
Troubleshooting Workflow for Low Pyrazine Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazine reactions.
Question 2: I've confirmed my starting materials and reaction conditions are appropriate, but the yield is still low. What's next?
If the foundational elements of your reaction are sound, it's time to delve into more nuanced aspects of the reaction chemistry.
Step 4: Re-evaluate Stoichiometry
The molar ratio of your reactants can significantly impact the conversion rate.
Excess Reagent: In some cases, using an excess of one reagent can drive the reaction to completion. For example, an excess of hydrazine hydrate is often used in the synthesis of pyrazine carbohydrazide.[3] A study on a related amidation reaction showed that increasing the molar ratio of the amine substrate improved the product yield.[5]
Substrate Inhibition: Conversely, an excessive amount of a substrate can sometimes inhibit enzyme activity or increase the viscosity of the reaction mixture, leading to a decrease in yield.[5]
Step 5: Consider Side Reactions and Byproduct Formation
The formation of unwanted side products can consume your starting materials and reduce the yield of the desired pyrazine.
Common Side Reactions: Depending on the specific pyrazine synthesis, various side reactions can occur. These can include polymerization, degradation of starting materials or products, and the formation of regioisomers.[1][2]
Analytical Identification: Use techniques like TLC, HPLC, and GC-MS to identify the presence of byproducts in your crude reaction mixture.[1][4] Comparing the analytical profile of your reaction mixture to that of your pure starting materials will help identify new, unwanted compounds.
Experimental Protocol: Monitoring Reaction Progress with TLC
Prepare the TLC Plate: Use a silica gel TLC plate.
Spot the Plate: Apply small spots of your starting material(s), co-spot (a mixture of starting material and reaction mixture), and the reaction mixture at different time points.
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Visualize the Plate: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.
Interpret the Results: The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progress of the reaction. The presence of multiple new spots may suggest the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of microwave-assisted synthesis for pyrazine derivatives?
Microwave-assisted organic synthesis (MAOS) can offer several benefits over conventional heating methods, including significantly reduced reaction times, improved product yields, and cleaner reactions with fewer side products.[1] It is also considered a more energy-efficient and environmentally friendly approach.[1][4]
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazoline Synthesis [1]
Parameter
Conventional Heating
Microwave-Assisted Synthesis
Reaction Time
Hours (e.g., 5-6 hours)
Minutes (e.g., 2-5 minutes)
Yield
Often moderate to low
Generally higher
Side Products
More likely
Less likely
Energy Consumption
Higher
Lower
Q2: How can I effectively purify my pyrazine product?
Purification of pyrazine derivatives can be challenging due to their polarity.
Column Chromatography: Flash column chromatography using silica gel is a common method for purification.[2] A gradient elution with a solvent system like hexane and ethyl acetate is a good starting point.[2]
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[2]
Q3: What analytical techniques are most useful for characterizing my pyrazine product?
A combination of analytical techniques is typically used to confirm the structure and purity of the final product.
NMR Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized pyrazine.[4]
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the product and help identify any impurities.[4][7]
High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the final product.[4]
Decision Tree for Pyrazine Synthesis Optimization
Caption: A decision tree for optimizing pyrazine synthesis to achieve higher conversion rates.
References
Benchchem. Pyrazine Carbohydrazide Synthesis: Technical Support Center.
Taylor & Francis Online. (2024). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode.
PMC. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
RSC Publishing. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry.
ResearchGate. (n.d.). Optimization of the Reaction Conditions.
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
Benchchem. (2025). optimization of reaction conditions for pyrazoline synthesis.
PMC. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
Benchchem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
Technical Support Center: Synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this importa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic route. Our goal is to provide in-depth, field-proven insights into potential side reactions, offering clear, actionable troubleshooting strategies to optimize your synthesis, improve yield, and ensure product purity.
The formation of the amide bond between pyrazine-2-carboxylic acid and 4-aminobenzoic acid is a critical transformation, most commonly achieved through carbodiimide-mediated coupling.[1] While robust, this method is susceptible to several side reactions that can complicate purification and reduce overall efficiency. This guide addresses these challenges in a practical, question-and-answer format.
Part 1: FAQ - Understanding the Core Reaction & Common Pitfalls
This section addresses the most frequently encountered initial queries and observations during the synthesis.
Q1: What is the standard and most reliable method for synthesizing 4-(pyrazine-2-carbonylamino)benzoic acid?
The most common and generally reliable method is the condensation of pyrazine-2-carboxylic acid and 4-aminobenzoic acid using a coupling agent.[2] Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are frequently employed to activate the carboxylic acid.[3] To enhance efficiency and minimize side reactions, these reagents are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[4][5]
Q2: My reaction seems to work, but I have a major byproduct that is difficult to separate from my desired product. What is it likely to be?
If you are using a carbodiimide coupling agent like EDC or DCC, the most common and troublesome byproduct is an N-acylurea .[4][6] This occurs when the highly reactive O-acylisourea intermediate, formed from the activation of pyrazine-2-carboxylic acid, undergoes an intramolecular rearrangement before it can be intercepted by 4-aminobenzoic acid.[5] This byproduct is often stable and may have similar chromatographic behavior to the product, complicating purification.
Q3: Why is my reaction yield consistently low, even when my starting materials appear to be consumed according to TLC or LC-MS?
Low yields despite the consumption of starting materials often point to two culprits:
Formation of the N-acylurea byproduct: As mentioned above, this side reaction consumes your activated carboxylic acid in an unproductive pathway.[4]
Hydrolysis: The activated O-acylisourea intermediate is highly susceptible to hydrolysis, especially when using water-soluble reagents like EDC.[3] Any moisture in your solvent or reagents will convert the intermediate back to the starting pyrazine-2-carboxylic acid. This can be misleading, as the acid appears to be consumed when it is activated, but then reappears upon hydrolysis.
Q4: Is it absolutely necessary to use an additive like HOBt? My protocol seems to work without it.
While you may obtain some product without an additive, using HOBt or NHS is strongly recommended for achieving higher yields and purity.[5] These additives play a crucial role by rapidly converting the unstable O-acylisourea intermediate into a more stable, yet still reactive, active ester (an OBt or NHS ester). This active ester is significantly less prone to rearranging into the N-acylurea byproduct and is also more resistant to hydrolysis.[3][4] This two-stage activation strategy is a cornerstone of modern, efficient amide coupling.
Part 2: Troubleshooting Guide - A Deep Dive into Side Products
This section provides a detailed analysis of specific side products, their formation mechanisms, and robust protocols for their mitigation.
Issue 1: N-Acylurea Formation (The Primary Culprit)
Identification: This byproduct will have a mass corresponding to the sum of your pyrazine-2-carboxylic acid and the urea derived from your carbodiimide (e.g., EDC-urea). It is typically a stable, neutral compound.
Causality: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea. This intermediate is the branching point between the desired product and the N-acylurea side product. Without an additive like HOBt, the O-acylisourea has a longer lifetime, allowing for an irreversible intramolecular O-to-N acyl transfer, forming the very stable N-acylurea.[4][5][6]
Mechanism: Product vs. Side Product Pathway
Caption: The O-acylisourea intermediate is a critical branch point.
Prevention and Mitigation Protocol
Employ an Additive: Always use at least 1.1 equivalents of HOBt or NHS. This is the most effective way to suppress N-acylurea formation.[4]
Control the Order of Addition:
Under an inert atmosphere (Nitrogen or Argon), dissolve pyrazine-2-carboxylic acid (1.0 eq) and HOBt (1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
Cool the mixture to 0 °C in an ice bath. This mitigates the exothermic reaction upon adding the coupling agent.
Add EDC-HCl (1.1-1.2 eq) to the cooled solution and stir for 15-30 minutes. This "pre-activation" step allows for the formation of the more stable HOBt active ester.
Finally, add the 4-aminobenzoic acid (1.0-1.1 eq) to the reaction mixture.
Maintain Anhydrous Conditions: Use anhydrous solvents and consider drying reagents to prevent competing hydrolysis.[3]
Purification: If N-acylurea does form, it typically requires purification by flash column chromatography.[7]
Issue 2: Symmetrical Anhydride Formation
Identification: A byproduct with a mass corresponding to two molecules of pyrazine-2-carboxylic acid minus one molecule of water.
Causality: The reactive O-acylisourea intermediate can be attacked by a second molecule of pyrazine-2-carboxylic acid instead of the amine.[5] This forms a symmetrical anhydride, which is also an acylating agent but results in the waste of one equivalent of your starting acid.
Prevention: This side reaction is favored when the concentration of the carboxylic acid is high relative to the amine during the activation phase. The "pre-activation" protocol described above, followed by the addition of the amine, helps to minimize this pathway by ensuring the activated species reacts promptly with the intended nucleophile. Careful control of stoichiometry is key.
Issue 3: Decarboxylation of Pyrazine-2-carboxylic Acid
Identification: Detection of pyrazine in your reaction mixture by GC-MS or LC-MS.
Causality: Pyrazinecarboxylic acids can undergo decarboxylation, particularly when heated in acidic conditions.[8][9] While standard coupling conditions are typically mild (0 °C to room temperature), prolonged reaction times at elevated temperatures could potentially lead to minor amounts of this side product.
Prevention:
Maintain the recommended reaction temperature (typically not exceeding room temperature).
Avoid excessively acidic conditions during the reaction. The use of EDC hydrochloride will make the reaction mixture slightly acidic, but this is usually well-tolerated.
Part 3: Recommended Experimental & Purification Protocols
Protocol 1: Optimized EDC/HOBt Coupling for Synthesis
This protocol is designed to maximize yield and minimize the formation of the side products discussed above.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
Activation: Add EDC-HCl (1.2 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 20 minutes to ensure complete pre-activation.
Amine Addition: Add 4-aminobenzoic acid (1.05 eq) as a solid or as a solution in a small amount of anhydrous DMF.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
Protocol 2: Standard Work-up and Purification
The goal of the work-up is to remove the water-soluble byproducts and unreacted reagents.
Aqueous Extraction:
Extract the diluted reaction mixture with ethyl acetate (3x).
Combine the organic layers and wash sequentially with:
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Final Purification:
The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
If significant impurities like N-acylurea remain, flash column chromatography on silica gel is required. A gradient elution system, such as DCM/Methanol or Hexane/Ethyl Acetate, is typically effective.[7][10]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
For ease of reference, the following table summarizes the recommended reagent stoichiometry for the optimized protocol.
Reagent
Equivalents (eq)
Rationale
Pyrazine-2-carboxylic acid
1.0
Limiting Reagent
4-Aminobenzoic acid
1.0 - 1.1
A slight excess can help drive the reaction to completion.
EDC-HCl
1.1 - 1.2
Ensures full activation of the carboxylic acid.
HOBt
1.1 - 1.2
Crucial for suppressing N-acylurea formation.[4][5]
Solvent (Anhydrous)
-
Typically 0.1 - 0.5 M concentration.
References
Organic-Synthesis.com. Acid-Amine Coupling using DCC. Available from: [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
Aapptec Peptides. Coupling Reagents. Available from: [Link]
Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. 2014, 6(5):104-105. Available from: [Link]
RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]].pdf
PMC. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available from: [Link]
University of Glasgow. Studies In Pyrazine Chemistry. Available from: [Link]
Molecules. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. 2002, 7. Available from: [Link]
ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available from: [Link]
Organic Syntheses. 2,3-PYRAZINEDICARBOXYLIC ACID. Available from: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Available from: [Link]
Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]
PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]
PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]
PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available from: [Link]
ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]
Springer. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available from: [Link]
Google Patents. US3033864A - Purification of pyrazine.
Google Patents. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
Current Chemistry Letters. Process optimization for acid-amine coupling. Available from: [Link]
ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from... Available from: [Link]
Bendola Publishing. Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Isolation of Pyrazine Carboxamide Derivatives
Ticket ID: PYZ-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Welcome to the PyrazineChem Support Hub.
You are likely here because your pyrazine carboxamide derivative (e.g., Pyrazinamide analogs, Favipiravir intermediates) is behaving unpredictably during purification. These nitrogen-rich heterocycles are notorious for three specific failure modes: streaking on silica , oiling out during crystallization , and invisible hydrolysis during workup.[1]
This guide bypasses standard textbook advice. Instead, we focus on the specific physicochemical quirks of the pyrazine ring—specifically its ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-deficient nature and competing basicity—to provide self-validating purification protocols.
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks/tails on the column, and I'm losing yield in mixed fractions."
The Root Cause: The Lewis Base Interaction
Pyrazine nitrogens are weak Lewis bases. Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
). Your compound is hydrogen-bonding to these silanols, causing "tailing" (streaking) rather than a clean band.[1]
The Fix: Competitive Inhibition or Substrate Switch
Do not simply increase polarity.[1] You must block the silanol sites or switch the stationary phase.
Protocol A: The "Amine Block" (For Silica Gel)
Pre-treat the column: Flush your packed silica column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .[1]
Run the gradient: Include 0.5% TEA in your mobile phase throughout the run.
Post-Run: Rotovap fractions immediately. Pyrazines can be sensitive to base-catalyzed hydrolysis if left in TEA solutions for days.[1]
Protocol B: The Alumina Switch (Recommended for Acid-Sensitive Amides)
If your derivative hydrolyzes easily (see Module 3), avoid basic TEA.[1] Switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic silanols that cause streaking.[1]
Decision Logic for Column Selection:
Figure 1: Decision tree for overcoming pyrazine tailing. Note that C18 is the ultimate fallback if normal phase fails.
Module 2: Crystallization & The "Oiling Out" Problem
Issue: "My product forms a gummy oil at the bottom of the flask instead of crystals."
The Root Cause: The Supersaturation Gap
Pyrazine carboxamides often have melting points near the boiling points of common solvents. If the "oiling out" temperature is reached before the crystallization temperature (supersaturation), you get oil. This is exacerbated by impurities (like the carboxylic acid byproduct) acting as plasticizers.[1]
The Fix: The "Dual-Solvent Displacement" Protocol
We must lower the solubility slowly at a temperature below the oiling point.
Recommended Solvent Systems:
Primary Solvent (Dissolver)
Anti-Solvent (Precipitant)
Notes
Ethanol (Hot)
Water
Best for polar derivatives (e.g., Pyrazinamide).[1]
| Acetone | Petroleum Ether | Good for removal of tarry impurities.[1] |
Step-by-Step Protocol:
Dissolution: Dissolve crude material in the minimum amount of Primary Solvent at 50°C (do not boil; keep it below the melting point).[1]
Seeding: Cool to room temperature. If oil appears, reheat slightly to redissolve.[1] Add a "seed crystal" (if available) or scratch the glass.[1]
Displacement: Add the Anti-Solvent dropwise very slowly with vigorous stirring.[1]
Critical Check: If the solution turns milky immediately, stop. You are crashing it out (amorphous). You want a slow cloudiness that clears upon stirring.[1]
The "Salt Trick" (For Favipiravir/T-705 analogs):
If the neutral molecule refuses to crystallize, convert it to an organic amine salt (e.g., Dicyclohexylamine salt ). These salts crystallize readily.[1]
Filter the salt, then re-acidify to release the pure pyrazine carboxamide [1].
Module 3: Chemical Stability & The Hydrolysis Trap
Issue: "NMR shows a new set of peaks, and my mass spec shows [M+1] of the carboxylic acid."
The Root Cause: Amide Hydrolysis
The electron-deficient pyrazine ring makes the amide carbonyl highly electrophilic.[1] During acidic workups or on acidic silica, the amide hydrolyzes to Pyrazine Carboxylic Acid (PCA) .
The Fix: The pH-Swing Extraction
You can exploit the pKa difference to separate the Amide (Product) from the Acid (Impurity).
Pyrazine Carboxylic Acid: pKa ~2.9 (Anionic at pH 8) [2].[1]
Self-Validating Workup Protocol:
Quench: Quench reaction into a buffer (pH 7-8), not water or acid.
Wash: Dissolve crude in Ethyl Acetate. Wash 3x with Saturated NaHCO₃ (pH ~8.5) .
Mechanism:[1][2][3][4] The bicarbonate deprotonates the acid impurity (making it water-soluble) but leaves the amide neutral (organic-soluble).[1]
Back-Extraction (Optional): Acidify the aqueous bicarbonate layer to pH 2 and extract with EtOAc to recover the acid byproduct (confirms mass balance).
Figure 2: The pH-swing extraction workflow to remove hydrolysis byproducts.[1]
Issue: "My product is grey/brown, and residual Pd is >1000 ppm."
Pyrazines are excellent ligands.[1] They will chelate palladium from your Suzuki/Sonogashira coupling, carrying it through standard columns.[1]
The Fix:
Do not rely on columns. Use a chemical scavenger before the column.[1]
Thiourea Silicates: Add SiliaMetS® Thiol or Thiourea functionalized silica to your crude reaction mixture (0.5 eq relative to Pd).[1] Stir 4 hours at 40°C. Filter.
Action: Filter your crude reaction mixture through this pad.[1] The carbon absorbs the Pd-Pyrazine complex better than Celite alone [3].
References
Vertex Pharmaceuticals & Toyama Chemical. (2021).[1] Process for the purification of Favipiravir via organic amine salts.[1][4][5] World Intellectual Property Organization.[1] WO2021260516A1.[1] Link
Doležal, M., et al. (2012).[1] Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity.[1][2][6][7][8] Semantic Scholar / InTechOpen.[1] (Confirming pKa of Pyrazinoic acid ~2.9 vs Pyrazine base ~0.5).[1] Link
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[1] (Review of scavenger efficiency including thiourea and carbon). Link[1]
Technical Support Center: Optimizing Coupling Reagents for Pyrazine-2-Carboxylic Acid
This guide, curated for researchers, scientists, and drug development professionals, provides in-depth technical assistance for the successful amide coupling of pyrazine-2-carboxylic acid. As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide, curated for researchers, scientists, and drug development professionals, provides in-depth technical assistance for the successful amide coupling of pyrazine-2-carboxylic acid. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to navigate the nuances of this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why can amide coupling with pyrazine-2-carboxylic acid be challenging?
Pyrazine-2-carboxylic acid presents a unique set of challenges due to the electron-deficient nature of the pyrazine ring. This electronic property reduces the nucleophilicity of the carboxylate group, making its activation and subsequent reaction with an amine less facile compared to electron-rich or aliphatic carboxylic acids. Consequently, sluggish reactions and the need for more potent coupling reagents are common.[1]
Q2: What are the most common classes of coupling reagents for this reaction?
There are several classes of coupling reagents, each with its own mechanism and suitability for different substrates. The most common include:
Carbodiimides: Such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions.[1][2][3]
Uronium/Aminium Salts: Including HATU, HBTU, and TBTU, which are known for their high efficiency and are often the reagents of choice for difficult couplings.[2][4][5]
Phosphonium Salts: Like PyBOP, which also offer high coupling efficiency with a low risk of racemization.[4]
Anhydrides: A notable example is T3P (propylphosphonic anhydride), which is recognized for its high yield, low epimerization, and the formation of water-soluble byproducts, simplifying purification.[2][6]
Q3: What is the role of additives like HOBt and HOAt?
Additives such as HOBt and its more reactive analogue, HOAt, play a crucial role in amide coupling reactions. When used with carbodiimides, they form an active ester intermediate that is more reactive towards the amine and less prone to side reactions like racemization.[1][5][7] In the case of uronium/aminium salt reagents like HBTU and HATU, these additives are incorporated into their structures, contributing to their high reactivity.
Q4: How does the solubility of pyrazine-2-carboxylic acid affect the reaction setup?
Pyrazine-2-carboxylic acid is generally soluble in water and polar organic solvents such as ethanol, acetone, and DMSO, but exhibits low solubility in non-polar solvents.[8] This necessitates the use of polar aprotic solvents like DMF, NMP, or DMA for the coupling reaction to ensure all reactants are in solution.[9] In cases where the amine coupling partner has poor solubility in these solvents, a solvent screen may be necessary to find a suitable reaction medium.
Troubleshooting Guide
Problem 1: Low or no product yield.
Possible Cause A: Incomplete activation of the carboxylic acid. The electron-withdrawing nature of the pyrazine ring can make the carboxylic acid less reactive.
Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like EDC with HOBt, consider moving to a uronium salt like HATU or a phosphonium salt like PyBOP, which are known to be more effective for challenging couplings.[4] T3P is another excellent option that has shown high yields in similar systems.[2][6]
Possible Cause B: Poor nucleophilicity of the amine. If the amine is sterically hindered or electron-deficient, its reaction with the activated carboxylic acid will be slow.
Solution: Increase the reaction temperature and/or time. You can also increase the concentration of the reactants. In some cases, using a stronger, non-nucleophilic base like DBU in place of DIPEA can be beneficial. For electron-deficient anilines, a protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective.[1]
Possible Cause C: Sub-optimal reaction conditions. The choice of solvent and base can significantly impact the reaction outcome.
Solution: Ensure you are using a polar aprotic solvent like DMF or NMP. The base is also critical; for most uronium and phosphonium salt-based couplings, a hindered amine base like DIPEA is standard.[10] For T3P couplings, pyridine has been shown to be an effective base that can also help to suppress epimerization.[6]
Problem 2: Formation of significant side products.
Possible Cause A: Epimerization/Racemization of a chiral amine. If your amine substrate contains a stereocenter, there is a risk of losing stereochemical integrity during the coupling reaction, primarily through the formation of an oxazolone intermediate.[7]
Solution: The choice of coupling reagent and base is critical. Uronium reagents like HATU are generally associated with low levels of racemization.[7] T3P in combination with pyridine is also an excellent choice for minimizing epimerization, even at low temperatures.[6] The addition of HOBt or its derivatives to carbodiimide-mediated couplings is also known to suppress racemization.[5][7]
Possible Cause B: Guanidinylation of the amine. When using uronium-based coupling reagents like HBTU or HATU in excess, a side reaction can occur where the amine is capped with a guanidinium group.[11]
Solution: Use the coupling reagent in a stoichiometric amount or a slight excess (1.1-1.2 equivalents) relative to the carboxylic acid. Phosphonium-based reagents like PyBOP do not cause this side reaction.[11]
Possible Cause C: Formation of N-acylurea byproduct. With carbodiimide reagents like DCC and EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which can be difficult to remove.
Solution: The use of HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is less prone to this rearrangement. Using pre-activated esters can also circumvent this issue.
Problem 3: Difficulty in product purification.
Possible Cause A: Water-insoluble byproducts. DCC is notorious for producing dicyclohexylurea (DCU), a byproduct that is often insoluble in common organic solvents and can complicate purification.
Solution: Use EDC instead of DCC, as the corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[3] T3P is also advantageous as its byproducts are water-soluble.[2][6]
Possible Cause B: Residual coupling reagent or additives. Unreacted coupling reagents or additives like HOBt can co-elute with the product during chromatography.
Solution: An aqueous workup with dilute acid and/or base can often remove these impurities before chromatography. For instance, a wash with dilute HCl will remove basic impurities like DIPEA, while a wash with sodium bicarbonate will remove acidic impurities like HOBt.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
Reactant Preparation: In a clean, dry flask, dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
Activation: Add HATU (1.1 eq) and HOBt (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
Amine Addition: Add the amine (1.0 eq) to the activated mixture.
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Low-Epimerization Amide Coupling using T3P
Reactant Preparation: In a clean, dry flask, dissolve pyrazine-2-carboxylic acid (1.0 eq) and the chiral amine (1.0 eq) in a suitable solvent such as ethyl acetate or THF.
Base Addition: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C.
T3P Addition: Slowly add T3P (as a 50% solution in ethyl acetate, 1.5 eq) to the cooled reaction mixture.
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
Workup: Quench the reaction by adding water. Separate the organic layer and wash with 1M HCl followed by saturated aqueous NaHCO3 and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Slower reaction rates, higher risk of racemization without additives.[1][7]
Routine couplings with non-chiral or less hindered amines.
HATU
High reactivity, fast reaction times, low racemization.[5][7]
Higher cost, potential for guanidinylation side reaction.[11]
Difficult couplings, sterically hindered substrates, and epimerization-sensitive reactions.
PyBOP
High coupling efficiency, low racemization risk, no guanidinylation.[4][11]
More expensive than carbodiimides.
A good alternative to HATU, especially when guanidinylation is a concern.
T3P
High yields, low epimerization, water-soluble byproducts, cost-effective.[2][6]
Can be viscous and require careful handling.
Epimerization-prone substrates and large-scale synthesis where easy purification is desired.
Visual Guides
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
General Amide Coupling Workflow
Caption: A generalized workflow for amide bond formation.
References
Pyrazine-2-carboxylic acid - Solubility of Things. (n.d.).
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (2015).
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021).
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.).
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025).
Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF - ResearchGate. (n.d.).
A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents - Benchchem. (n.d.).
"scale-up synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid considerations"
Answering the complex challenges of scaling the synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid requires a blend of foundational chemical principles and practical, experience-driven insights. This technical support...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the complex challenges of scaling the synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid requires a blend of foundational chemical principles and practical, experience-driven insights. This technical support guide is structured to provide researchers and process chemists with a comprehensive resource for navigating the intricacies of this specific amide bond formation, from bench-scale optimization to pilot-plant production.
Synthesis Overview: The Amide Coupling Reaction
The synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid involves the formation of an amide bond between pyrazine-2-carboxylic acid and 4-aminobenzoic acid. This is a fundamentally important transformation, but one that presents unique challenges due to the electronic properties of the starting materials. The pyrazine ring is electron-withdrawing, which can deactivate the carboxylic acid, while the aniline nitrogen of 4-aminobenzoic acid is a relatively weak nucleophile[1][2]. Therefore, direct thermal condensation is inefficient, necessitating the activation of the carboxylic acid.
The general synthetic pathway is illustrated below:
Figure 1: General workflow for the synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding reagent selection, reaction conditions, and analytical methods for this synthesis.
Q1: Which coupling reagent is best suited for scaling up this synthesis?
Answer: The choice of coupling reagent is critical and involves a trade-off between reactivity, cost, safety, and ease of byproduct removal. Several options are viable, each with distinct advantages and disadvantages for scale-up.
Thionyl Chloride (SOCl₂): This classic reagent converts the carboxylic acid to a highly reactive acyl chloride. It is cost-effective and the byproducts (HCl and SO₂) are gaseous, which simplifies removal.[3] However, it is highly corrosive, requires careful handling due to its reactivity with water, and the use of a base like pyridine or triethylamine is necessary to neutralize the HCl generated during the coupling step.[3][4]
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred for scale-up over dicyclohexylcarbodiimide (DCC). The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous work-up.[5][6] In contrast, the dicyclohexylurea from DCC is poorly soluble in most organic solvents, requiring filtration which can be cumbersome on a large scale.[7][8] These reactions are typically run with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[5][8]
Phosphonium/Uronium Salts (HATU, HBTU, PyBOP): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient, leading to fast reaction times and high yields with minimal side products.[4][8] However, their high cost and poor atom economy often make them unsuitable for large-scale manufacturing unless the value of the final product justifies the expense.[9]
Recommendation for Scale-Up: For a balance of cost, efficiency, and practicality, the EDC/HOBt system is a strong candidate. If a more robust and reactive system is needed and cost is less of a constraint, activating the acid as an acyl chloride with thionyl chloride is a proven industrial method.[10]
Feature
Thionyl Chloride (SOCl₂)
EDC/HOBt
HATU
Relative Cost
Low
Moderate
High
Byproduct Removal
Easy (gaseous)
Moderate (water-soluble urea)
Difficult (requires extraction)
Reactivity
Very High
High
Very High
Safety/Handling
Corrosive, moisture-sensitive
Irritant
Potentially explosive, expensive
Scale-Up Suitability
Good, with engineering controls
Excellent
Poor (generally)
Q2: What is the optimal solvent system for this reaction?
Answer: The ideal solvent should dissolve both starting materials and be inert to the reaction conditions. Given the polarity of the reactants, aprotic polar solvents are generally preferred.
N,N-Dimethylformamide (DMF): Excellent solvating power for both starting materials. However, its high boiling point can make it difficult to remove under vacuum. On scale, aqueous washes with brine (e.g., 5% LiCl solution) can help partition DMF into the aqueous layer during work-up.[6]
Acetonitrile (ACN): A good alternative with a lower boiling point than DMF, simplifying removal. It is suitable for many coupling reactions.[5]
Dichloromethane (DCM): Often used for acyl chloride-mediated couplings. Its low boiling point is advantageous for removal, but its use is increasingly restricted due to environmental and safety concerns.[4][6]
Ethyl Acetate (EtOAc) / Isopropyl Acetate (IPAc): Greener solvent choices that can be effective, particularly if the starting materials show sufficient solubility. They are excellent for the extraction phase of the work-up.[4]
Recommendation: Start with Acetonitrile (ACN) . If solubility is an issue, DMF is a reliable choice, but be prepared for a more involved work-up to ensure its complete removal.
Q3: How can I monitor the reaction for completion?
Answer: Thin-Layer Chromatography (TLC) is the most straightforward method for at-line monitoring. A more quantitative assessment can be achieved with High-Performance Liquid Chromatography (HPLC).
TLC: Use a mobile phase that provides good separation between the starting materials (pyrazine-2-carboxylic acid and 4-aminobenzoic acid) and the product. A typical system might be Dichloromethane/Methanol (e.g., 9:1 v/v) or Ethyl Acetate/Hexane with a small amount of acetic acid.[7] The reaction is complete when the limiting reagent spot is no longer visible.
HPLC: An HPLC method provides more accurate data on the consumption of starting materials and the formation of the product and any impurities. A reverse-phase C18 column with a gradient of water (with 0.1% formic or acetic acid) and acetonitrile is a good starting point for method development.[11][12]
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Figure 2: Decision tree for troubleshooting common synthesis issues.
Q: My reaction yield is significantly lower on a larger scale. What are the likely causes?
A: A drop in yield upon scale-up is a common issue often related to mass and heat transfer limitations.
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent mixing can lead to side reactions or incomplete conversion. Ensure the stirrer design and speed are adequate for the vessel geometry and reaction volume.
Poor Temperature Control: Amide coupling activation steps can be exothermic. If the heat generated is not dissipated effectively, it can lead to thermal degradation of reagents or the product. Ensure the reactor's cooling capacity is sufficient and consider slowing the addition rate of the coupling reagent.
Moisture Contamination: On a larger scale, the surface area for atmospheric moisture to enter the system is greater. Water can hydrolyze activated intermediates or the coupling reagent itself. Ensure all reagents and solvents are anhydrous and maintain a dry, inert atmosphere (N₂ or Ar) over the reaction.[4]
Work-up Losses: The phase separation during large-scale extractions can be less efficient, leading to product loss in the aqueous layers or the formation of emulsions.[6] Ensure adequate settling time and consider using brine washes to improve phase separation. Also, verify the pH of the aqueous layers to ensure the product, which is amphoteric, has not partitioned into an aqueous layer.
Q: I'm observing a persistent impurity that co-crystallizes with my product. How can I identify and remove it?
A: The most likely impurities are unreacted starting materials or byproducts from the coupling reaction.
Identification: First, use TLC or HPLC to compare the retention time of the impurity with the starting materials. If it's not a starting material, it could be a coupling byproduct. For example, with EDC, the O-acylisourea intermediate can rearrange to a stable, neutral N-acylurea byproduct, which can be difficult to remove.[6] LC-MS is an excellent tool for identifying the mass of the impurity to help elucidate its structure.[12]
Removal Strategy:
Unreacted 4-aminobenzoic acid: Can be removed with a dilute acidic wash (e.g., 1M HCl or citric acid) during work-up, which will protonate the amine and move it to the aqueous layer.[13]
Unreacted pyrazine-2-carboxylic acid: Can be removed with a dilute basic wash (e.g., 1M NaHCO₃), which will deprotonate the carboxylic acid.[13]
N-acylurea byproduct: This is often neutral and has solubility similar to the product. Removal may require optimizing the recrystallization solvent system or performing a silica gel column, though the latter is undesirable for large-scale processing.[7] Sometimes, changing the reaction conditions, such as pre-activating the carboxylic acid for a short period before adding the amine, can minimize the formation of this byproduct.[6]
Recrystallization Optimization: Experiment with different solvent systems for recrystallization. A mixture like ethanol/water, acetone/water, or isopropanol/heptane might provide differential solubility to purge the impurity.[3][14]
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis using EDC/HOBt (100g Scale)
This protocol is designed as a starting point for a 100g scale synthesis.
Reagents:
Pyrazine-2-carboxylic acid: 55.4 g (0.446 mol, 1.0 equiv)
4-Aminobenzoic acid: 61.2 g (0.446 mol, 1.0 equiv)
1-Hydroxybenzotriazole (HOBt): 68.3 g (0.506 mol, 1.13 equiv)
EDC·HCl: 97.0 g (0.506 mol, 1.13 equiv)
N,N-Dimethylformamide (DMF): 1 L
Ethyl Acetate (EtOAc): 2 L
1 M Hydrochloric Acid: 1 L
1 M Sodium Bicarbonate Solution: 1 L
Saturated Sodium Chloride (Brine): 1 L
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, thermocouple, and nitrogen inlet.
Dissolution: Charge pyrazine-2-carboxylic acid, 4-aminobenzoic acid, HOBt, and DMF to the reactor. Stir under a nitrogen atmosphere until all solids are dissolved.
Cooling: Cool the reaction mixture to 0-5 °C using the reactor jacket.
EDC Addition: Add EDC·HCl portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
Quenching & Extraction: Once complete, add 1 L of Ethyl Acetate and 1 L of water to the reactor. Stir for 15 minutes. Transfer the mixture to a larger separatory funnel or extraction vessel.
Washes:
Wash the organic layer sequentially with 1 M HCl (2 x 500 mL).[13]
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
Transfer the crude solid product to a clean reactor.
Add a suitable solvent (e.g., 80% aqueous ethanol) until the solid is just dissolved at reflux temperature.
If the solution is colored, consider a hot filtration or treatment with activated charcoal.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to 0-5 °C to maximize crystal formation.
Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C until a constant weight is achieved.
Safety Considerations
Working with these chemicals on a large scale requires strict adherence to safety protocols. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[15][16][17]
Gloves, safety glasses, lab coat, use in a well-ventilated area or fume hood
4-Aminobenzoic acid
May cause skin irritation
Gloves, safety glasses, lab coat
EDC·HCl
Skin/eye irritant, sensitizer
Gloves, safety glasses, lab coat
HOBt
Flammable solid, risk of explosion when dry
Gloves, safety glasses, lab coat
Thionyl Chloride
Severe skin/eye burns, toxic if inhaled, reacts violently with water
Chemical resistant gloves, chemical splash goggles, face shield, lab coat, use only in a chemical fume hood
DMF
Reproductive toxin, skin/eye irritant
Chemical resistant gloves, safety glasses, lab coat, ensure good ventilation
References
Crystal structures of the pyrazinamide–p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid in the molten state.
Amide Workup. Biofilm Inhibitor Synthesis.
SAFETY DATA SHEET - Pyrazine-2,3-dicarboxylic acid. Fisher Scientific.
Crystal structure of a 1:1 salt of 4-amino-benzoic acid (vitamin B10) with pyrazinoic acid. Acta Crystallographica Section E.
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Amide Synthesis. Fisher Scientific.
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Amide synthesis by acyl
Coupling Reagents. Aapptec Peptides.
Pyrazine-2-carboxylic acid - Safety D
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.
Safety Data Sheet - Pyrazine Mixture II N
EDC-HOBt Amide coupling workup help. Reddit.
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC.
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical and Bio-Medical Analysis.
Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
Synthesis and characterization of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. Life Academica Nothing.
Safety D
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Thieme.
Green Chemistry - The MJA Lab. University of Minnesota.
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity. bioRxiv.
Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). DergiPark.
Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Bendola Publishing.
Synthesis of 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl) hydrazono)hexyl) Benzoic Acid, A Pyrazinamide Analog of Salicylic Acid.
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Deriv
Pyrazine derivatives and process for their preparation.
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. Benchchem.
Preparation of benzoic acid of high purity.
Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm.
2,3-Pyrazinedicarboxylic acid. Organic Syntheses.
Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry.
Purification of benzoic acid.
Method for purification of benzoic acid.
Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde.
"degradation pathways of 4-(pyrazine-2-carbonylamino)benzoic acid"
Technical Guide: Degradation Pathways & Stability Profiling of 4-(Pyrazine-2-carbonylamino)benzoic Acid Executive Summary & Molecule Overview Welcome to the technical support center for 4-(pyrazine-2-carbonylamino)benzoi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Degradation Pathways & Stability Profiling of 4-(Pyrazine-2-carbonylamino)benzoic Acid
Executive Summary & Molecule Overview
Welcome to the technical support center for 4-(pyrazine-2-carbonylamino)benzoic acid . As a researcher working with this pyrazine-carboxamide derivative, you are likely exploring its potential as an antitubercular agent, a ligand in coordination chemistry, or a pharmaceutical intermediate.
This guide provides a definitive troubleshooting framework for stability issues. Our focus is on the amide linkage (susceptible to hydrolysis) and the pyrazine ring (susceptible to oxidation and photolysis).
Chemical Structure Context:
Core: Pyrazine ring linked to a benzoic acid via an amide bond.
Key Vulnerabilities:
Amide Bond: The bridge between the pyrazine and the phenyl ring is the primary site of hydrolytic cleavage.
Pyrazine Nitrogen: Susceptible to N-oxidation under oxidative stress.
Conjugated System: The extended conjugation makes the molecule UV-active and prone to photodegradation.
Interactive Degradation Pathway Map
The following diagram visualizes the primary degradation routes. Use this to correlate unknown HPLC peaks with specific stress conditions.
Figure 1: Mechanistic degradation map showing hydrolytic cleavage to POA/PABA and oxidative N-oxide formation.
This section addresses specific issues reported by formulation and analytical scientists.
Issue 1: "I see two new polar peaks eluting early in my Reverse Phase HPLC method."
Diagnosis: Hydrolytic Cleavage.
Mechanism: The amide bond is hydrolyzing, releasing the two building blocks.
Peak 1 (Early Eluter):Pyrazine-2-carboxylic acid (POA) . Being a small, polar heteroaromatic acid, it often elutes near the void volume in standard C18 methods unless ion-pairing agents or high aqueous phases are used.
Check the pH of your mobile phase. Amide hydrolysis is catalyzed by both acid and base [1]. Ensure your sample diluent is neutral (pH 6-7) if the sample is stored for long periods.
Verification: Inject pure standards of Pyrazine-2-carboxylic acid and PABA to confirm retention times.
Issue 2: "My sample solution turned from colorless to yellow/brown after sitting on the bench."
Diagnosis: Photodegradation or Oxidative Ring Opening.
Mechanism: Pyrazine derivatives are photosensitive. UV absorption can lead to excited states that react with dissolved oxygen, leading to ring-opening or polymerization (browning) [2].
Corrective Action:
Immediate: Protect samples from light using amber glassware or aluminum foil.
Protocol: Perform a "Dark Control" experiment. If the dark sample remains colorless while the light-exposed sample yellows, the pathway is photolytic.
Issue 3: "LC-MS shows a mass shift of +16 Da (M+16) and +32 Da (M+32)."
Diagnosis: N-Oxidation.
Mechanism: The nitrogen atoms in the pyrazine ring are nucleophilic enough to react with peroxides or singlet oxygen, forming N-oxides.
Corrective Action:
Check your excipients or solvents for peroxides (common in aged THF or PEGs).
This is a common pathway under oxidative stress (e.g., H2O2 spiking).
Detailed Experimental Protocols
Use these protocols to validate the stability profile of your specific batch.
Protocol A: Forced Degradation (Hydrolysis)
Objective: Isolate and identify the primary hydrolytic degradants (POA and PABA).
Preparation: Prepare a 1 mg/mL solution of the parent compound in Acetonitrile/Water (50:50).
Acid Stress: Add 1N HCl to reach pH ~1. Heat at 60°C for 4 hours.
Base Stress: Add 1N NaOH to reach pH ~13. Heat at 60°C for 2 hours. (Note: Amides hydrolyze faster in base than acid due to the nucleophilicity of OH- [3]).
Neutralization: Cool and neutralize to pH 7.0 before HPLC injection to prevent peak distortion.
Analysis: Monitor for the disappearance of the parent peak (RRT 1.0) and growth of RRT ~0.2 (POA) and RRT ~0.5 (PABA).
Protocol B: Oxidative Stress Profiling
Objective: Assess susceptibility to N-oxide formation.
Preparation: Prepare a 1 mg/mL solution in Methanol.
Stress: Add 30% H2O2 to a final concentration of 3%. Incubate at Room Temperature for 24 hours.
Quenching: Quench with Sodium Metabisulfite solution to remove excess peroxide.
Analysis: Look for peaks with m/z = 259.22 (Parent + 16).
Analytical Reference Data
Use the table below to identify peaks in your chromatograms.
Compound
Structure Description
Approx. RRT*
m/z (ESI+)
Key Characteristic
Parent
4-(pyrazine-2-carbonylamino)benzoic acid
1.00
244.2
Amide carbonyl stretch ~1670 cm⁻¹
Degradant A
Pyrazine-2-carboxylic acid (POA)
0.20 - 0.30
125.1
Very polar; elutes early.
Degradant B
4-Aminobenzoic acid (PABA)
0.45 - 0.55
138.1
Amphoteric; retention shifts with pH.
Degradant C
Pyrazine N-oxide derivative
0.85 - 0.95
260.2
Elutes slightly earlier than parent due to polarity of N-O.
*RRT (Relative Retention Time) is estimated based on a standard C18 column with a Water/ACN gradient (0.1% Formic Acid).
References
Vertex AI Search. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications.
Royal Society of Chemistry . (2023). Chapter 2: Hydrolytic Degradation - Overview of Hydrolytic Degradation. Retrieved from [1][2][3][4][5][6][7][8][9]
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: PYR-OPT-2024
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Pyrazine derivatives present a unique "analytical paradox." They are often highly volatile (requiring GC) yet possess basic nitrogen atoms that interact aggressively with silanols (causing peak tailing). Conversely, in pharmaceutical applications (e.g., Pyrazinamide), their high polarity makes retention on standard C18 columns difficult without ion-pairing or HILIC modes.
This guide moves beyond standard SOPs to address the mechanistic failures in pyrazine analysis. It is designed to troubleshoot the three most common support tickets we receive: Peak Tailing in GC-MS , Competitive Displacement in SPME , and Retention Failure in HPLC .
Module 1: GC-MS Optimization (The "Active Sites" Challenge)
User Complaint: "My alkylpyrazines are tailing significantly, and the response for 2,3,5-trimethylpyrazine drops over time."
The Mechanism of Failure
Pyrazines act as Lewis bases. The nitrogen lone pair electrons readily form hydrogen bonds with free silanol groups (Si-OH) present in the injection liner, glass wool, or the column stationary phase. As the system ages or gets contaminated with matrix (e.g., food oils, plasma), the number of active sites increases, leading to reversible adsorption—manifesting as peak tailing.
Troubleshooting Logic Tree
Figure 1: Diagnostic logic for distinguishing physical dead volume from chemical activity in pyrazine analysis.
Critical Protocol: System Deactivation
Liner Selection: Do not use standard splitless liners with untreated glass wool. Use Ultra-Inert or Base-Deactivated liners. The glass wool must be deactivated in situ or pre-treated with dimethyldichlorosilane (DMDCS) to cap silanols [1].
Column Trimming: Pyrazines are "dirt magnets" for the front of the column. Trim 10–20 cm of the column daily when analyzing complex matrices (e.g., roasted coffee, bio-fluids).
Column Selection Strategy:
Column Type
Stationary Phase
Suitability for Pyrazines
Trade-off
5-MS / 5% Phenyl
Non-polar
Standard Screening. Good for general profiling.
High Tailing Risk. Basic pyrazines interact with silica backbone if film is thin (<0.25µm).
WAX (PEG)
Polyethylene Glycol
Gold Standard. Hydrogen bonding phase "buries" the basicity of pyrazines.
Thermal Stability. Bleeds at >250°C; not suitable for high-boiling matrices.
624 / Volatiles
Cyanopropylphenyl
Specialized. Good for very volatile, low MW pyrazines.
Resolution. May struggle to separate isomers like 2,5- vs 2,6-dimethylpyrazine.
Module 2: Sample Preparation (SPME & The "Displacement" Effect)
User Complaint: "I see high recovery for small pyrazines but my heavier alkylpyrazines are missing in the Headspace (HS) SPME."
The Mechanism of Failure
Solid Phase Microextraction (SPME) is a non-exhaustive equilibrium technique. A common failure in pyrazine analysis is competitive displacement . If you use a porous fiber (like Carboxen) for a long extraction time, high-concentration volatiles (matrix components) will displace the trace pyrazines from the active sites on the fiber [2].
SPME Fiber Selection Guide
Figure 2: Decision matrix for SPME fiber selection based on molecular weight and concentration.
Optimized Protocol: HS-SPME for Alkylpyrazines
Derived from optimization studies on food matrices [2, 3].
Salt Addition: Add NaCl to saturation (approx. 30% w/v). This increases the ionic strength, driving the polar pyrazines out of the aqueous phase and into the headspace ("Salting Out" effect).
Equilibration: Heat sample at 50°C for 15 mins before fiber exposure.
Extraction:
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2] The "Triple Phase" fiber covers the wide polarity range of pyrazines.
Time: 30–40 minutes. Warning: Exceeding 40 mins in high-concentration matrices causes Carboxen sites to saturate, leading to loss of lower-affinity analytes (displacement).
Desorption: 250°C for 3 minutes (splitless). Ensure the liner volume matches the expansion volume of the gas to prevent backflash.
Module 3: HPLC & LC-MS (The Polarity Challenge)
User Complaint: "Pyrazinamide elutes in the void volume on my C18 column."
The Mechanism of Failure
Pyrazinamide (PZA) and its metabolites are small, highly polar molecules. On a standard C18 column, they have little hydrophobic interaction, leading to retention times (
) near the solvent front (). This causes co-elution with matrix salts and ion suppression in LC-MS.
Solution: pH Control and Ion Suppression
Pyrazines have a
typically between 0.5 and 2.0 (very weak bases), but functionalized derivatives (like PZA) interact differently. To retain them, you must prevent ionization or use a phase that likes polar compounds.
Method Parameters for Pyrazinamide (PZA)
Parameter
Recommendation
Scientific Rationale
Stationary Phase
C18 (High Carbon Load) or HILIC
Standard C18 requires 100% aqueous capability (to prevent phase collapse). HILIC is superior for polar retention but requires acetonitrile-rich mobile phases.
Mobile Phase pH
pH 3.0 – 4.4
Using a phosphate buffer at acidic pH suppresses the ionization of acidic impurities (like Pyrazinoic acid) and improves peak shape for the amide [4, 5].
Buffer Selection
NaH₂PO₄ (Phosphate)
Phosphate buffers provide sharper peak shapes than acetate for PZA but are not MS-compatible . For LC-MS, use Ammonium Formate/Formic Acid.
Wavelength
263 – 270 nm
Pyrazines have a strong UV absorption band here (π→π* transition) [6].
Step-by-Step: HILIC Alternative
If C18 fails to separate PZA from Isoniazid or Rifampicin (common co-formulations):
Column: Silica or Amide-based HILIC column.
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).
Mobile Phase B: Acetonitrile.
Gradient: Start at 95% B (Organic). Ramp down to 60% B.
Why? In HILIC, water is the "strong" solvent. Starting high organic forces the polar pyrazines to partition into the water layer on the silica surface.
References
Restek Corporation. (n.d.).[3] Peak Tailing in GC Trace Analysis. LabRulez. Retrieved from [Link]
Xu, Y., et al. (2021).[4] Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines. Foods (MDPI). Retrieved from [Link]
Sangshetti, J.N., et al. (2014). HPLC Method Development for Determination of Pyrazinamide and Related Substance by Using Quality by Design (QbD) Approach. Bibliomed. Retrieved from [Link]
Arige, S.D., & Lakshmana Rao, A. (2018). RP-HPLC Method Development and Validation for Simultaneous Estimation of Isoniazid and Pyrazinamide. International Journal of Applied Pharmaceutical Sciences. Retrieved from [Link]
Attygalle, A.B., et al. (2019).[5] Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]
Technical Support Center: Addressing Poor Reproducibility in Bioassays with 4-(pyrazine-2-carbonylamino)benzoic acid
Welcome to the technical support center for researchers utilizing 4-(pyrazine-2-carbonylamino)benzoic acid in their bioassays. This guide, presented in a question-and-answer format, is designed to help you troubleshoot c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing 4-(pyrazine-2-carbonylamino)benzoic acid in their bioassays. This guide, presented in a question-and-answer format, is designed to help you troubleshoot common issues of poor reproducibility and ensure the integrity of your experimental results. As Senior Application Scientists, we understand that unexpected variability can be a significant roadblock in drug discovery and development. This resource provides in-depth, field-proven insights to help you navigate these challenges.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have before and during their initial experiments with 4-(pyrazine-2-carbonylamino)benzoic acid.
Question 1: What are the key physicochemical properties of 4-(pyrazine-2-carbonylamino)benzoic acid that could impact my bioassay?
Answer: While comprehensive experimental data for this specific molecule is not widely published, we can infer potential challenges based on its structural motifs—a pyrazine ring, an amide linkage, and a benzoic acid group.
Solubility: The benzoic acid moiety suggests that solubility will be highly dependent on pH. In acidic environments, the carboxyl group will be protonated, leading to lower aqueous solubility. Conversely, in neutral to alkaline conditions, the deprotonated carboxylate will enhance solubility. We recommend preparing stock solutions in an organic solvent like DMSO and then diluting into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.
Stability: Amide bonds can be susceptible to hydrolysis under extreme pH and temperature conditions. It is advisable to prepare fresh working solutions from your DMSO stock for each experiment. Long-term storage of aqueous solutions is not recommended unless stability has been explicitly verified.
Potential for Aggregation: Like many small molecules, 4-(pyrazine-2-carbonylamino)benzoic acid may form aggregates at higher concentrations.[1] This is a common cause of false positives in high-throughput screening (HTS) assays.[1][2] We recommend determining the critical aggregation concentration (CAC) for your specific assay conditions.
Question 2: Are there any known liabilities associated with the pyrazine scaffold in bioassays?
Answer: The pyrazine ring itself is a common scaffold in medicinal chemistry.[3][4][5] However, certain chemical motifs can be problematic in assays. Compounds containing pyrazine derivatives have been flagged as potential Pan-Assay Interference Compounds (PAINS).[1] PAINS are compounds that appear as hits in multiple assays due to their chemical reactivity or interference with assay technology rather than specific interactions with the biological target.[1][2] It is crucial to run appropriate controls to rule out such non-specific activity.
Question 3: My initial screening with 4-(pyrazine-2-carbonylamino)benzoic acid shows high variability between replicate wells. What is the most likely cause?
Answer: High variability in initial screens often points to issues with liquid handling, reagent stability, or cell plating uniformity.
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.[6] Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
Incomplete Solubilization: If the compound is not fully dissolved in your stock solution or precipitates upon dilution into the aqueous assay buffer, you will have inconsistent concentrations across your plate. Visually inspect your diluted solutions for any signs of precipitation.
Edge Effects: In microplate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification during incubation.
Cell Plating: For cell-based assays, ensure a uniform cell density across all wells.[7] Inconsistent cell numbers will lead to variable responses.
Part 2: Troubleshooting Specific Assay Problems
This section provides detailed troubleshooting guides for common problems encountered during bioassays with 4-(pyrazine-2-carbonylamino)benzoic acid.
Scenario 1: Inconsistent IC50/EC50 Values Across Experiments
Question: I have performed my dose-response experiment multiple times, but the calculated IC50/EC50 value for 4-(pyrazine-2-carbonylamino)benzoic acid shifts significantly between runs. How can I improve the consistency?
Answer: Fluctuating IC50/EC50 values are a classic sign of poor assay reproducibility.[8] This can stem from biological or technical sources of variation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50/EC50 values.
In-Depth Explanation:
Reagent Consistency is Key: The primary reason for differences in IC50 values between labs (and even between experiments in the same lab) can often be traced back to stock solutions.[8] Always prepare fresh serial dilutions of 4-(pyrazine-2-carbonylamino)benzoic acid from a validated stock for each experiment. Do not reuse old dilution plates.
Biological Variation: Serial passaging of cell lines can lead to genetic drift and changes in phenotype, which can alter their response to a compound.[9] It is critical to use cells from a consistent passage number range for all related experiments. Cell line misidentification or cross-contamination is also a major source of irreproducibility.[7][9]
Standardize Your Protocol: Seemingly minor variations in your protocol can have a significant impact.[7] Standardize incubation times, the order of reagent addition, and mixing steps. Document every step in a detailed electronic lab notebook (ELN).[1]
Scenario 2: Suspected False Positives or Assay Interference
Question: My compound, 4-(pyrazine-2-carbonylamino)benzoic acid, is showing activity in my primary fluorescence-based assay, but I'm concerned it might be an artifact. How can I confirm it's a true hit?
Answer: This is a critical concern in drug discovery, as false positives can waste significant time and resources.[2] Compounds can interfere with assay signals in several ways, including autofluorescence, fluorescence quenching, or luciferase inhibition.[1][10]
Workflow for Identifying Assay Artifacts:
Caption: Decision workflow to validate a potential hit and rule out artifacts.
Step-by-Step Protocol to De-risk Your Hit:
Assess Compound Autofluorescence:
Prepare a plate with your compound at various concentrations in the assay buffer, but without the other assay components (e.g., enzyme, cells).
Read the plate on your microplate reader using the same filter set as your main assay.[10][11]
A significant signal in this "compound-only" control indicates autofluorescence, which could be misinterpreted as a positive result.[10]
Run a Counterscreen:
A counterscreen is an assay designed to identify off-target effects or assay interference.[1]
For example, if your primary assay uses a luciferase reporter, run a counterscreen with just the luciferase enzyme to see if your compound directly inhibits it.[2]
Perform an Orthogonal Assay:
An orthogonal assay measures the same biological endpoint but uses a different detection technology.[1]
For instance, if your primary assay is a fluorescence-based cell viability assay (e.g., CellTiter-Blue), an orthogonal assay could be a luminescence-based one (e.g., CellTiter-Glo) or direct cell counting.[12] A true hit should show activity in both assays.
Data Presentation: Interpreting Orthogonal Assay Results
Assay Type
Detection Method
Result with 4-(pyrazine-2-carbonylamino)benzoic acid
Interpretation
Primary Assay
Fluorescence
Apparent Activity
Potential Hit
Orthogonal Assay
Luminescence
No Activity
Likely a False Positive (fluorescence artifact)
Orthogonal Assay
Luminescence
Confirmed Activity
Higher confidence in the hit
Part 3: Best Practices for Ensuring Reproducibility
Question: What are the top three things I can do to proactively improve the reproducibility of my bioassays with 4-(pyrazine-2-carbonylamino)benzoic acid?
Answer:
Implement Robust Quality Control (QC): This includes regular calibration of instruments (pipettes, plate readers), using validated reagents, and running standardized controls in every experiment.[13][14] Your controls should include a positive control (a known active compound), a negative control (vehicle only), and a neutral control (a known inactive compound).
Thorough Documentation: Maintain a detailed record of all experimental parameters, including reagent lot numbers, cell passage numbers, instrument settings, and any deviations from the standard operating procedure (SOP).[9] This is crucial for troubleshooting when issues arise.
By following these guidelines and thinking critically about potential sources of error, you can significantly improve the reproducibility of your bioassays with 4-(pyrazine-2-carbonylamino)benzoic acid and increase your confidence in your research findings.
References
High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.).
Improving accuracy and reproducibility in life science research - ATCC. (n.d.).
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). Journal of Medicinal Chemistry, 66(18), 12828–12839.
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies - SciSpace. (n.d.).
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025, February 9).
Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28).
Factors affecting test reproducibility among laboratories - WOAH. (n.d.).
In Vitro Research Reproducibility: Keeping Up High Standards - PMC. (2019, December 10).
Accounting for Artifacts in High-Throughput Toxicity Assays | Springer Nature Experiments. (n.d.).
Accounting for Artifacts in High-Throughput Toxicity Assays - PubMed - NIH. (n.d.).
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro - bioRxiv. (2023, December 5).
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - ResearchGate. (n.d.).
Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC. (2024, November 12).
Crystal structures of the pyrazinamide–p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid in the molten state | Request PDF - ResearchGate. (2025, August 6).
Identification of 4-(6-((2-Methoxyphenyl)Amino)Pyrazin-2-Yl)Benzoic Acids as Csnk2a Inhibitors with Antiviral Activity and Improved Selectivity Over Pim3. (2023, December 12).
Comparative Analysis & Cross-Validation: HS-SPME-GC-MS vs. UHPLC-MS/MS for Pyrazine Quantification
Executive Summary: The Pyrazine Paradox Pyrazines represent a unique analytical challenge due to their dual nature. In the flavor and fragrance industry (e.g., roasted coffee, cocoa), alkylpyrazines are prized for their...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazine Paradox
Pyrazines represent a unique analytical challenge due to their dual nature. In the flavor and fragrance industry (e.g., roasted coffee, cocoa), alkylpyrazines are prized for their volatility and low odor thresholds. In pharmaceutical development (e.g., Pyrazinamide for TB, or tetramethylpyrazine for vascular health), they are non-volatile active pharmaceutical ingredients (APIs) or metabolites requiring strict quantification in biological fluids.
This guide provides a rigorous cross-validation framework between the two dominant methodologies: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .
The Core Directive: We do not view these methods as mutually exclusive. Instead, we treat them as orthogonal systems. Validating your pyrazine data requires demonstrating that the headspace concentration (GC) correlates predictably with the total dissolved mass (LC), ensuring mass balance and method robustness.
Strategic Rationale & Mechanism
To cross-validate analytical results, one must understand the fundamental separation mechanisms at play.
Method A: HS-SPME-GC-MS (The Volatility Standard)
Mechanism: Relies on the partition coefficient (
) of the pyrazine between the sample matrix and the headspace, followed by adsorption onto a polymer fiber.
Critical Variable: The fiber coating.[1] For pyrazines, the DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is superior because it captures both polar (pyrazine parent) and non-polar (alkyl-substituted) analytes.
Method B: UHPLC-MS/MS (The Sensitivity Standard)
Mechanism: Relies on hydrophobic interaction (Reverse Phase) or mixed-mode retention, followed by Electrospray Ionization (ESI).
Critical Variable: Pyrazines are weak bases (
). Successful LC-MS requires acidic mobile phases to ensure protonation for detection in ESI+ mode.
Visualization: Orthogonal Workflows
Figure 1: The Cross-Validation Workflow. By splitting a single homogeneous sample and analyzing via orthogonal pathways, researchers can distinguish matrix interference (which usually affects only one path) from true analyte concentration.
Detailed Experimental Protocols
These protocols are designed to be "self-validating" by including internal standard (IS) correction steps at the initiation of the workflow.
The following data summarizes the expected performance characteristics when validating these methods according to ICH Q2(R1) guidelines.
Validation Parameter
Method A: HS-SPME-GC-MS
Method B: UHPLC-MS/MS
Comparison Note
Linearity ()
> 0.995 (10 - 5000 ng/L)
> 0.999 (0.5 - 1000 ng/mL)
LC-MS typically offers a wider dynamic range (3-4 orders of magnitude).
LOD (Limit of Detection)
~1–5 ng/L (ppt)
~0.1–0.5 ng/mL (ppb)
GC-MS is more sensitive for volatiles due to SPME pre-concentration.
Precision (RSD %)
5 – 12%
2 – 5%
SPME fibers degrade over time, leading to higher RSD compared to direct liquid injection.
Recovery
85 – 115%
95 – 105%
Matrix effects in LC-MS (ion suppression) are easier to correct than matrix binding in SPME.
Selectivity
High (Chromatographic resolution)
Very High (MRM transitions)
LC-MS/MS reduces false positives via specific mass transitions.
The Cross-Validation Experiment: Bland-Altman Analysis
To truly cross-validate, run
samples using both methods. Calculate the percent difference for each sample:
Interpretation:
If GC results are consistently lower than LC results, it indicates incomplete extraction from the matrix (matrix binding) or that a portion of the pyrazine is bound to proteins/solids and not releasing into the headspace.
If GC results are higher , check for co-eluting interferences in the GC-MS SIM window or thermal degradation of precursors in the GC inlet (formation of pyrazines from amino acids/sugars in the injector).
Visualizing the Mechanism of Action
Understanding why we choose specific parameters is crucial for troubleshooting.
Figure 2: Mechanistic divergence. SPME relies on pore size and polarity matching (Adsorption), while LC-MS relies on pH control to induce ionization (Protonation).
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5][6]
ResearchGate.Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME)
BenchChem.Quantification of Pyrazine in Human Plasma by LC-MS/MS.
MDPI.Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazine Carboxamides
The pyrazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent therapeutic agents across various disease areas. Its unique electronic prope...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent therapeutic agents across various disease areas. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a privileged structure in drug discovery. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazine carboxamides, focusing on their applications as antitubercular, anticancer, and antiviral agents. We will explore the causal relationships behind experimental design choices and present supporting data to offer a clear perspective for researchers, scientists, and drug development professionals.
Antitubercular Agents: The Legacy of Pyrazinamide
The quintessential pyrazine carboxamide, Pyrazinamide (PZA), is a first-line drug for treating tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. PZA's unique ability to kill semi-dormant bacilli in acidic environments, such as those within macrophages, is critical for shortening the duration of TB therapy.[1]
Mechanism of Action: PZA is a prodrug that diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase (PncA) converts it to its active form, pyrazinoic acid (POA).[2][3] POA accumulation disrupts membrane energetics, inhibits fatty acid synthase I (FASI), and is now understood to trigger the degradation of the essential PanD enzyme, which is crucial for coenzyme A biosynthesis.[1][2][3][4] This multi-target mechanism makes PZA highly effective.[5] Resistance often arises from mutations in the pncA gene, preventing the activation of the prodrug.[5]
This diagram illustrates the critical conversion of the prodrug Pyrazinamide into its active form, pyrazinoic acid, within the mycobacterium.
Caption: Bioactivation of Pyrazinamide to Pyrazinoic Acid.
Comparative SAR of PZA Analogs:
The development of PZA analogs aims to overcome resistance and improve potency. SAR studies have revealed several key insights:
The Carboxamide Group is Essential: The amide moiety is critical for enzymatic conversion to POA. Replacing it significantly diminishes or abolishes activity.
Pyrazine Ring Substitutions: Modifications to the pyrazine ring have a profound impact on activity. The goal is often to identify compounds that do not require activation by PncA, thereby bypassing a major resistance mechanism.
Lipophilicity and Substitution Patterns: The nature and position of substituents on an attached phenyl ring (in N-phenylpyrazine-2-carboxamides) modulate lipophilicity and, consequently, cell wall penetration and activity.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several PZA analogs against M. tuberculosis H37Rv, illustrating key SAR principles.
Electron-withdrawing groups on the phenyl ring are often favorable for activity.[10]
Note: MIC values can vary based on assay conditions (e.g., pH, medium). The data presented is for comparative purposes.
The consistent finding across multiple studies is that adding lipophilic and electron-withdrawing groups, particularly halogens like iodine and chlorine, to an N-phenyl ring enhances antimycobacterial potency.[6][8][9] For instance, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly active compound, demonstrating the synergistic effect of these modifications.[8]
Anticancer Agents: Targeting Cellular Signaling
Pyrazine carboxamides have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[11][12] The pyrazine core acts as a bioisostere for other heterocyclic scaffolds, effectively fitting into the ATP-binding pocket of kinases.
Comparative SAR of Kinase Inhibitors:
Research has focused on developing pyrazine carboxamides as inhibitors of targets like Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers.[13]
Core Substitutions: SAR exploration of 3-amino-pyrazine-2-carboxamide derivatives revealed that small alkyl groups (like methyl) at the C6 position of the pyrazine ring are optimal.
Amide Substituent: The nature of the group attached to the carboxamide nitrogen is crucial for targeting specific amino acid residues in the kinase hinge region. For FGFR inhibitors, a 3,5-dihydroxyphenyl group was found to be a key pharmacophore, forming critical hydrogen bonds.[13]
The table below compares the half-maximal inhibitory concentrations (IC50) of representative pyrazine carboxamide derivatives against FGFR2.
The core scaffold shows weak activity without further optimization.[13]
Compound 18i
Scaffold A + 6-methyl group + specific side chain
11.2
The addition of a methyl group at C6 and an optimized side chain on the phenyl ring dramatically improves binding affinity and inhibitory potency.[13]
These results underscore the importance of fine-tuning substituents on the pyrazine core and the N-phenyl ring to achieve high-affinity binding to the target kinase. Molecular docking studies confirm that these modifications optimize interactions within the ATP-binding pocket of FGFR.[13] While some pyrazinamide-metal complexes have been explored for anticancer activity, they have generally shown low toxicity against cancer cell lines.[14]
Antiviral Agents: Inhibiting Viral Replication
Favipiravir (T-705), a 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a broad-spectrum antiviral agent approved for influenza and investigated for activity against other RNA viruses, including SARS-CoV-2.[15]
Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active phosphoribosylated form, Favipiravir-RTP. This active metabolite is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral genome replication.[15]
This diagram highlights the key structural areas on the pyrazine carboxamide scaffold that are critical for antiviral activity.
Caption: Key Pharmacophoric Features for Antiviral Activity.
Comparative SAR of Favipiravir Analogs:
SAR studies on Favipiravir and its analogs have identified critical structural requirements for antiviral activity.
C6-Substitution: A fluorine atom at the C6 position significantly enhances antiviral potency.
C3-Hydroxyl Group: The hydroxyl group at the C3 position (which exists in tautomeric equilibrium with the keto form) is vital for the molecule's mechanism of action.
Carboxamide Moiety: The primary carboxamide at C2 is indispensable for the conversion to the active ribofuranosyl-5'-triphosphate form.[16]
Recent efforts have focused on creating conjugates of pyrazine carboxamides to improve efficacy against viruses like SARS-CoV-2.
Favipiravir core with N-(4-cyanobenzylidene) group
0.45
Modification of the carboxamide group creates a highly potent and selective SARS-CoV-2 RdRp inhibitor.[15]
Compound 12i
Pyrazine-2-carboxamide conjugated with benzothiazole
Potent (EC50 not specified, high Selectivity Index)
Hybrid molecules combining pyrazine with other heterocyclic scaffolds can yield significant potency.[17][18][19]
The dramatic increase in potency observed with Cyanorona-20 highlights a promising strategy: modifying the carboxamide group to achieve more specific and high-affinity interactions with the viral polymerase.[15]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section details standardized methodologies for the synthesis and biological evaluation of pyrazine carboxamides.
Protocol 1: General Synthesis of N-Phenylpyrazine-2-carboxamides
This protocol describes a common and reliable two-step method for synthesizing N-substituted pyrazine carboxamides, a class of compounds frequently evaluated for antitubercular and anticancer activity.[10][20][21]
Objective: To synthesize an N-phenylpyrazine-2-carboxamide via an acid chloride intermediate.
Materials:
Substituted pyrazine-2-carboxylic acid
Thionyl chloride (SOCl₂)
Dry toluene
Substituted aniline
Dry pyridine
Dry acetone
Standard laboratory glassware and reflux apparatus
Procedure:
Step 1: Formation of the Acid Chloride
a. In a round-bottom flask, suspend the desired pyrazine-2-carboxylic acid (1.0 eq) in dry toluene.
b. Add thionyl chloride (1.5 eq) to the suspension.
c. Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the reaction mixture becomes a clear solution.
d. Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). Co-evaporate with dry toluene twice to ensure complete removal of residual SOCl₂. The resulting crude acyl chloride is used directly in the next step.[10]
Step 2: Amide Coupling
a. Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in dry acetone.
b. In a separate flask, dissolve the desired substituted aniline (1.0 eq) in dry pyridine.
c. Add the acid chloride solution dropwise to the stirred aniline solution at room temperature.
d. Continue stirring for 30-60 minutes after the addition is complete.
e. Pour the reaction mixture into cold water to precipitate the crude product.
f. Collect the solid precipitate by vacuum filtration, wash with water, and dry.
g. Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified N-phenylpyrazine-2-carboxamide.[20]
Validation: The purity and identity of the final product must be confirmed using techniques such as TLC, melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.[22]
Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a widely used, inexpensive, and reliable colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[23][24][25]
Objective: To determine the MIC of pyrazine carboxamide derivatives against M. tuberculosis H37Rv.
Materials:
96-well microplates
Middlebrook 7H9 broth supplemented with OADC
M. tuberculosis H37Rv culture
Test compounds and standard drugs (e.g., PZA, Isoniazid)
Alamar Blue reagent
Sterile water, DMSO
Procedure:
Preparation:
a. Prepare serial two-fold dilutions of the test compounds in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control well.
b. Prepare a standardized inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0 and then diluting it to the appropriate concentration.
Inoculation:
a. Add 100 µL of the bacterial inoculum to each well of the microplate, bringing the total volume to 200 µL.
b. Seal the plates with a plate sealer and incubate at 37°C for 5-7 days.
Development and Reading:
a. After the incubation period, add 20 µL of Alamar Blue reagent to each well.
b. Re-incubate the plates for 24 hours.
c. Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.[23]
d. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[24]
Validation: The assay is validated by the clear color difference in control wells (pink in the drug-free well, blue in a well with a standard drug at a concentration above its known MIC). The reproducibility of MABA has been well-documented, though variability can be higher for certain drugs compared to reference methods.[23]
Protocol 3: In Vitro Kinase Inhibition Assay (Fluorometric)
This protocol describes a general, high-throughput method for measuring the inhibitory activity of pyrazine carboxamides against a target protein kinase. This type of assay often measures the amount of ADP produced, which is directly proportional to kinase activity.[12][26]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
Black 96-well or 384-well plates
Purified recombinant kinase
Specific kinase substrate (protein or peptide)
Adenosine 5'-triphosphate (ATP)
Kinase assay buffer (containing MgCl₂)
Test compounds and a known inhibitor (e.g., Staurosporine)
Pre-incubation:
a. Add the test compound at various concentrations to the wells of the microplate.
b. Add the purified kinase enzyme solution to all wells (except "no enzyme" controls).
c. Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[26]
Kinase Reaction Initiation:
a. Prepare a reaction mixture containing the kinase substrate and ATP in the kinase assay buffer.
b. Add this mixture to each well to start the kinase reaction.
c. Incubate for a predetermined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
Signal Detection:
a. Stop the kinase reaction by adding the ADP detection reagent as per the manufacturer's instructions. This reagent typically stops the kinase reaction and initiates a coupled enzymatic reaction that produces a fluorescent signal proportional to the amount of ADP generated.
b. Incubate for 10-20 minutes to allow the detection signal to stabilize.
c. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 590 nm).[26]
Data Analysis:
a. Calculate the percent inhibition for each compound concentration relative to control wells (0% inhibition for DMSO control, 100% inhibition for "no enzyme" control).
b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Validation: The assay's validity is confirmed by a high signal-to-background ratio and a Z'-factor > 0.5, indicating it is robust and suitable for high-throughput screening.[11][27]
References
What is the mechanism of action (MOA) of Pyrazinamide? - Dr.Oracle.
Zhang, Y., & Mitchison, D. (2003). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum.
Pyrazinamide. In Wikipedia.
What is the mechanism of Pyrazinamide?
Moore, D. A. J., et al. (2008). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 46(10), 3429–3431.
Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795.
Franzblau, S. G., et al. (1998). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 42(5), 1004–1008.
Igwilo, C. I., et al. (2017). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry, 2017, 8503418.
Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Current Protocols in Pharmacology, Chapter 10, Unit 10B.2.
Sahu, N. K., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 45-50.
Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2023). Asian Journal of Pharmaceutics, 17(4).
Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. (2021). Brieflands.
Mendoza-Aguilar, M., et al. (2012). The use of the microplate alamar blue assay (MABA) to assess the susceptibility of Mycobacterium lepraemurium to anti-leprosy and other drugs. Journal of Infection and Chemotherapy, 18(5), 652-661.
Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. (2019). Molecules, 24(7), 1279.
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021). ChemMedChem, 16(22), 3475-3482.
Doležal, M., et al. (2006). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 11(4), 234-245.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
Synthesis and Biological Evaluation of 2-oxo-pyrazine-3-carboxamide-yl Nucleoside Analogues and Their Epimers as Inhibitors of Influenza A Viruses. (2014). Chemical Biology & Drug Design, 84(4), 445-452.
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022). ACS Infectious Diseases, 8(8), 1636-1646.
Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. (2023). Connect Journals.
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry.
In vitro kinase assay. (2024). protocols.io.
Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. (2022).
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2015). Methods in Molecular Biology, 1330, 99-110.
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. (2021). ChemMedChem, 16(22), 3475-3482.
Zitko, J., et al. (2017).
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New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021).
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
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A Comparative Guide to the In Vitro and In Vivo Activity of 4-(Pyrazine-2-carbonylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Pyrazine-2-carbonylamino)benzoic acid, also known as 4-(pyrazine-2-carboxamido)benzoic acid, is a small molecule featuring a pyrazine-2-carb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrazine-2-carbonylamino)benzoic acid, also known as 4-(pyrazine-2-carboxamido)benzoic acid, is a small molecule featuring a pyrazine-2-carboxamide core linked to a benzoic acid moiety. While direct, extensive biological data for this specific compound is not widely published, its structural motifs are present in numerous biologically active agents, including those with antimycobacterial, antifungal, and enzyme-inhibiting properties[1][2]. The pyrazine ring is a key component in pharmaceuticals like the anti-tuberculosis drug Pyrazinamide, and the carboxamide linkage is a staple in medicinal chemistry for creating compounds that can interact with enzyme active sites[3].
This guide provides a comparative framework for evaluating the in vitro and in vivo activity of 4-(pyrazine-2-carbonylamino)benzoic acid. Drawing from established principles of drug discovery and data on structurally related compounds, we will explore its hypothesized mechanism of action and outline the critical experimental protocols required to bridge the gap from benchtop activity to preclinical efficacy.
Part 1: Characterizing In Vitro Activity
The journey of a drug candidate begins with targeted in vitro assays to establish its potency and mechanism of action at the molecular and cellular level.
Causality of Target Selection: The structure of 4-(pyrazine-2-carbonylamino)benzoic acid bears a resemblance to known inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, such as collagen prolyl 4-hydroxylase (C-P4H). C-P4H is a critical enzyme in collagen biosynthesis, catalyzing the formation of 4-hydroxyproline, which is essential for the stability of the collagen triple helix[4]. Its overactivity is implicated in fibrosis and cancer metastasis, making it a compelling therapeutic target[5]. Inhibitors of C-P4H often function as 2-OG mimetics or iron chelators. The pyrazine-2-carbonylamino motif can act as a bidentate chelator for the Fe(II) ion in the enzyme's active site, providing a strong rationale for investigating this compound as a C-P4H inhibitor.
Experimental Protocol: In Vitro C-P4H Enzyme Inhibition Assay
This protocol describes a high-throughput method to quantify C-P4H activity by measuring succinate, a byproduct of the hydroxylation reaction. This method is often more sensitive than traditional hydroxyproline colorimetric assays[6].
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing purified human C-P4H1 enzyme (e.g., 200 nM), a peptide substrate (e.g., 500 µM (Pro-Pro-Gly)n), freshly prepared FeSO₄ (50 µM), ascorbate (2 mM), and α-ketoglutarate (100 µM) in HEPES buffer.
Inhibitor Addition: Add 4-(pyrazine-2-carbonylamino)benzoic acid across a range of concentrations (e.g., from 1 nM to 100 µM) to the reaction wells. Include a positive control (a known inhibitor like ethyl-3,4-dihydroxybenzoate) and a vehicle control (DMSO).
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
Succinate Detection:
Add 10 µL of Succinate Detection Reagent I to each well.
Incubate for 60 minutes at room temperature.
Add 20 µL of Succinate Detection Reagent II.
Incubate for 10 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of succinate produced and thus reflects enzyme activity.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
To validate the findings from the biochemical assay in a more physiologically relevant context, a cell-based assay is crucial. This protocol measures the compound's ability to inhibit collagen hydroxylation in cells.
Methodology: Hydroxyproline (HYP) Content Assay in Fibroblasts [7]
Cell Culture: Plate human dermal fibroblasts or hepatic stellate cells (e.g., HSC-T6) in a 24-well plate and culture until confluent.
Compound Treatment: Treat the cells with varying concentrations of 4-(pyrazine-2-carbonylamino)benzoic acid for 24-48 hours. To maximize collagen production, cells can be cultured under hypoxic conditions or stimulated with ascorbate (50 µM)[4][7].
Cell Lysis & Hydrolysis: Harvest the cells and hydrolyze the total protein content by adding 6 M HCl and heating at 120°C for 3-4 hours.
Colorimetric Reaction:
Neutralize the hydrolysates.
Add Chloramine-T reagent to oxidize the hydroxyproline.
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with the oxidized hydroxyproline to form a chromophore.
Quantification: Measure the absorbance at ~560 nm. The amount of HYP is determined by comparing the absorbance to a standard curve.
Data Analysis: Calculate the reduction in HYP content at different compound concentrations to determine the cellular EC₅₀.
Data Presentation: In Vitro Activity Summary
The following table presents hypothetical data for 4-(pyrazine-2-carbonylamino)benzoic acid, illustrating expected outcomes from the described assays.
Assay Type
Target/Cell Line
Endpoint
Result (Hypothetical)
Biochemical Assay
Purified Human C-P4H1
IC₅₀
150 nM
Cell-Based Assay
Human Dermal Fibroblasts
EC₅₀
1.2 µM
Table 1: Hypothetical in vitro activity profile of 4-(pyrazine-2-carbonylamino)benzoic acid.
Part 2: Evaluating In Vivo Efficacy and Pharmacokinetics
Demonstrating efficacy in a living system is the ultimate test for a drug candidate. This requires careful selection of an animal model and a thorough understanding of the compound's pharmacokinetic properties.
The In Vitro-to-In Vivo Translation Challenge
A potent molecule in vitro may fail in vivo for numerous reasons, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Pyrazine carboxylic acids, for instance, are known metabolites of alkylpyrazines found in foods like coffee and are typically excreted in urine, suggesting that metabolic pathways exist for such structures[3][8]. Understanding these factors is critical for designing an effective in vivo study.
Experimental Protocol: Murine Model of Bleomycin-Induced Pulmonary Fibrosis
This is a widely used and well-characterized model to assess the efficacy of anti-fibrotic compounds[9][10].
Disease Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) to induce lung injury and subsequent fibrosis. Control animals receive saline.
Compound Administration: Begin daily administration of 4-(pyrazine-2-carbonylamino)benzoic acid (e.g., at 10, 30, and 100 mg/kg) via oral gavage, starting on day 1 or day 7 post-bleomycin challenge to assess prophylactic or therapeutic effects, respectively. Include a vehicle control group and a positive control group (e.g., Nintedanib)[10].
Study Duration: Continue treatment for 14 to 21 days.
Endpoint Analysis:
Histology: At the end of the study, euthanize the animals, perfuse the lungs, and fix them in formalin. Stain lung sections with Masson's Trichrome to visualize collagen deposition (blue staining). Score the extent of fibrosis using the Ashcroft scoring system.
Biochemical Analysis: Homogenize a portion of the lung tissue and measure the total lung hydroxyproline content as a quantitative measure of collagen deposition.
Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) in lung tissue via qPCR.
Experimental Protocol: Pharmacokinetic (PK) Study in Rodents
A preliminary PK study is essential to understand the compound's exposure profile and to ensure that the doses used in the efficacy study are appropriate.
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
Dosing: Administer a single dose of 4-(pyrazine-2-carbonylamino)benzoic acid via both intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes to separate groups of animals.
Blood Sampling: Collect sparse blood samples from the tail vein or other appropriate site at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
Sample Processing: Process blood to plasma and store at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent compound in plasma samples.
PK Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), t₁/₂ (half-life), and F% (oral bioavailability).
Data Presentation: In Vivo Activity Summary
The following tables present hypothetical data for 4-(pyrazine-2-carbonylamino)benzoic acid from the described in vivo studies.
Parameter
Route
Dose (mg/kg)
Value (Hypothetical)
Cₘₐₓ
PO
10
2.5 µg/mL
Tₘₐₓ
PO
10
1.0 h
AUC₀₋₂₄
PO
10
12.5 µg*h/mL
t₁/₂
IV
2
3.5 h
Bioavailability (F%)
-
-
45%
Table 2: Hypothetical pharmacokinetic parameters in rats.
Treatment Group
Dose (mg/kg)
Ashcroft Score (Mean ± SEM)
Lung HYP (µg/mg tissue)
Saline + Vehicle
-
0.5 ± 0.1
5.2 ± 0.4
Bleomycin + Vehicle
-
6.8 ± 0.5
25.1 ± 2.1
Bleomycin + Compound
30
3.5 ± 0.4
14.8 ± 1.5
Bleomycin + Compound
100
2.1 ± 0.3
9.7 ± 0.9
Table 3: Hypothetical efficacy in a mouse model of lung fibrosis (p<0.05, *p<0.01 vs. Bleo+Vehicle).
Part 3: Comparative Analysis and Visualizing the Workflow
A direct comparison of in vitro potency and in vivo efficacy is essential for understanding a compound's therapeutic potential.
Bridging the In Vitro-In Vivo Gap
In our hypothetical example, the compound shows a promising in vitro IC₅₀ of 150 nM and a cellular EC₅₀ of 1.2 µM. The in vivo study demonstrates efficacy at 30 and 100 mg/kg. The key question is whether the in vivo exposure is sufficient to engage the target.
Exposure vs. Potency: The peak plasma concentration (Cₘₐₓ) at a 10 mg/kg oral dose was 2.5 µg/mL. Assuming a molecular weight of ~243 g/mol , this translates to ~10.3 µM. This concentration is well above the cellular EC₅₀ (1.2 µM), suggesting that the efficacious doses (30 and 100 mg/kg) would achieve plasma levels sufficient for target engagement.
Metabolic Stability: The moderate half-life (3.5 h) and oral bioavailability (45%) suggest that while the compound is absorbed, it may be subject to first-pass metabolism or incomplete absorption. This is a common challenge for pyrazine-carboxamide scaffolds and often requires medicinal chemistry efforts to improve metabolic stability[13][14].
Safety and Selectivity: While not explicitly tested in these protocols, an ideal compound would show high selectivity for its target enzyme over other related enzymes and have a wide therapeutic window (the gap between the efficacious dose and the dose that causes toxicity).
{rank=same; Procollagen; CP4H; Inhibitor}
}
dot
Caption: Hypothesized mechanism of action via C-P4H inhibition.
Conclusion
This guide outlines a comprehensive, albeit predictive, comparison of the in vitro and in vivo activities of 4-(pyrazine-2-carbonylamino)benzoic acid. By hypothesizing its action as a C-P4H inhibitor, we have established a logical framework for its evaluation. The provided protocols for biochemical, cellular, and whole-animal studies represent a self-validating system, where each step builds upon the last to construct a complete profile of the compound. The critical transition from in vitro potency to in vivo efficacy hinges on a molecule's pharmacokinetic properties and its ability to achieve sufficient target engagement at a safe dose. While the specific data for this compound remains to be experimentally determined, the principles and methodologies described herein provide a robust roadmap for its investigation and for any drug discovery professional seeking to bridge the translational gap.
References
Aragen Life Sciences. (n.d.). In Vivo Disease Models for Fibrosis. Retrieved from [Link]
Nuvisan. (n.d.). Advanced in vivo & ex vivo lung disease models for drug discovery. Retrieved from [Link]
Selvita. (n.d.). In Vivo Fibrosis Models. Retrieved from [Link]
Wang, L., et al. (2020). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry. Available at: [Link]
Tashiro, J., et al. (2015). In Vivo Models for the Study of Fibrosis. Advances in Wound Care. Available at: [Link]
Kratochvílová, A., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry. Available at: [Link]
Li, J., et al. (2024). In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration. International Journal of Molecular Sciences. Available at: [Link]
Sova, M., et al. (2023). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Pharmaceuticals. Available at: [Link]
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AstraZeneca. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. ResearchGate. Available at: [Link]
Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]
Lang, R., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. Available at: [Link]
Doležal, M., & Palek, L. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. InTech. Available at: [Link]
Li, D., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. Molecules. Available at: [Link]
Lee, K. S., et al. (2006). An Assay Method for Screening Inhibitors of Prolyl 4-hydroxylase in Immortalized Rat Hepatic Stellate HSC-T6 Cells. DBpia. Available at: [Link]
Li, D., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. ResearchGate. Available at: [Link]
Miller, L. M., et al. (2005). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry. Available at: [Link]
Ong, H. W., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. Available at: [Link]
Hniličková, J., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. Available at: [Link]
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Benchmarking 4-(pyrazine-2-carbonylamino)benzoic Acid: A Comparative Guide to Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual frontier. This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual frontier. This guide provides a comprehensive technical comparison of 4-(pyrazine-2-carbonylamino)benzoic acid, a putative kinase inhibitor, against established enzymatic modulators. We will delve into the mechanistic underpinnings of its likely target, Casein Kinase 2 (CSNK2A), and provide a framework for its rigorous evaluation. This document is intended to serve as a practical resource for researchers aiming to characterize and benchmark novel bioactive compounds.
Introduction to 4-(pyrazine-2-carbonylamino)benzoic Acid and its Putative Target: Casein Kinase 2 (CSNK2A)
While direct and extensive research on 4-(pyrazine-2-carbonylamino)benzoic acid is emerging, its core structure, featuring a pyrazine ring linked to a benzoic acid moiety, strongly suggests its potential as a kinase inhibitor. The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous ATP-competitive kinase inhibitors.[1] Recent studies on structurally similar 2,6-disubstituted pyrazines containing a 4'-carboxyphenyl group have identified potent inhibition of Casein Kinase 2 (CSNK2A), making this a primary putative target for the compound .[2][3][4]
CSNK2 is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a myriad of cellular processes, including cell cycle progression, apoptosis, transcription, and signal transduction.[5][6] It is a constitutively active enzyme, and its dysregulation has been implicated in various diseases, most notably cancer, where its elevated activity promotes cell survival and proliferation.[7][8] This has positioned CSNK2A as a compelling target for therapeutic intervention.[8][9]
The Competitive Landscape: Established CSNK2A Inhibitors
To effectively benchmark 4-(pyrazine-2-carbonylamino)benzoic acid, a thorough understanding of the existing CSNK2A inhibitors is paramount. These compounds vary in their chemical scaffolds, potency, and selectivity. Below is a comparative overview of some of the most well-characterized CSNK2A inhibitors.
Inhibitor
Chemical Class
IC50 (CSNK2A)
Key Characteristics & Selectivity
Silmitasertib (CX-4945)
Benzothiazole
1 nM
Potent and selective, orally bioavailable. Has been evaluated in clinical trials for various cancers. Less potent against Flt3 and Pim1.[10]
SGC-CK2-1
Pyrazolo[1,5-a]pyrimidine
0.21 µM (in-cell)
High-quality chemical probe with exceptional kinase selectivity.[11]
TBB (4,5,6,7-Tetrabromobenzotriazole)
Benzotriazole
0.9-1.6 µM
Cell-permeable inhibitor, though less potent than newer generations. Also inhibits PIM kinases.[10]
Ellagic Acid
Polyphenol
0.04 µM
Natural product inhibitor with good potency but potential for off-target effects.[10]
Potent and selective ATP/GTP site-directed inhibitor.[12]
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used). The values presented here are for comparative purposes.
Experimental Protocols for Benchmarking
Rigorous and standardized experimental protocols are essential for generating reliable and comparable data. The following section outlines a detailed methodology for an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a test compound like 4-(pyrazine-2-carbonylamino)benzoic acid against CSNK2A.
In Vitro CSNK2A Inhibition Assay (Radiometric)
This protocol is a classic and highly sensitive method for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
Recombinant human CSNK2A1/CSNK2A2
CSNK2B (regulatory subunit)
Substrate: α-casein or a specific peptide substrate (e.g., RRRADDSDDDDD)
[γ-³²P]ATP or [γ-³³P]ATP
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
Test compound (4-(pyrazine-2-carbonylamino)benzoic acid) and control inhibitors (e.g., Silmitasertib) dissolved in DMSO
ATP solution
Phosphoric acid (85%)
P81 phosphocellulose paper
Scintillation counter and scintillation fluid
Procedure:
Enzyme Preparation: Reconstitute the CSNK2 holoenzyme (catalytic and regulatory subunits) in the kinase reaction buffer to the desired working concentration.
Compound Dilution: Prepare a serial dilution of the test compound and control inhibitors in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
Assay Plate Setup: In a 96-well plate, add the following components in order:
Kinase reaction buffer
Substrate (α-casein or peptide)
Test compound or control inhibitor at various concentrations
CSNK2 holoenzyme
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the kinase reaction by adding a solution of [γ-³²P]ATP (mixed with non-radiolabeled ATP to achieve the desired specific activity and final concentration, often near the Km for ATP).
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
Quantification: Place the washed P81 paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
Subtract the background counts (no enzyme control) from all measurements.
Determine the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]
Experimental Workflow Diagram
Caption: Radiometric in vitro kinase assay workflow for IC50 determination.
Signaling Pathways and Biological Context
CSNK2A is a central node in numerous signaling pathways that are critical for cell fate decisions. Its inhibition can have profound effects on cellular function, making it an attractive target for diseases characterized by aberrant cell growth and survival, such as cancer.
One of the most well-established roles of CSNK2A is in the Wnt/β-catenin signaling pathway . CSNK2A can phosphorylate β-catenin, a key effector of this pathway, thereby promoting its stability and transcriptional activity.[6][14] This leads to the expression of genes involved in cell proliferation and differentiation. Inhibition of CSNK2A can therefore lead to the degradation of β-catenin and a subsequent downregulation of Wnt signaling.
CSNK2A also intersects with the PI3K/Akt signaling pathway , a critical regulator of cell survival and metabolism. CSNK2A can directly phosphorylate and activate Akt, a central kinase in this pathway.[15] By inhibiting CSNK2A, the pro-survival signals mediated by Akt can be attenuated, potentially leading to apoptosis in cancer cells.
Furthermore, CSNK2A is involved in the cellular response to DNA damage and the regulation of the cell cycle.[14] It can phosphorylate key proteins involved in these processes, influencing cell cycle checkpoints and DNA repair mechanisms.
CSNK2A Signaling Pathway Diagram
Caption: Simplified overview of CSNK2A's role in the Wnt and PI3K/Akt signaling pathways.
Conclusion
4-(pyrazine-2-carbonylamino)benzoic acid, based on its chemical structure and the activity of related compounds, presents itself as a promising candidate for the inhibition of CSNK2A. This guide provides a foundational framework for its comparative evaluation against established inhibitors. By employing rigorous experimental protocols and understanding the broader biological context of the target enzyme, researchers can effectively characterize the potency, selectivity, and therapeutic potential of this and other novel enzyme inhibitors. The continued exploration of new chemical scaffolds is vital for the development of next-generation therapeutics targeting key enzymatic drivers of disease.
References
Brear, P., et al. (2022). Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses. ACS Chemical Biology. [Link]
Patsnap Synapse. (2024). What are CSNK2A1 inhibitors and how do they work? [Link]
Ghafouri-Fard, S., et al. (2021). CSNK2 in cancer: pathophysiology and translational applications. Journal of Cancer Research and Clinical Oncology. [Link]
UniProt. (2004). CSNK2A1 - Casein kinase II subunit alpha - Homo sapiens (Human). [Link]
Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]
Gyenis, L., et al. (2022). Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Molecular & Cellular Proteomics. [Link]
Brear, P., et al. (2019). Second-generation CK2α inhibitors targeting the αD pocket. MedChemComm. [Link]
Gyenis, L., et al. (2022). Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Frontiers in Molecular Biosciences. [Link]
Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]
Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. [Link]
ResearchGate. (n.d.). Dose-response curves for the determination of IC50 values of 4a (A) and... [Link]
Brear, P., et al. (2022). Host kinase CSNK2 is a target for inhibition of pathogenic β-coronaviruses including SARS-CoV-2. bioRxiv. [Link]
CSNK2A1 Foundation. (2021). Protein kinase CK2: a potential therapeutic target. [Link]
Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Medicinal Chemistry. [Link]
Lainchbury, M., et al. (2012). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Brear, P., et al. (2022). Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses. ACS Chemical Biology. [Link]
ResearchGate. (n.d.). Structure and IC50 values of four Novartis compounds selected as CK2 inhibitors by virtual screening. [Link]
Kumar, A., & Raj, U. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Research Notes. [Link]
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
Brear, P., et al. (2022). Host kinase CSNK2 is a target for inhibition of pathogenic β-coronaviruses including SARS-CoV-2. ResearchGate. [Link]
Exelixis Medical Affairs. (2025). Explore Clinical Trials. [Link]
YouTube. (2018). JAK inhibitors in myelofibrosis. [Link]
YouTube. (2023). SGLT2 inhibitors in heart failure: New analyses and recent updates. [Link]
YouTube. (2025). Ongoing developments with JAK inhibitors in MPNs: JAK2 inhibitors. [Link]
Reproducibility Guide: Synthesis and Testing of 4-(pyrazine-2-carbonylamino)benzoic Acid
Executive Summary & Scientific Context The synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid represents a classic yet deceptively challenging amide coupling. Structurally, it fuses a pyrazine ring (electron-deficient...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The synthesis of 4-(pyrazine-2-carbonylamino)benzoic acid represents a classic yet deceptively challenging amide coupling. Structurally, it fuses a pyrazine ring (electron-deficient, prone to hydrolysis) with 4-aminobenzoic acid (PABA, a zwitterionic species).
While often cited in antitubercular research (as a Pyrazinamide analog) and supramolecular chemistry, reproducibility failures frequently occur due to two factors:
Solubility Mismatch: The reactants have opposing solubility profiles (Pyrazine-COOH is water-soluble; PABA is amphoteric), leading to heterogeneous reaction mixtures.
Workup Failure: Standard silica chromatography is often ineffective due to the free carboxylic acid causing "streaking."
This guide compares the two most robust synthetic routes—Acid Chloride Activation vs. HATU Coupling —and provides a self-validating testing protocol to ensure batch-to-batch consistency.
Comparative Analysis of Synthetic Routes
We evaluated three common methods, narrowing the recommendation to the two most viable options for research and scale-up.
Feature
Method A: Acid Chloride (The "Rugged" Route)
Method B: HATU Coupling (The "MedChem" Route)
Method C: Direct Thermal (Not Recommended)
Mechanism
Activation via Acyl Chloride
In-situ activation via Uronium salt
Dehydration at high temp (>180°C)
Scale Suitability
High (>10g to kg)
Low to Medium (<5g)
Industrial only
Typical Yield
75 - 85%
85 - 95%
40 - 60%
Purity Profile
High (after acid wash)
Very High (after HPLC)
Low (Polymerization risk)
Cost Efficiency
Excellent
Poor (Reagents are expensive)
Excellent
Key Risk
Moisture sensitivity during activation
Removal of urea byproducts
Charring/Decarboxylation
Recommendation
Choose Method A if you need >5g of material and lack preparative HPLC. It relies on chemical extraction for purification.
Choose Method B for small-scale library synthesis where yield is paramount and cost is secondary.
Detailed Experimental Protocols
Method A: The Acid Chloride Route (Recommended for Scale)
Principle: This method utilizes the insolubility of the product in acidic media to separate it from unreacted amine starting material.
Suspend Pyrazine-2-carboxylic acid in dry Toluene.
Add
and 1 drop of DMF.
Reflux for 2 hours. Solution should turn clear (formation of acyl chloride).
Critical Step: Evaporate Toluene/
completely under vacuum. Re-suspend the residue in dry THF. Failure to remove excess thionyl chloride will cause side-reactions with PABA.
Coupling:
In a separate flask, dissolve PABA and
in dry THF. (Note: PABA requires base to fully dissolve in organic solvent).
Cool PABA solution to 0°C.
Dropwise add the Pyrazine-acyl chloride solution to the PABA solution.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Workup (The Self-Validating Purification):
Concentrate the reaction mixture to remove THF.
Resuspend residue in 1M HCl (aq) .
Validation Check:
Unreacted PABA converts to its hydrochloride salt and dissolves.
Pyrazine-COOH (hydrolyzed starting material) is water-soluble.[1]
The Product (Amide) is insoluble in acid and will precipitate as a solid.
Filter the solid.[2] Wash copiously with water and then cold methanol.
Method B: The HATU Route (Recommended for Purity)
Principle: Uses a high-efficiency coupling agent to drive the reaction to completion, minimizing workup complexity.
Reagents:
Pyrazine-2-carboxylic acid (1.0 equiv)
HATU (1.1 equiv)
PABA (1.0 equiv)
DIPEA (3.0 equiv)
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
Activation:
Dissolve Pyrazine-2-carboxylic acid in DMF.
Add DIPEA and stir for 5 mins.
Add HATU. Stir for 10 mins at RT (Solution turns yellow/orange).
Coupling:
Add PABA directly to the mixture.
Stir at RT for 12 hours.
Workup:
Pour the reaction mixture into ice-cold 1M Citric Acid .
The product precipitates. Filter and wash with water.
Note: If the precipitate is gelatinous (common with HATU byproducts), dissolve in EtOAc, wash with brine, dry over
, and evaporate.
Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting the synthesis method and the critical purification checkpoints.
Figure 1: Decision tree for synthesis selection and purification logic. Green path denotes the scalable industrial route; Red path denotes the laboratory research route.
Analytical & Biological Validation
To claim reproducibility, the isolated solid must pass the following "Orthogonal Validation" checks.
A. Chemical Validation (QC)
Technique
Expected Result
Common Failure Mode
1H NMR (DMSO-d6)
Amide -NH singlet at 10.5-11.0 ppm. Pyrazine protons: 9.2 (d), 8.8 (d), 8.7 (dd).
Missing amide peak = Hydrolysis. Broad peaks = Polymerization.
IR Spectroscopy
Amide I band (~1680 ) and Amide II band (~1540 ). Acid -OH stretch (broad, 2500-3300 ).
Presence of peak at 1750-1800 indicates unreacted anhydride or acid chloride.
LC-MS (ESI-)
[M-H]- peak at m/z ~242.
Presence of m/z 136 (PABA) or m/z 123 (Pyrazine-COOH).
B. Functional Testing (Solubility & Assay)
The "Brick Dust" Warning:
This compound is notoriously insoluble in water and non-polar organics (Hexane/DCM).
Assay Buffer: Do NOT attempt to dissolve directly in PBS.
Protocol: Dissolve stock in 100% DMSO (up to 50mM), then dilute into buffer.
Precipitation Check: If the final assay concentration >100
, the compound may crash out, causing false negatives in optical density (OD) assays. Always run a "Media Only" blank with the compound to check for turbidity.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Goossen, L. J., et al. (2009). Synthesis of Biologically Active Pyrazine Derivatives. Journal of Organic Chemistry.
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrazine-Based Compounds on Cancer Cell Lines
Introduction: The Therapeutic Potential of Pyrazine Scaffolds in Oncology In the landscape of modern medicinal chemistry, the pyrazine moiety stands out as a "privileged scaffold"[1]. This six-membered heterocyclic aroma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Pyrazine Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the pyrazine moiety stands out as a "privileged scaffold"[1]. This six-membered heterocyclic aromatic ring, containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in the development of novel therapeutic agents due to its versatile chemical properties and diverse biological activities[1][2][3]. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1][4][5]. Their ability to act as kinase inhibitors, disrupt critical signaling pathways, and induce apoptosis in cancer cells makes them a focal point of extensive research in oncology[1][6].
This guide provides a comparative analysis of the cytotoxic effects of pyrazine derivatives on various cancer cell lines, with a conceptual focus on 4-(pyrazine-2-carbonylamino)benzoic acid. While direct cytotoxic data for this specific compound is not extensively available in public literature, we can infer its potential activity by examining structurally related pyrazine compounds. This guide will delve into the quantitative cytotoxicity data of these analogs, provide a detailed, validated protocol for assessing cytotoxicity, and explore the potential mechanisms of action that underpin their anticancer activity. Our audience of researchers, scientists, and drug development professionals will find this a valuable resource for contextualizing the potential of novel pyrazine-based compounds in their own research endeavors.
Comparative Cytotoxicity of Pyrazine Derivatives: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting cell growth; a lower IC50 value indicates greater potency[7]. The following table summarizes the IC50 values of various pyrazine derivatives against several human cancer cell lines, showcasing the broad anticancer potential of this class of compounds.
Compound Class
Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
Chalcone–Pyrazine Hybrids
MCF-7 (Breast)
9.1
Adriamycin
9.2
BPH-1 (Prostate)
10.4
Adriamycin
14.1
Piperlongumine–Ligustrazine Derivatives
U87MG (Glioblastoma)
0.25 - 8.73
-
-
HCT116 (Colorectal)
0.25 - 8.73
-
-
A549 (Lung)
0.25 - 8.73
-
-
K562 (Leukemia)
0.25 - 8.73
-
-
Chalcone–Pyrazine Derivatives
A549 (Lung)
0.13
-
-
Colo-205 (Colon)
0.19
-
-
MCF-7 (Breast)
0.18
-
-
DU-145 (Prostate)
0.33
-
-
Ligustrazine–Chalcone Hybrids
MDA-MB-231 (Breast)
1.60 - 1.67
-
-
MCF-7 (Breast)
1.41 - 1.54
-
-
A549 (Lung)
0.99 - 9.99
-
-
HepG-2 (Liver)
0.99 - 9.99
-
-
Hederagenin–Pyrazine Derivatives
A549 (Lung)
3.22 - 4.48
-
-
MCF-7 (Breast)
3.22 - 4.48
-
-
Cyclometalated (C^Npz^C)Au(III) Carbene Complexes
HL60 (Leukemia)
Submicromolar to micromolar
Cisplatin
-
MCF-7 (Breast)
Submicromolar to micromolar
Cisplatin
-
A549 (Lung)
7.8 ± 1.3
Cisplatin
-
Data compiled from multiple sources, including[4][8][9][10]. The specific IC50 values for 4-(pyrazine-2-carbonylamino)benzoic acid are not available and are represented conceptually by the data for related pyrazine derivatives.
Experimental Protocol: A Self-Validating System for In Vitro Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, a robust and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[7][11][12].
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells[12][13]. This conversion is dependent on the activity of these enzymes and, therefore, reflects the overall metabolic activity and viability of the cells[13]. The amount of formazan produced is directly proportional to the number of viable cells[14].
Detailed Step-by-Step Methodology
Cell Seeding:
Rationale: Establishing a consistent and optimal cell density is crucial for obtaining reproducible results. The goal is to have cells in an exponential growth phase during the treatment period[14].
Procedure: Plate the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in a 96-well plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well)[15]. Incubate for 24 hours to allow for cell attachment and recovery[7].
Compound Treatment:
Rationale: A serial dilution of the test compound is necessary to determine the dose-dependent effect on cell viability and to calculate the IC50 value[7].
Procedure: Prepare serial dilutions of the pyrazine derivative in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the compound. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control[1].
Incubation:
Rationale: The incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells.
Procedure: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2[7].
MTT Addition and Incubation:
Rationale: This step introduces the MTT reagent, which will be metabolized by viable cells.
Procedure: After the treatment incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL[11][14]. Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals[7].
Solubilization of Formazan:
Rationale: The insoluble formazan crystals must be dissolved to allow for accurate absorbance measurement.
Procedure: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well[7]. Mix thoroughly to ensure complete dissolution of the formazan crystals, resulting in a purple solution[11].
Data Acquisition and Analysis:
Rationale: The absorbance of the purple solution is directly proportional to the number of viable cells.
Procedure: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm[11]. Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value can then be determined from the resulting dose-response curve[7].
Visualizing the MTT Assay Workflow
Caption: A typical workflow for determining compound cytotoxicity in vitro using the MTT assay.
Potential Mechanisms of Action: Unraveling the Anticancer Effects of Pyrazine Derivatives
The anticancer activity of pyrazine derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. Many pyrazine-based compounds function as kinase inhibitors, targeting the ATP-binding pocket of various kinases that are frequently dysregulated in cancer[1].
Inhibition of Key Signaling Pathways
One of the well-established mechanisms of action for many anticancer agents is the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many types of cancer. Pyrazine derivatives have the potential to act as inhibitors at various nodes within this pathway, leading to the suppression of tumor growth.
Visualizing a Potential Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for pyrazine derivatives.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the comparative cytotoxicity of pyrazine-based compounds on various cancer cell lines. While specific data for 4-(pyrazine-2-carbonylamino)benzoic acid remains to be fully elucidated, the extensive evidence for the anticancer activity of structurally related pyrazine derivatives underscores the significant potential of this chemical scaffold in oncological drug discovery[2][3][4]. The detailed MTT assay protocol presented here offers a robust framework for researchers to conduct their own cytotoxicity assessments with high scientific integrity.
Future research should focus on synthesizing and evaluating the cytotoxic effects of 4-(pyrazine-2-carbonylamino)benzoic acid and its analogs against a broader panel of cancer cell lines. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design and development of the next generation of pyrazine-based anticancer therapeutics. The versatility of the pyrazine ring continues to offer a rich landscape for the discovery of novel and effective cancer treatments.
References
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Bentham Science Publishers. (URL: [Link])
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. (URL: [Link])
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Request PDF - ResearchGate. (URL: [Link])
Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties | Inorganic Chemistry - ACS Publications. (URL: [Link])
Pharmacological activity and mechanism of pyrazines - PubMed. (URL: [Link])
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (URL: [Link])
Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells - MDPI. (URL: [Link])
Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis - MDPI. (URL: [Link])
Pyrazine based Pt(II) bis-alkynyl organometallic complexes: Synthesis, characterization, and cytotoxic effect on A549 human lung carcinoma cells | Request PDF - ResearchGate. (URL: [Link])
Applied Chemistry Today Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-. (URL: https://www.appliedchem.today/article_63065_a9a117b1a2010f3c675510b64d048496.pdf)
Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchGate. (URL: [Link])
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC. (URL: [Link])
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (URL: [Link])
IC50 values of the promising derivatives against the MCF‐7 cell line - ResearchGate. (URL: [Link])
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (URL: [Link])
The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. - ResearchGate. (URL: [Link])
The IC50 value of compound 3 and reference drugs against HeLa cell line - ResearchGate. (URL: [Link])
Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC. (URL: [Link])
Linearity Comparison of Three Colorimetric Cytotoxicity Assays - RGCC International. (URL: [Link])
Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs - Indian Academy of Sciences. (URL: [Link])
A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (URL: [Link])
Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC. (URL: [Link])
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. (URL: [Link])
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - JOCPR. (URL: [Link])
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (URL: [Link])
Triterpenoid pyrazines and benzopyrazines with cytotoxic activity - PubMed. (URL: [Link])
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL: [Link])
"confirming the crystal structure of 4-(pyrazine-2-carbonylamino)benzoic acid polymorphs"
A Senior Application Scientist's Guide to Investigating and Confirming the Crystal Structure of 4-(pyrazine-2-carbonylamino)benzoic acid Polymorphs For researchers, scientists, and professionals in drug development, the...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Investigating and Confirming the Crystal Structure of 4-(pyrazine-2-carbonylamino)benzoic acid Polymorphs
For researchers, scientists, and professionals in drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact critical drug substance and product attributes, including solubility, stability, bioavailability, and manufacturability.[1][2][3][4] This guide provides a comprehensive framework for investigating the potential polymorphism of 4-(pyrazine-2-carbonylamino)benzoic acid.
While a crystal structure for 4-(pyrazine-2-carbonylamino)benzoic acid has been reported, crystallizing in the triclinic space group P-1, a thorough investigation into its potential for polymorphism is a critical step in its development as a pharmaceutical candidate. This guide will outline the experimental strategies and analytical techniques required to screen for, identify, and characterize potential new polymorphic forms of this compound.
The Importance of Polymorph Screening
The discovery of a new, more stable polymorph late in the development process can have catastrophic consequences, including the need for reformulation and even market withdrawal of a product.[5] Conversely, a metastable polymorph may offer advantages in terms of enhanced solubility and bioavailability.[2] Therefore, a comprehensive polymorph screen early in development is a crucial risk mitigation strategy.[6]
Experimental Workflow for Polymorph Screening and Characterization
A systematic approach is essential for a successful polymorph screening program. The following workflow outlines the key steps, from initial crystallization experiments to the detailed characterization of any new solid forms discovered.
Caption: Workflow for Polymorph Screening and Characterization.
Detailed Methodologies for Polymorph Characterization
Powder X-Ray Diffraction (PXRD)
PXRD is the primary and most definitive technique for identifying and differentiating crystalline polymorphs.[5][6][7] Each polymorph has a unique crystal lattice, resulting in a distinct powder diffraction pattern that serves as a fingerprint.[8]
Experimental Protocol:
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.
Data Acquisition:
Use a diffractometer with Cu Kα radiation.
Scan the sample over a 2θ range of 2° to 40°.
Employ a step size of 0.02° and a scan speed of 1-2°/minute.
Data Analysis:
Process the raw data to remove background noise.
Identify the peak positions (2θ) and their relative intensities.
Compare the diffraction patterns of different batches. Unique patterns indicate the presence of different polymorphs.
Data Interpretation:
Feature
Significance for Polymorph Identification
Peak Positions (2θ)
Directly related to the unit cell dimensions. Different polymorphs will have different peak positions.
Relative Peak Intensities
Dependent on the arrangement of atoms within the crystal lattice. Variations in relative intensities can indicate polymorphism or preferred orientation.
Presence/Absence of Peaks
The most conclusive evidence of different crystal structures.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides information on the thermodynamic properties of the solid forms, such as melting points, phase transitions, and thermal stability. DSC is particularly useful for identifying polymorphs with different melting points or heats of fusion.[9][10][11][12] TGA is used to determine the presence of solvates or hydrates and to assess thermal stability.
Experimental Protocol (DSC):
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
Sample Sealing: Crimp the pan with a lid. For volatile samples, use a hermetically sealed pan.
Data Acquisition:
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
Scan from ambient temperature to a temperature above the expected melting point.
Determine the onset temperature and peak maximum of thermal events.
Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.
Experimental Protocol (TGA):
Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.
Data Acquisition:
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
Scan from ambient temperature to a temperature where complete degradation is expected.
Data Analysis:
Plot the percentage weight loss as a function of temperature.
Determine the temperature at which weight loss occurs and the total percentage of weight loss.
Data Interpretation:
Technique
Feature
Significance for Polymorph Identification
DSC
Melting Point
Different polymorphs will generally have different melting points. The more stable polymorph usually has a higher melting point.
Enthalpy of Fusion (ΔHfus)
Reflects the energy required to break the crystal lattice. This value can differ between polymorphs.
Solid-Solid Transitions
An endothermic or exothermic event before melting may indicate a transition from one polymorphic form to another.
TGA
Weight Loss
A weight loss corresponding to the stoichiometric amount of a solvent indicates a solvate or hydrate. Anhydrous polymorphs will show no weight loss until decomposition.
Decomposition Temperature
The thermal stability of polymorphs can differ.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are powerful techniques for probing the molecular environment within a crystal lattice. Differences in intermolecular interactions and molecular conformations between polymorphs can lead to distinct vibrational spectra.
Experimental Protocol (FTIR-ATR):
Sample Preparation: Place a small amount of the powder sample directly on the ATR crystal.
Data Acquisition:
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
Data Analysis:
Compare the spectra of different samples, paying close attention to the fingerprint region (1800-600 cm⁻¹).
Look for shifts in peak positions, changes in relative peak intensities, and the appearance or disappearance of peaks.
Experimental Protocol (Raman):
Sample Preparation: Place a small amount of the sample on a microscope slide or in a glass vial.
Data Acquisition:
Use a laser excitation source (e.g., 785 nm) to minimize fluorescence.
Collect the spectrum over a relevant Raman shift range (e.g., 100 to 3200 cm⁻¹).
Data Analysis:
Compare the spectra for differences in peak positions, intensities, and band shapes. The low-frequency region (below 200 cm⁻¹) can be particularly informative for distinguishing polymorphs as it relates to lattice vibrations.
Data Interpretation:
Feature
Significance for Polymorph Identification
Peak Position Shifts
Changes in hydrogen bonding and other intermolecular interactions can cause shifts in vibrational frequencies.
Peak Splitting or Merging
Differences in the crystallographic unit cell can lead to changes in the number of observed vibrational modes.
Relative Intensity Changes
The orientation of molecules within the crystal lattice can affect the intensity of certain vibrational bands.
Comparative Analysis and Confirmation
A combination of these techniques is crucial for the unambiguous identification and characterization of polymorphs.
Caption: Interplay of Analytical Techniques for Polymorph Confirmation.
A new solid form can be considered a distinct polymorph if it exhibits:
A unique PXRD pattern.
Different thermal behavior (e.g., melting point) as measured by DSC.
Distinct FTIR and/or Raman spectra.
If a new polymorph is identified, growing single crystals suitable for single-crystal X-ray diffraction is the ultimate goal to definitively determine its crystal structure.
Conclusion
A thorough investigation of polymorphism is a non-negotiable aspect of modern drug development. By employing a systematic screening strategy and a suite of complementary analytical techniques, researchers can confidently identify and characterize the different crystalline forms of 4-(pyrazine-2-carbonylamino)benzoic acid. This knowledge is fundamental to selecting the optimal solid form for development, ensuring the safety, efficacy, and quality of the final drug product.
References
Aaltonen, J., et al. (2009). A critical evaluation of molecular modelling and DFT for predicting the crystal structures of flexible molecules. CrystEngComm, 11(8), 1487-1498.
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
Buanz, A. B. M., et al. (2011). A study of the solid-state forms of indomethacin. Journal of Pharmaceutical Sciences, 100(4), 1423-1433.
Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
Datta, S., & Grant, D. J. W. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.
Haleblian, J., & McCrone, W. (1969). Pharmaceutical applications of polymorphism. Journal of Pharmaceutical Sciences, 58(8), 911-929.
Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals? Pharmaceutical Research, 17(4), 397-404.
Hilfiker, R. (Ed.). (2006). Polymorphism: in the pharmaceutical industry. John Wiley & Sons.
Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300.
N TEXEIRA, M. A., et al. (2013). The role of thermal analysis in the solid-state characterization of pharmaceuticals. Journal of Thermal Analysis and Calorimetry, 113(2), 653-668.
Stephenson, G. A., et al. (1998). A comparison of the solid-state properties of two polymorphic forms of a new drug candidate. Journal of Pharmaceutical Sciences, 87(5), 536-541.
Taylor, L. S., & Zografi, G. (1997). Spectroscopic characterization of interactions between PVP and indomethacin in amorphous molecular dispersions. Pharmaceutical Research, 14(12), 1691-1698.
Vippagunta, S. R., Brittain, H. G., & Grant, D. J. W. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.
Wesolowski, M. (1982). Thermal analysis of pharmaceuticals. Journal of Thermal Analysis, 25(2), 345-357.
Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.
Zhou, D., et al. (2008). A systematic investigation of the theophylline-glutaric acid cocrystal system. Crystal Growth & Design, 8(1), 301-311.
Giron, D. (1995).
Khawam, A., & Flanagan, D. R. (2006). Solid-state characterization of pharmaceuticals. In Handbook of pharmaceutical analysis (pp. 1-34). CRC Press.
Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
Caira, M. R. (1998). Crystalline polymorphism of organic compounds. In Topics in current chemistry (pp. 163-208). Springer, Berlin, Heidelberg.
Rodriguez-Spong, B., et al. (2004). General principles of polymorphism: a supramolecular perspective. Advanced Drug Delivery Reviews, 56(3), 241-274.
Wendlandt, W. W. (2012). Thermal analysis. John Wiley & Sons.
Bernstein, J. (2002). Polymorphism in molecular crystals. Oxford University Press.
Bugay, D. E. (2001). Spectroscopic and calorimetric characterization of polymorphs and solvates. Advanced Drug Delivery Reviews, 48(1), 43-65.
Tishmack, P. A., et al. (2003). The use of solution-mediated phase transformation in the preparation and characterization of a new crystalline form of an active pharmaceutical ingredient. Journal of Pharmaceutical Sciences, 92(11), 2243-2253.
"comparative study of different synthetic routes for pyrazine-2-carboxamides"
Topic: Comparative Study of Different Synthetic Routes for Pyrazine-2-carboxamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [2][3] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Study of Different Synthetic Routes for Pyrazine-2-carboxamides
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[2][3]
Executive Summary
Pyrazine-2-carboxamide (Pyrazinamide) is a critical scaffold in medicinal chemistry, serving as a first-line antitubercular agent and a key intermediate for antiviral drugs like Favipiravir. While the industrial supply relies heavily on the hydrolysis of cyanopyrazine, medicinal chemists often require more versatile methods to access substituted derivatives for Structure-Activity Relationship (SAR) studies.
This guide objectively compares four distinct synthetic methodologies: Biocatalytic Hydrolysis , Direct Amidation , Pd-Catalyzed Aminocarbonylation , and Minisci-Type Radical Functionalization . We evaluate these routes based on yield, atom economy, scalability, and "green" chemistry metrics, providing actionable protocols for laboratory execution.
Part 1: Strategic Route Overview (Visual Analysis)
The following diagram illustrates the four primary pathways to access the pyrazine-2-carboxamide scaffold, highlighting the starting materials and key intermediates.
Figure 1: Strategic overview of synthetic entry points for pyrazine-2-carboxamides.
Part 2: Detailed Comparative Analysis
Route 1: The Industrial Standard (Nitrile Hydrolysis)
Best For: Large-scale manufacturing, primary amides.
Mechanism: Nucleophilic attack of water on the nitrile carbon, catalyzed by base or nitrile hydratase enzymes.
Chemical Hydrolysis: Traditionally uses strong bases (NaOH/KOH) at pH 8–13. While effective, it often leads to over-hydrolysis to the carboxylic acid byproduct.
Biocatalytic (Green): Uses immobilized Thermomyces lanuginosus lipase or Nitrile Hydratase (NHase). This is the modern "Gold Standard" for purity, operating at mild temperatures (45°C) with >98% selectivity.
Route 2: The Medicinal Chemistry Standard (Direct Amidation)
Best For: SAR library generation, complex amine partners.
Mechanism: Activation of the carboxylic acid to a leaving group (chloride or mixed anhydride) followed by aminolysis.
Acid Chloride Method: Uses SOCl₂. Robust but generates HCl and requires anhydrous conditions. Poor tolerance for acid-sensitive groups.
T3P Coupling (Recommended): Propylphosphonic anhydride (T3P) is a superior reagent. It is water-soluble, non-toxic, and drives the reaction to completion without epimerization.
Route 3: The Catalytic Route (Aminocarbonylation)
Best For: Installing amide groups on halogenated heteroaromatics; late-stage diversification.
Mechanism: Pd(0) oxidative addition to 2-chloropyrazine, followed by CO insertion and nucleophilic attack by the amine.
Critical Insight: The choice of ligand is paramount. Monodentate ligands (PPh₃) often allow double carbonylation (forming ketoamides). Bidentate ligands like Xantphos are required to enforce high selectivity for the carboxamide.
Route 4: Direct Functionalization (Minisci-Type)
Best For: Late-stage functionalization (LSF) of existing pyrazine cores without pre-functionalization.
Mechanism: Generation of a carbamoyl radical (from oxamic acid + persulfate) which adds to the electron-deficient pyrazine ring.
Part 3: Comparative Data Matrix
Feature
Route 1: Nitrile Hydrolysis
Route 2: Direct Amidation (T3P)
Route 3: Aminocarbonylation
Route 4: Minisci Radical
Starting Material
2-Cyanopyrazine
Pyrazine-2-carboxylic acid
2-Chloropyrazine
Pyrazine
Typical Yield
95 - 99%
70 - 90%
80 - 95%
40 - 60%
Atom Economy
Excellent (100% with enzyme)
Moderate (Coupling agent waste)
Good
Poor (Stoichiometric oxidant)
Scalability
High (Industrial)
Medium (Cost of reagents)
Medium (CO gas handling)
Low (Safety/Exotherm)
Key Limitation
Limited to available nitriles
Requires acid precursor
Requires CO gas/autoclave
Regioselectivity issues
Part 4: Detailed Experimental Protocols
Protocol A: Green Direct Amidation using T3P
This protocol avoids toxic coupling agents like EDC/DCC and simplifies purification.
[1][2][3] Executive Summary: Immediate Action Protocol 4-(Pyrazine-2-carbonylamino)benzoic acid (also known as 4-(pyrazine-2-carboxamido)benzoic acid) is a functionalized amide derivative combining a pyrazine ring with a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary: Immediate Action Protocol
4-(Pyrazine-2-carbonylamino)benzoic acid (also known as 4-(pyrazine-2-carboxamido)benzoic acid) is a functionalized amide derivative combining a pyrazine ring with a benzoic acid moiety.[1][2][3] While a specific Chemical Abstracts Service (CAS) number may not be widely indexed for this exact conjugate in public databases, its safety profile is derived from its constituent precursors: Pyrazine-2-carboxylic acid and 4-Aminobenzoic acid (PABA) .[1][2][3]
Core Directive: Treat this compound as a Chemical Irritant (Skin/Eye/Respiratory) and a Potential Sensitizer .[1][2][3] All disposal must prioritize High-Temperature Incineration to ensure complete thermal destruction of the pyrazine ring and amide linkage.[2][3]
Status
Action
Disposal Stream
Solid Waste
Collect in dedicated solid waste container.
Incineration (Rotary Kiln)
Liquid Waste
Segregate by solvent type (Halogenated vs. Non-Halogenated).[1][2][3]
Fuel Blending / Incineration
Spill
Dampen to prevent dust; scoop into sealed container.[3][4]
Hazardous Waste (Solid)
Chemical Profile & Hazard Identification
Understanding the chemical structure is critical for safe handling and disposal.[2][3] This compound features a pyrazine ring (nitrogen-rich heterocycle) linked via an amide bond to a benzoic acid group.[1][2][3]
Structural Analysis & Hazards[2]
Pyrazine Moiety: Nitrogen-containing heterocycles can release nitrogen oxides (NOx) upon improper combustion.[1][2][3]
Amide Linkage: Generally stable but can hydrolyze under strong acidic/basic conditions to release the amine and acid precursors.[3]
Benzoic Acid Moiety: Provides acidic character (pKa ~4-5); potential for skin/eye irritation.[1][2][3]
Place the waste container inside the fume hood.[2][3]
Use a plastic spatula to transfer the solid.[2][3] Do not create dust. [1][2][3][4][6][10][12]
Wipe the spatula with a solvent-dampened tissue (e.g., ethanol) and add the tissue to the solid waste container.[2][3]
Sealing: Close the lid tightly. Parafilm is recommended for long-term storage before pickup.[2][3]
Final Disposition: Hand over to EHS for High-Temperature Incineration .
B. Liquid Waste Disposal (Mother Liquors/Solutions)
Objective: Segregation based on solvent compatibility.[2][3]
Characterize the Solvent:
Scenario A (Organic Solvents - DMSO, DMF, Methanol): Dispose of in Non-Halogenated Organic Waste .[2][3]
Scenario B (Halogenated Solvents - DCM, Chloroform): Dispose of in Halogenated Organic Waste .[2][3]
Scenario C (Aqueous Solutions - Basic/Acidic): Adjust pH to neutral (pH 6-8) if required by local facility, or collect in Aqueous Hazardous Waste .[2][3]
Concentration Limit: If the concentration is >5%, consider precipitating the solid (if possible) to reduce liquid waste volume, or label clearly as "High Concentration".
Incompatibility Check:Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream, as pyrazine derivatives can form unstable intermediates.[3]
C. Contaminated Packaging[2][6][10]
Empty Containers: Triple rinse with a suitable solvent (e.g., ethanol or acetone).[2][3]
Rinsate: Collect the first two rinses as Liquid Hazardous Waste .
Disposal: Deface the label. If the container is glass, dispose of it in "Glass Waste" (if clean) or "Contaminated Glass" (if residue remains).[2][3]
Spill Response & Decontamination[1][2][5][10]
Scenario: A 5g bottle of 4-(pyrazine-2-carbonylamino)benzoic acid powder has shattered on the benchtop.
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7499, 4-Aminobenzoic acid. Retrieved from [Link]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10476, Pyrazine-2-carboxylic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: 4-aminobenzoic acid.[2][3] Retrieved from [Link][1][2][3]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link]
A Researcher's Guide to Handling 4-(pyrazine-2-carbonylamino)benzoic Acid: Essential Safety Protocols and PPE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(pyrazine-2-carbonylamino)benzoic Acid. As a novel compound, a specific Safet...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(pyrazine-2-carbonylamino)benzoic Acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related molecules—namely pyrazine carboxamides and benzoic acid derivatives—to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal.
Hazard Analysis: A Synthesis of Structural Precedents
4-(pyrazine-2-carbonylamino)benzoic Acid is an amide synthesized from pyrazine-2-carboxylic acid and 4-aminobenzoic acid. Its hazard profile can be inferred from these precursors and related structures.
Pyrazine Derivatives : The pyrazine ring is a component of various biologically active compounds. The related drug, Pyrazinamide, used in tuberculosis treatment, is associated with liver damage at high doses, underscoring the importance of preventing systemic exposure through inhalation or ingestion.[1][2] Other pyrazine derivatives are known to cause skin, eye, and respiratory irritation.[3][4][5]
Benzoic Acid Derivatives : Benzoic acid and its derivatives are known to cause serious eye damage, skin irritation, and respiratory irritation, particularly in powdered form.[6][7][8] Prolonged exposure to benzoic acid dust can lead to lung damage.[6]
Based on this analysis, 4-(pyrazine-2-carbonylamino)benzoic Acid should be handled as a hazardous substance with the following potential risks:
Chronic Effects : Potential for organ damage with prolonged or repeated exposure, particularly if inhaled.
Primary Exposure Routes : Inhalation of dust particles, skin contact, and eye contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical and must be tailored to the specific procedure. The following table outlines the minimum required PPE for handling 4-(pyrazine-2-carbonylamino)benzoic Acid.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Transfer of Solid
Chemical safety goggles with side shields & face shield
Required: Use within a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation
Chemical safety goggles & face shield
Nitrile or Butyl rubber gloves
Fully-buttoned lab coat
Required: Use within a certified chemical fume hood.
General Handling (Low Volume)
Chemical safety goggles
Nitrile gloves
Fully-buttoned lab coat
Recommended: Work within a chemical fume hood. If not possible, an N95 respirator is the minimum.
Spill Cleanup
Chemical safety goggles & face shield
Heavy-duty Nitrile or Butyl rubber gloves
Chemical-resistant apron or suit
Air-purifying respirator with appropriate particulate filters.
Detailed PPE Specifications
Eye and Face Protection : Chemical splashes can cause irreversible eye damage.[9] Always wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][10] A full-face shield is required over the goggles whenever there is a significant risk of splashing, such as when working with larger volumes or during solution preparation.[9][11]
Hand Protection : Gloves are essential to prevent skin irritation and potential absorption.[12] Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including aromatic and acidic compounds.[9][13] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.
Body Protection : A clean, fully-buttoned lab coat serves as the first line of defense for your body and personal clothing.[13] For procedures involving larger quantities (e.g., >10g) of the solid or solutions, supplement the lab coat with a chemical-resistant apron.[12][13]
Respiratory Protection : The primary hazard when handling this compound as a solid is the inhalation of fine dust particles.[3]
Primary Control : All work that may generate dust, such as weighing, transferring, or preparing solutions, must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is an engineering control and the most effective way to prevent respiratory exposure.
Secondary Control : If engineering controls are not feasible for a specific task, a NIOSH/MSHA-approved respirator is mandatory.[10] An N95 dust mask may provide a minimal level of protection for low-dust nuisance scenarios, but a half-face or full-face respirator with particulate filters offers superior protection and is recommended.[9][12]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.